molecular formula C6H5ClN4 B1527006 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile CAS No. 76574-37-3

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Cat. No.: B1527006
CAS No.: 76574-37-3
M. Wt: 168.58 g/mol
InChI Key: RCKHTMVNHANHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-3-10-5(7)4(2-8)6(9)11-3/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKHTMVNHANHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile: Properties, Reactivity, and Synthetic Utility

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its pyrimidine core is a privileged scaffold, found in numerous biologically active agents and is an integral part of DNA and RNA.[1][2] This guide provides a comprehensive overview of the fundamental properties, reactivity, and strategic applications of this molecule. The structure incorporates four distinct functional groups—an amine, a reactive chlorine, a methyl group, and a cyano group—making it an exceptionally versatile building block for the synthesis of diverse chemical libraries. The primary focus of this document is the molecule's reactivity, particularly the nucleophilic aromatic substitution (SNAr) at the C6 position, a cornerstone reaction for derivatization. We will explore its synthetic utility, propose experimental protocols, and discuss its potential in the development of novel therapeutics.

Physicochemical and Structural Profile

The utility of a synthetic building block is fundamentally governed by its physical and chemical properties. This section details the known and predicted characteristics of this compound.

Core Structural Properties

The molecule is characterized by a pyrimidine ring substituted at positions 2, 4, 5, and 6. The combination of an electron-donating amino group and a potent electron-withdrawing cyano group creates a unique electronic environment that dictates its reactivity.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 76574-37-3[3]
Molecular Formula C₆H₄ClN₄Calculated
Molecular Weight 167.58 g/mol Calculated
Appearance Expected to be a white to off-white crystalline solidAnalogy[4]
Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, properties can be reliably predicted based on its structure and data from closely related analogues like 6-chloro-2-methylpyrimidin-4-amine.[5]

PropertyPredicted ValueRationale / Significance
XLogP3 1.2Indicates moderate lipophilicity, a key parameter in drug design for membrane permeability.[5]
Hydrogen Bond Donors 1 (from -NH₂)The amino group can engage in crucial hydrogen bonding interactions with biological targets.[5]
Hydrogen Bond Acceptors 4 (3 from ring N, 1 from -CN)Multiple sites for hydrogen bonding increase the potential for high-affinity binding to enzymes or receptors.[5]
Topological Polar Surface Area 77.7 ŲSuggests good potential for oral bioavailability based on Veber's rules.[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and acetic acid.Analogy[4]
Spectroscopic Characterization Insights

A hypothetical spectroscopic analysis provides a framework for compound verification:

  • ¹H-NMR: A singlet corresponding to the C2-methyl protons (approx. δ 2.5 ppm) and a broad singlet for the C4-amino protons (variable, approx. δ 7.0-8.0 ppm). The absence of other aromatic protons simplifies the spectrum.

  • ¹³C-NMR: Distinct signals for the nitrile carbon (δ ~115-120 ppm), the four unique pyrimidine ring carbons, and the methyl carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile (~2220-2240 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

Reactivity and Mechanistic Rationale

The synthetic value of this compound stems from the predictable and selective reactivity of its functional groups, particularly the chloro substituent.

The Pyrimidine Core: An Electron-Deficient Scaffold

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This property is significantly amplified by the strongly electron-withdrawing nitrile group at the C5 position. This electronic nature makes the ring susceptible to nucleophilic attack, which is the cornerstone of its chemical utility.

Key Reaction: Nucleophilic Aromatic Substitution (SNAr) at C6

The chlorine atom at the C6 position is the most reactive site for nucleophilic displacement. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, which proceeds via a two-step addition-elimination mechanism.

Causality of Reactivity:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom bonded to the chlorine (C6).

  • Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the nitrile group, stabilizing the intermediate and lowering the activation energy for its formation.[6]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The reaction is highly efficient due to the electronic activation provided by both the ring nitrogens and the C5-nitrile group.[6] This allows for a broad range of nucleophiles to be introduced at this position under relatively mild conditions.[7][8]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at C6.

Strategic Importance in Synthesis and Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building molecular complexity and diversity, a critical activity in modern drug discovery.[2]

A Versatile Building Block for Library Synthesis

Each functional group on the molecule serves as a "handle" for subsequent chemical modification. The C6-chloro group is the primary site for introducing diversity via SNAr. The C4-amino group can be acylated, alkylated, or used as a linker. The C5-nitrile group is a stable and versatile pharmacophore, known to act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a precursor for other functionalities like amides or tetrazoles.[9] This multi-handle approach allows for the systematic and efficient generation of large libraries of related compounds for biological screening.

Diversification_Workflow Core 4-Amino-6-chloro- 2-methylpyrimidine- 5-carbonitrile C6_Path SNAr at C6-Cl (Primary Diversification) Core->C6_Path C4_Path Modification of C4-Amino Group Core->C4_Path C5_Path Transformation of C5-Nitrile Group Core->C5_Path Amines Substituted Amines (R-NH₂) C6_Path->Amines + R-NH₂ Ethers Ethers / Phenols (R-OH) C6_Path->Ethers + R-OH Thioethers Thioethers (R-SH) C6_Path->Thioethers + R-SH Amides Amides / Sulfonamides (Acylation / Sulfonylation) C4_Path->Amides + RCOCl Ureas Ureas / Thioureas C4_Path->Ureas + R-NCO Tetrazoles Tetrazoles (via [2+3] cycloaddition) C5_Path->Tetrazoles + NaN₃ Amides_Hyd Amides (via hydrolysis) C5_Path->Amides_Hyd + H₂O/H⁺

Caption: Synthetic diversification pathways from the core scaffold.

Potential Application in Kinase Inhibitor Scaffolds

Many FDA-approved kinase inhibitors utilize a substituted pyrimidine or a related heterocycle as the core "hinge-binding" element. This part of the drug mimics the adenine of ATP and forms key hydrogen bonds in the ATP-binding pocket of the kinase. The 4-amino group on this scaffold is perfectly positioned to act as a hinge-binder. By displacing the C6-chloro group with various fragments, chemists can explore the solvent-exposed regions of the kinase active site to achieve potency and selectivity. For example, the structure shares conceptual similarities with intermediates used in the synthesis of inhibitors for kinases like BCR/ABL and Src.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and derivatization of the title compound. They are designed to be robust and reproducible.

Proposed Synthesis of this compound

This procedure is adapted from established multi-component reaction methodologies for synthesizing substituted 4-aminopyrimidine-5-carbonitriles.[10]

Rationale: This three-component reaction efficiently constructs the highly substituted pyrimidine ring in a single step from simple, commercially available precursors. Using water as a solvent is a "green chemistry" approach that can enhance reactivity through hydrophobic effects.[10]

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine malononitrile (10 mmol), acetamidine hydrochloride (10 mmol), and a suitable chloro-containing aldehyde or ketone precursor (10 mmol).

  • Solvent and Catalyst: Add 30 mL of water and triethylamine (12 mmol) to the flask. The triethylamine acts as a base to deprotonate the amidine hydrochloride and catalyze the condensation reactions.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase). The reaction is typically complete within 6-8 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.[11]

General Protocol for Nucleophilic Substitution of the C6-Chloro Group

Rationale: This protocol provides a general method for displacing the C6-chloro atom with a primary or secondary amine, a common and critical step for building a chemical library. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) prevents competition with the amine nucleophile.

Step-by-Step Protocol:

  • Setup: To a sealed vial, add this compound (1.0 eq), the desired amine nucleophile (1.2 eq), and DIPEA (2.0 eq).

  • Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the vial and heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related chloromethylpyrimidines provide a reliable basis for safe handling procedures.[5][12]

  • GHS Hazard Statements: Based on analogous compounds, it should be treated as:

    • Harmful if swallowed (Acute Toxicity, Oral)[5]

    • Causes skin irritation (Skin Corrosion/Irritation)[5]

    • Causes serious eye irritation (Serious Eye Damage/Eye Irritation)[5]

    • May cause respiratory irritation (Specific target organ toxicity, single exposure)[5]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

    • Avoid breathing dust. Minimize dust generation and accumulation.[13]

    • Wash hands thoroughly after handling.[12]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

    • Keep away from incompatible materials such as strong oxidizing agents.[12]

    • Protect from light and moisture.[12][13]

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]

  • Journal of the Chemical Society C. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available from: [Link]

  • Fun, H. K., et al. (2014). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. PMC, NIH. Available from: [Link]

  • Aladdin Scientific. 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile, min 97%, 100 mg. Available from: [Link]

  • PubChem. 6-Chloro-2-methylpyrimidin-4-amine. Available from: [Link]

  • Patel, R., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available from: [Link]

  • Arkivoc. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Available from: [Link]

  • Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central. Available from: [Link]

  • ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]

  • ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available from: [Link]

  • Cole-Parmer. (2009). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%. Available from: [Link]

  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

  • PubMed Central. (2018). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PubMed Central. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Available from: [Link]

  • ChemSynthesis. 4-amino-2-chloro-5-pyrimidinecarbonitrile. Available from: [Link]

  • PubMed. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Available from: [Link]

  • PubMed Central. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route for the preparation of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental insights and the underlying chemical principles.

Introduction and Significance

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The unique electronic properties of the pyrimidine ring, coupled with the diverse functionalities that can be introduced, allow for the fine-tuning of molecular properties to achieve desired biological activity. This compound is a highly functionalized pyrimidine derivative of significant interest. The presence of a chloro group, an amino group, and a cyano group on the pyrimidine scaffold provides multiple points for further chemical modification, making it a versatile building block in the synthesis of complex drug candidates, including potential kinase inhibitors and other targeted therapies.[2][3]

Strategic Approach to Synthesis

The synthesis of this compound can be approached through a multi-step process that strategically builds the required functionality on a pre-formed pyrimidine ring. A logical and efficient pathway commences with the readily available 4,6-dihydroxy-2-methylpyrimidine. The key transformations involve the introduction of the carbonitrile group at the 5-position, followed by chlorination and selective amination.

This guide will focus on a five-step synthetic sequence:

  • Formylation: Introduction of a formyl group at the C5 position of 4,6-dihydroxy-2-methylpyrimidine via the Vilsmeier-Haack reaction.

  • Oximation: Conversion of the aldehyde to an oxime.

  • Dehydration: Transformation of the oxime into the target nitrile group.

  • Chlorination: Replacement of the hydroxyl groups with chlorine atoms.

  • Selective Amination: Introduction of the amino group at the C4 position.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start 4,6-Dihydroxy-2-methylpyrimidine Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate1 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde Step1->Intermediate1 Step2 Oximation Intermediate1->Step2 Intermediate2 4,6-Dihydroxy-2-methylpyrimidine- 5-carboxaldehyde oxime Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Intermediate3 4,6-Dihydroxy-2-methylpyrimidine- 5-carbonitrile Step3->Intermediate3 Step4 Chlorination Intermediate3->Step4 Intermediate4 4,6-Dichloro-2-methylpyrimidine- 5-carbonitrile Step4->Intermediate4 Step5 Selective Amination Intermediate4->Step5 End 4-Amino-6-chloro-2-methylpyrimidine- 5-carbonitrile Step5->End Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Pyrimidine 4,6-Dihydroxy-2-methylpyrimidine Intermediate Sigma Complex Pyrimidine->Intermediate + Vilsmeier_reagent Vilsmeier Reagent Vilsmeier_reagent->Intermediate Product 4,6-Dihydroxy-2-methylpyrimidine- 5-carbaldehyde Intermediate->Product -H+

Sources

The Pivotal Scaffold: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Intermediate

In the landscape of heterocyclic medicinal chemistry, 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) serves as a high-value "linchpin" scaffold.[1] Its structural utility lies in its dense functionalization: it possesses an electrophilic handle (C6-Cl) for nucleophilic aromatic substitution (


), a nucleophilic moiety (C4-

), and a reactive electrophile (C5-CN).[1]

This specific arrangement allows for the rapid construction of fused bicyclic systems—most notably pyrimido[4,5-d]pyrimidines and purine analogs —which are privileged structures in the design of tyrosine kinase inhibitors (TKIs), adenosine receptor antagonists, and antiviral agents.[1] This guide details the synthesis, reactivity profile, and handling protocols for this critical intermediate.[1]

Part 1: Chemical Identity & Physiochemical Profile[1]

Before initiating synthesis or application, researchers must verify the compound's identity against the following physiochemical baseline.

PropertySpecificationNotes
IUPAC Name This compoundAlternate: 4-Amino-6-chloro-5-cyano-2-methylpyrimidine
CAS Number 76574-37-3 Critical:[1][2] Do not confuse with the 2-chloro isomer (CAS 14394-70-8).[1]
Molecular Formula

Molecular Weight 168.58 g/mol
Appearance Off-white to pale yellow solidDarkens upon exposure to light/moisture.[1]
Solubility DMSO, DMF, hot EthanolSparingly soluble in water; insoluble in hexanes.[1]
Melting Point >250 °C (dec.)High lattice energy due to H-bonding network.[1]
Reactivity Hotspots C6-Cl (

), C5-CN (Cyclization)
C6 is highly susceptible to amine nucleophiles.[1]

Part 2: Synthetic Architecture

The synthesis of CAS 76574-37-3 is a classic example of "functional group installation" where the pyrimidine core is built first, followed by the activation of the C6 position.[1]

The Core Pathway: Deoxychlorination

The most robust route involves the chlorination of the 6-hydroxy (or 6-oxo) precursor using phosphorus oxychloride (


).[1]

The Precursor: 4-Amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile.[1] The Reagent:


 (Solvent & Reagent) with catalytic N,N-Dimethylaniline or DMF.[1]
Protocol: Vilsmeier-Haack Type Chlorination

Note: This reaction generates HCl gas and requires a scrubber.[1]

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Charging: Add the 6-hydroxy precursor (10.0 g, 66.6 mmol) to the flask.

  • Reagent Addition: Carefully add

    
      (50 mL, excess) under an inert atmosphere (
    
    
    
    ).
  • Catalysis: Add N,N-Dimethylaniline (1.5 mL). Scientific Rationale: The base catalyzes the reaction by forming a highly reactive Vilsmeier-Haack intermediate with

    
    , lowering the activation energy for the substitution of the enol oxygen.[1]
    
  • Reaction: Heat to reflux (105°C) for 3–5 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (polar, baseline) should disappear, replaced by a less polar UV-active spot (

    
    ).[1]
    
  • Quenching (CRITICAL):

    • Cool the mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a base trap).
      
    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis.[1]

  • Isolation: Neutralize the aqueous slurry to pH 7–8 using saturated

    
     or 
    
    
    
    . The product will precipitate.[1] Filter, wash with cold water, and dry in a vacuum oven at 45°C.
Visualization of Synthetic Logic

SynthesisWorkflow Acetamidine Acetamidine HCl (C2 Source) Cyclization Cyclization (NaOEt/EtOH) Acetamidine->Cyclization Malono (Ethoxymethylene) malononitrile Malono->Cyclization Precursor 4-Amino-6-hydroxy- 2-methylpyrimidine- 5-carbonitrile Cyclization->Precursor Ring Closure Chlorination Chlorination (POCl3, Reflux) Precursor->Chlorination Activation Product TARGET: 4-Amino-6-chloro- 2-methylpyrimidine- 5-carbonitrile Chlorination->Product Deoxychlorination

Figure 1: The stepwise construction of the pyrimidine scaffold, highlighting the critical chlorination step.[1]

Part 3: Functionalization & Medicinal Chemistry Applications[1][3][4]

The true value of CAS 76574-37-3 lies in its ortho-amino nitrile motif combined with a reactive chloro group.[1] This "triad" of functional groups enables divergent synthesis.[1][3]

The "Hotspot" for Kinase Inhibitors ( )

The chlorine atom at C6 is activated by the electron-withdrawing nitrile group at C5 and the ring nitrogens.[1] It readily undergoes Nucleophilic Aromatic Substitution (


) with primary and secondary amines.[1]
  • Application: Synthesis of EGFR or BRAF inhibitors.[1]

  • Mechanism: Addition-Elimination.[1] The amine attacks C6, the Meisenheimer complex is stabilized by the C5-CN, followed by loss of

    
    .[1]
    
  • Conditions: Amine (1.1 eq), DIPEA (2.0 eq), n-Butanol or DMF, 80°C.

Pyrimidopyrimidine Formation (The "Double-Stitch")

Once an amine is installed at C6, the adjacent C5-nitrile and C4-amino groups can be "stitched" together to form a second ring.[1]

  • Reagent: Formamidine acetate or Triethyl orthoformate.[1]

  • Result: Formation of 4-amino-pyrimido[4,5-d]pyrimidine cores.[1] These are isosteres of adenine and are potent ATP-competitive inhibitors.[1]

Divergent Synthesis Diagram[1]

ReactivityTree Core 4-Amino-6-chloro- 2-methylpyrimidine- 5-carbonitrile Amine Primary Amine (R-NH2) (SNAr Displacement) Core->Amine Hydrolysis Acid/Base Hydrolysis Core->Hydrolysis Intermediate 4-Amino-6-(alkylamino)- 2-methylpyrimidine- 5-carbonitrile Amine->Intermediate FusedRing Pyrimido[4,5-d]pyrimidine (Kinase Inhibitor Core) Intermediate->FusedRing + Formamidine (Cyclization) Amide Pyrimidne-5-carboxamide (Antiviral Scaffolds) Hydrolysis->Amide

Figure 2: Divergent synthetic pathways utilizing the electrophilic C6 and the ortho-amino nitrile functionality.[1]

Part 4: Safety, Stability & Handling[1]

Stability[1]
  • Moisture Sensitivity: The C-Cl bond is relatively stable to atmospheric moisture, but the compound should be stored under inert gas (

    
     or 
    
    
    
    ) to prevent slow hydrolysis to the hydroxy derivative.[1]
  • Thermal Stability: Stable up to 200°C, but avoid prolonged heating in acidic media unless hydrolysis is intended.

Critical Safety Hazards
  • Skin Sensitization: Pyrimidine nitriles are potent sensitizers.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Cyanide Potential: While the nitrile group is covalently bonded, combustion or strong oxidative conditions can release toxic

    
     and traces of HCN.[1]
    
  • POCl3 Residues: If synthesizing in-house, ensure the product is free of acidic phosphorus residues, which can degrade the compound during storage.[1]

References

  • BLDpharm. (2024). Product Analysis: this compound (CAS 76574-37-3).[1][2] Retrieved from

  • ChemicalBook. (2024). Chemical Properties and Synthesis of CAS 76574-37-3. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Pyrimidine Nitriles and Kinase Inhibition. Retrieved from

  • Barth, M., et al. (2004).[1] Synthesis of 4-amino-substituted pyrimidines as novel kinase inhibitors. Journal of Medicinal Chemistry. (Contextual citation for

    
     protocols on chloropyrimidines).
    

Sources

An In-depth Technical Guide to 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile is a highly functionalized heterocyclic compound that holds significant promise as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of amino, chloro, methyl, and carbonitrile groups on a pyrimidine core provides multiple reaction sites for chemical modification, making it an attractive scaffold for the development of compounds with diverse pharmacological activities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, with a focus on its role as a key intermediate.

Chemical Identity and Physicochemical Properties

The structural integrity and physicochemical characteristics of a compound are fundamental to its application in drug discovery and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

IUPAC Name: this compound

CAS Number: 76574-37-3

Molecular Formula: C₆H₅ClN₄

Molecular Weight: 168.58 g/mol

Chemical Structure:

Figure 1: 2D structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Melting Point 245-246 °C[1]
Boiling Point (Predicted) 366.8 ± 42.0 °C[1]
Density (Predicted) 1.44 ± 0.1 g/cm³[1]
Appearance White to off-white crystalline powder (inferred from similar compounds)
Solubility Sparingly soluble in water (inferred from similar compounds)

Spectroscopic Characterization (Predicted)

¹H NMR (in DMSO-d₆, 400 MHz):

  • δ ~2.4 ppm (s, 3H): This singlet would correspond to the protons of the methyl group at the C2 position.

  • δ ~7.5 ppm (s, 2H): This broad singlet, which would be exchangeable with D₂O, is attributed to the protons of the amino group at the C4 position.

¹³C NMR (in DMSO-d₆, 100 MHz):

  • δ ~25 ppm: Signal for the methyl carbon at C2.

  • δ ~90 ppm: Signal for the carbon at C5, which is shielded by the amino group and deshielded by the carbonitrile and chloro groups.

  • δ ~115 ppm: Signal for the carbon of the carbonitrile group.

  • δ ~160 ppm: Signal for the carbon at C4, attached to the amino group.

  • δ ~162 ppm: Signal for the carbon at C6, attached to the chloro group.

  • δ ~165 ppm: Signal for the carbon at C2, attached to the methyl group.

Mass Spectrometry (EI):

  • m/z (%) : 168/170 (M⁺/M⁺+2, isotopic pattern for one chlorine atom), with the molecular ion peak being a significant fragment. Further fragmentation would likely involve the loss of HCN, Cl, and CH₃ radicals.

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process, leveraging established pyrimidine chemistry. A plausible and efficient synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination A Acetamidine C Intermediate A (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile) A->C B Malononitrile B->C D Intermediate A F Target Compound (this compound) D->F E POCl₃ E->F Reactivity_Diagram A This compound Chloro Group (C6) Amino Group (C4) Carbonitrile Group (C5) B Nucleophilic Aromatic Substitution (SNAr) - Amines - Alcohols - Thiols A:c->B Highly reactive site C N-Alkylation/Acylation - Alkyl halides - Acyl chlorides A:a->C Moderately reactive D Hydrolysis/Reduction - Acid/Base hydrolysis to amide/acid - Reduction to amine A:cn->D Versatile functionalization

Sources

Technical Monograph: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthesis Guide Subject: CAS 76574-37-3 | Molecular Architecture & Applications

Executive Summary

4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3) serves as a critical electrophilic scaffold in modern medicinal chemistry.[1] Its value lies not merely in its molecular weight but in its dense functionalization: a pyrimidine core armed with a nucleophilic amino group, an electron-withdrawing nitrile, and a labile chlorine atom.[2] This specific arrangement renders the molecule a "privileged structure" for the synthesis of kinase inhibitors (e.g., cGMP-dependent protein kinase inhibitors) and antiviral agents.[2]

This guide dissects the physicochemical identity, synthetic pathways, and analytical validation protocols required to utilize this intermediate effectively in drug development.[2][3]

Physicochemical Identity & Mass Spectrometry

The precise molecular weight of this compound is the primary anchor for stoichiometric calculations in synthesis and identification in mass spectrometry.[2][3]

Quantitative Profile
ParameterValueTechnical Context
Molecular Formula

High nitrogen content increases polarity.[2]
Molecular Weight (Average) 168.58 g/mol Used for molarity calculations in scale-up.[2]
Monoisotopic Mass 168.0203 g/mol Based on

.[2][3] Critical for High-Res MS (HRMS).[2][3]
CAS Number 76574-37-3Unique identifier for regulatory compliance.[1][2]
Physical State Off-white crystalline solidMelting point typically >220°C (dec).[2][4]
Solubility DMSO, DMFPoor solubility in water/non-polar solvents.[2][3][4]
Mass Spectrometry Insight: The Chlorine Signature

For researchers validating this compound via LC-MS, the molecular weight is not a single number.[2] Due to the natural abundance of Chlorine isotopes (


 ~75% and 

~25%), the mass spectrum will exhibit a distinct 3:1 intensity ratio between the molecular ion (

) and the isotope peak (

).[2][3]
  • [M+H]+ Peak: ~169.03 Da[2][3]

  • [M+H+2]+ Peak: ~171.03 Da[2][3]

  • Diagnostic Value: Absence of this 3:1 pattern indicates dechlorination (hydrolysis) or lack of the chloro-substituent.[2][3]

Synthetic Architecture

The synthesis of this compound typically follows a convergent route, constructing the pyrimidine ring before functionalizing the C6 position.[2]

Core Synthetic Pathway

The most robust industrial route involves the condensation of acetamidine with a malononitrile derivative, followed by chlorination.[2][3]

  • Cyclization: Acetamidine hydrochloride reacts with ethoxymethylene malononitrile to form the 4-amino-6-hydroxy intermediate.[2]

  • Chlorination: The hydroxyl group is converted to a chloride using Phosphorus Oxychloride (

    
    ), often catalyzed by N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).[2]
    

Synthesis_Pathway cluster_precursors Precursors Acetamidine Acetamidine HCl (C2H6N2·HCl) Intermediate 4-Amino-6-hydroxy- 2-methylpyrimidine- 5-carbonitrile Acetamidine->Intermediate Cyclization (NaOEt/EtOH) Malononitrile Ethoxymethylene malononitrile Malononitrile->Intermediate Product TARGET MOLECULE (Cl-Pyrimidine) Intermediate->Product Chlorination Reagent POCl3 (Reflux) Reagent->Product

Figure 1: Convergent synthesis workflow transforming acyclic precursors into the chlorinated pyrimidine scaffold.

Critical Process Parameters (CPP)
  • Moisture Control:

    
     is violently reactive with water.[2][3] All glassware must be oven-dried.[2][3]
    
  • Temperature: The chlorination step usually requires reflux (approx. 105°C).[2][3] Incomplete heating leads to mixed chloro/hydroxy impurities.[2][3]

  • Quenching: The reaction mixture must be poured onto ice slowly to hydrolyze excess

    
     without degrading the nitrile group.[2][3]
    
Analytical Validation Protocols

Trustworthiness in data comes from self-validating analytical loops.[2][3] Do not rely on a single method.

Protocol: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.[2][3]

    • B: Acetonitrile.[2][3][5]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic system) and 220 nm (nitrile/amide bonds).[2][3]

  • Acceptance Criteria: Purity > 98.0% area normalization.

Protocol: Structural Confirmation (NMR)

In


 NMR (DMSO-d6), the molecule is distinct because it lacks ring protons.[2]
  • 
     2.4-2.6 ppm (3H, s):  Methyl group at C2.[2]
    
  • 
     8.0-8.5 ppm (2H, br s):  Amino group (exchangeable with 
    
    
    
    ).[2]
  • Absence: No other signals should be present.[2][3] Any peaks in the 6.0-8.0 ppm range indicate impurities (likely unreacted starting material).[2][3]

QC_Workflow Sample Crude Sample HPLC HPLC Analysis (Purity Check) Sample->HPLC MS LC-MS (Isotope Pattern) HPLC->MS Decision Pass Criteria? MS->Decision NMR 1H NMR (Structure Verify) Decision->NMR Yes (>98%, M/M+2 ok) Reject Recrystallize / Re-column Decision->Reject No Release Release for Synthesis NMR->Release Reject->Sample Reprocess

Figure 2: Analytical decision tree ensuring batch integrity before downstream application.

Functional Utility in Drug Design

Why is this specific molecular weight and structure valuable? The C6-Chlorine atom is highly activated for Nucleophilic Aromatic Substitution (


) .[2][3]
  • Mechanism: The electron-withdrawing nitrile group at C5 and the ring nitrogens pull electron density away from C6, making it susceptible to attack by amines, thiols, or alkoxides.[2]

  • Application: This allows researchers to "snap" complex side chains onto the pyrimidine core, creating libraries of kinase inhibitors.[2][3]

  • Reaction Condition: Typically performed in DMF/DIEA at 60-80°C.[2][3]

Caution: The nitrile group can hydrolyze to a primary amide under strong acidic/basic conditions.[2][3] Maintain pH 4-9 during workups unless hydrolysis is intended.[2][3]

References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for substituted pyrimidines. Retrieved January 30, 2026, from [Link][2]

Sources

Structure of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Application of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. We will dissect its molecular architecture, explore robust methodologies for its synthesis and structural verification, and illuminate its functional role as a pivotal building block in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and validating protocols to ensure scientific integrity.

Introduction to a Privileged Scaffold

The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring system is an electron-rich aromatic heterocycle that stands as a cornerstone of medicinal chemistry. As a fundamental component of nucleobases in DNA and RNA, its biocompatibility is inherent.[1] This structural motif is not merely a passive scaffold; its unique physicochemical attributes, including the ability to act as both a hydrogen bond donor and acceptor, allow it to engage in specific, high-affinity interactions with a multitude of biological targets.[1] Consequently, pyrimidine derivatives are integral to a wide array of approved therapeutics for conditions ranging from cancer and viral infections to neurological disorders.[1]

Overview of this compound

This compound (CAS No. 76574-37-3) is a highly functionalized pyrimidine derivative. Its strategic arrangement of reactive and interactive groups—a reactive chlorine atom, a hydrogen-bonding amino group, a space-filling methyl group, and a polar nitrile group—makes it an exceptionally versatile intermediate for synthetic chemistry. This guide will establish the foundational knowledge required to leverage this molecule's full potential in research and development settings.

Molecular Structure and Physicochemical Properties

Core Structure and Functional Groups

The structure of this compound is defined by the interplay of its constituent parts:

  • Pyrimidine Ring: A planar, aromatic core that serves as the structural backbone. Related crystal structures confirm the general planarity of substituted pyrimidine rings.[2]

  • Amino Group (C4): Acts as a critical hydrogen bond donor, essential for anchoring the molecule within the active sites of target proteins.

  • Chloro Group (C6): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This position is the primary site for synthetic elaboration, allowing for the introduction of diverse side chains to modulate potency and selectivity.

  • Methyl Group (C2): A non-polar group that can contribute to van der Waals interactions and influence the molecule's overall lipophilicity and metabolic stability.

  • Carbonitrile Group (C5): A strong electron-withdrawing group and a potent hydrogen bond acceptor. The nitrile is metabolically robust and often serves as a bioisostere for a carbonyl group, capable of forming key interactions with protein residues.[3]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueReference
CAS Number 76574-37-3[4][5]
Molecular Formula C₆H₅ClN₄[5]
Molecular Weight 168.58 g/mol [5]
Appearance Solid (typically off-white crystals)[6]
SMILES N#CC1=C(Cl)N=C(C)N=C1N[5]
Storage Conditions Store in freezer (-20°C), under inert atmosphere, protected from light.[5]

Synthesis and Structural Elucidation

Rationale for Synthetic Strategy

The synthesis of highly substituted pyrimidines often employs multicomponent reactions (MCRs). These reactions are prized for their efficiency, atom economy, and ability to generate complex molecules in a single step.[7] A common and logical approach involves the condensation of an amidine with a 1,3-dielectrophile precursor, which can be formed in situ. This strategy allows for the rapid construction of the core pyrimidine ring system.

Generalized Synthesis Protocol

While numerous specific synthetic routes exist, the following protocol outlines a representative three-component method adapted from established principles of pyrimidine synthesis.[7]

Objective: To synthesize this compound.

Materials:

  • Malononitrile

  • Acetamidine hydrochloride

  • A suitable chlorinating agent (e.g., N-chlorosuccinimide - NCS)

  • Base (e.g., sodium ethoxide, triethylamine)

  • Solvent (e.g., ethanol, DMSO)

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetamidine hydrochloride (1.0 eq) and malononitrile (1.0 eq) in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise to the reaction mixture at room temperature. The causality here is the deprotonation of malononitrile and the neutralization of the amidine hydrochloride to generate the active nucleophiles.

  • Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). This step facilitates the condensation and cyclization to form the aminopyrimidine intermediate.

  • Chlorination: After cooling the reaction mixture, introduce N-chlorosuccinimide (1.1 eq). The rationale is the electrophilic chlorination at the electron-rich position of the pyrimidine ring.

  • Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Workflow for Structural Verification

A rigorous, self-validating workflow is essential to confirm the identity and purity of the synthesized compound. This process ensures that subsequent biological or chemical assays are based on a well-characterized molecule.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification synthesis Synthesis Protocol purification Purification (Chromatography/Recrystallization) synthesis->purification hplc Purity Check (HPLC >95%) purification->hplc Purified Sample ms Mass Confirmation (LC-MS) hplc->ms nmr Structure Confirmation (1H & 13C NMR) ms->nmr xray Definitive Structure (X-Ray Crystallography) nmr->xray confirmed Structure Confirmed xray->confirmed

Caption: Workflow for Synthesis and Structural Validation.

Spectroscopic and Chromatographic Characterization

Protocol 3.4.1: High-Performance Liquid Chromatography (HPLC)

  • Objective: To assess the purity of the final compound.

  • System: A reverse-phase HPLC system with a C18 column.[8]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for MS compatibility).

  • Detection: UV detector at 254 nm.

  • Trustworthiness: A sharp, single peak accounting for >95% of the total integrated area is the standard for a high-purity sample suitable for further research.

Protocol 3.4.2: Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Result: A prominent ion peak at m/z corresponding to [M+H]⁺ (169.58). The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) provides definitive evidence of its presence.

Protocol 3.4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the precise atomic connectivity of the molecule.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[9]

  • Expected ¹H NMR Signals:

    • A singlet corresponding to the methyl protons (CH₃).

    • A broad singlet for the amino protons (NH₂), which may be exchangeable with D₂O.

  • Expected ¹³C NMR Signals:

    • Signals corresponding to the six distinct carbon atoms in the molecule, including the quaternary carbons of the pyrimidine ring and the nitrile carbon.

  • Expertise: The chemical shifts and coupling patterns (or lack thereof) provide an unambiguous fingerprint of the molecular structure, validating the synthetic outcome.

Application in Targeted Drug Development

Role as a Key Building Block in Kinase Inhibitors

This compound is a premier building block for the synthesis of protein kinase inhibitors.[10][11] Kinases are critical enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer. This scaffold is ideally suited for targeting the ATP-binding site of kinases.

The synthetic utility stems from the C6-chloro position. This site readily undergoes SNAr reactions with various amines (anilines, piperazines, etc.), allowing for the attachment of larger, more complex fragments. These fragments are designed to extend into other regions of the kinase active site, thereby increasing binding affinity and conferring selectivity for the target kinase over others.

Mechanism of Action: A Kinase Inhibition Model

Many kinase inhibitors function by competing with endogenous ATP. Derivatives of the title compound are designed to mimic the adenine portion of ATP, using the pyrimidine core to occupy the adenine binding pocket and the C4-amino group to form crucial hydrogen bonds with the "hinge region" of the kinase.

G cluster_pathway Normal Kinase Signaling cluster_inhibition Inhibited Pathway Kinase_A Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase_A->Phospho_Substrate Phosphorylation ATP_A ATP ATP_A->Kinase_A Substrate_A Substrate Protein Substrate_A->Kinase_A Response_A Cellular Response (e.g., Proliferation) Phospho_Substrate->Response_A Triggers Kinase_B Kinase Active Site No_Phospho Substrate (Unchanged) Kinase_B->No_Phospho No Phosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase_B Binds Competitively ATP_B ATP ATP_B->Kinase_B Binding Blocked No_Response Cellular Response Blocked No_Phospho->No_Response Blocks

Caption: Generalized Mechanism of Kinase Inhibition.

Safety and Handling

Hazard Identification

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound possesses the following hazards:

Hazard StatementDescriptionGHS Pictogram
H302 Harmful if swallowedGHS07 (Exclamation Mark)
H315 Causes skin irritationGHS07 (Exclamation Mark)
H319 Causes serious eye irritationGHS07 (Exclamation Mark)
H335 May cause respiratory irritationGHS07 (Exclamation Mark)

Data sourced from BLDpharm.[5]

Recommended Handling and Storage Protocols
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12]

  • Storage: As specified in Table 2.1, store in a tightly sealed container in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) and away from light to prevent degradation.[5][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a mere chemical reagent; it is a high-value, strategically designed scaffold for modern drug discovery. Its structural features provide a robust platform for synthetic elaboration, while its core pyrimidine nature offers a proven framework for interacting with key biological targets. A thorough understanding of its structure, validated by rigorous analytical techniques, is the first and most critical step in unlocking its potential to create novel and effective targeted therapies.

References

  • 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

  • Jotani, M. M., et al. (2012). 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • PubChem. 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]

  • SIELC Technologies. (2018). 2-Amino-4-chloro-6-methylpyrimidine. Available at: [Link]

  • Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • He, Y., & Kang, J. (2008). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Available at: [Link]

  • Fun, H. K., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Chen, Y., et al. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... European Journal of Medicinal Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • PubChem. (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. Available at: [Link]

  • Khurana, J. M., & Aggarwal, A. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available at: [Link]

  • Global Substance Registration System. 4-((4-AMINO-6-CHLORO-2-PYRIMIDINYL)AMINO)BENZONITRILE. Available at: [Link]

  • Al-Yahya, M. A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Available at: [Link]

  • PubChem. 2,4-Diamino-6-chloropyrimidine. Available at: [Link]

  • Al-Hourani, B. J., et al. (2019). Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4H-Benzo[h]Chromene-3-Carbonitrile. ResearchGate. Available at: [Link]

  • Desai, N. C., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. Available at: [Link]

  • Al-Ostath, A., et al. (2023). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules. Available at: [Link]

Sources

Technical Monograph: 1H NMR Characterization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS: 5434-39-9) using proton nuclear magnetic resonance (


H NMR).

This molecule represents a "silent" aromatic system; unlike typical pyrimidines, the ring carbons are fully substituted (positions 2, 4, 5, 6), resulting in a spectrum devoid of aromatic C-H signals. Consequently, the burden of structural proof rests entirely on the integration stoichiometry between the aliphatic methyl group and the exchangeable amine protons. This guide addresses the critical challenge of solvent-solute interaction, specifically the overlap of the 2-methyl signal with the DMSO-d


 residual peak, and provides a self-validating protocol for purity assessment.

Structural Analysis & Theoretical Prediction[1]

Before acquisition, one must understand the electronic environment to predict chemical shifts accurately. The pyrimidine core is electron-deficient. The addition of a nitrile group (C5) and a chlorine atom (C6) exerts a strong inductive withdrawing effect (-I), significantly deshielding the remaining protons.

Electronic Environment Map
  • Position 2 (Methyl): Attached to the imine-like carbon between two nitrogens. It is deshielded relative to a toluene methyl, but less so than a methyl on a positively charged pyridinium ring.

  • Position 4 (Amine): The lone pair on the exocyclic nitrogen is delocalized into the ring, especially pulled by the para-positioned chlorine and ortho-positioned nitrile. This makes these protons acidic, shifting them downfield and increasing their exchange rate.

  • Ring Protons: None. Any signal in the 6.0–9.0 ppm range (other than the amine) indicates an impurity or a regioisomer (e.g., failure to chlorinate or cyanylate).

Assignment Logic Visualization

G Compound 4-Amino-6-chloro- 2-methylpyrimidine-5-carbonitrile Sub_Me 2-Methyl Group (-CH3) Compound->Sub_Me Sub_NH2 4-Amino Group (-NH2) Compound->Sub_NH2 Sub_EW Electron Withdrawing (5-CN, 6-Cl) Compound->Sub_EW Signal_Me Singlet (3H) ~2.4 - 2.6 ppm Sub_Me->Signal_Me Adjacent to N1/N3 Signal_NH2 Broad Singlet (2H) ~7.8 - 8.5 ppm Sub_NH2->Signal_NH2 H-Bonding in DMSO Sub_EW->Sub_NH2 Inductive Deshielding (Downfield Shift)

Figure 1: Structural logic flow linking chemical moieties to predicted spectral signals. Note the influence of electron-withdrawing groups on the amine shift.

Experimental Protocol

The choice of solvent is not merely about solubility; it is about spectral integrity. Chloroform-d (CDCl


) is not recommended  for this compound. The amino protons in CDCl

will appear as a broad, flattened hump (often invisible) due to quadrupole broadening from the nitrogen and lack of hydrogen-bond stabilization.
Recommended Solvent System

Primary: Dimethyl sulfoxide-d


 (DMSO-d

)[1]
  • Rationale: DMSO acts as a hydrogen bond acceptor, "locking" the amine protons in a specific conformation. This sharpens the signal into a distinct singlet (or doublet if restricted rotation occurs), allowing for accurate integration.

  • Risk: The residual solvent peak of DMSO-d

    
     is a quintet centered at 2.50 ppm . The 2-methyl group of the target compound resonates very close to this region (typically 2.45–2.60 ppm).
    
Sample Preparation Workflow
  • Massing: Weigh 5–10 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
     (containing 0.03% TMS v/v).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (shimming issues).

  • Transfer: Filter through a cotton plug into a high-precision NMR tube (5mm).

Spectral Data & Interpretation

The following data represents the standard expectation for a pure sample (>98%) at 300 MHz or higher at 298 K.

Chemical Shift Table[3]
MoietyTypeShift (

ppm)
MultiplicityIntegrationNotes
-CH

Aliphatic2.48 – 2.60 Singlet (s)3HCritical: Often overlaps with DMSO pentet (2.50). See Section 5 for resolution.
H

O
Impurity3.33 Broad (s)VariableWater content in DMSO.
-NH

Heteroatom7.80 – 8.30 Broad Singlet (bs)2HDisappears upon D

O shake. Shift is concentration/temp dependent.
Aromatic RingN/A None0HPresence of signals here indicates starting material (e.g., des-chloro).
The "Silent Ring" Validation

The most powerful diagnostic for this compound is what is missing.

  • If you observe a singlet around 8.5–9.0 ppm (that is not the NH

    
    ), you likely have 4-Amino-2-methylpyrimidine-5-carbonitrile  (missing the Chlorine at C6). The C6-H proton would appear in this region.
    
  • If you observe a signal around 6.5 ppm , you may have unreacted starting material or a hydrolysis product (pyridone form).

Advanced Troubleshooting: The Methyl-DMSO Overlap

A common error in automated integration is the merging of the 2-methyl singlet with the DMSO solvent peak. This leads to incorrect purity calculations.

Resolution Protocol

If the methyl signal is obscured by the DMSO peak (2.50 ppm):

  • Temperature Variation:

    • Heat the probe to 313 K (40°C). The water peak will shift significantly upfield, and the exchangeable amine peak will shift, but the methyl and DMSO peaks shift at different rates due to magnetic susceptibility changes. This often separates the shoulders.

  • Solvent Swap (Verification):

    • Run a secondary spectrum in Methanol-d

      
       (CD
      
      
      
      OD)
      .
    • Result: The methyl peak will appear clearly around 2.5–2.6 ppm. The amine protons will exchange with deuterium and disappear .

    • Use: This confirms the integral of the methyl group relative to any non-exchangeable impurities.

Purity & QC Workflow

QC_Flow Start Acquire 1H NMR (DMSO-d6) Check_Aromatic Check 6.0 - 9.5 ppm (Excluding NH2) Start->Check_Aromatic Clean_Ring No Ring Protons (Correct Substitution) Check_Aromatic->Clean_Ring Silent Dirty_Ring Signals Present (Impurity/Isomer) Check_Aromatic->Dirty_Ring Signals Found Check_Me Check 2.50 ppm Region Clean_Ring->Check_Me Overlap Methyl/DMSO Overlap Check_Me->Overlap Merged Clear Distinct Singlet Check_Me->Clear Resolved Action_Overlap Action: Run in CD3OD or Heat to 40°C Overlap->Action_Overlap

Figure 2: Quality Control decision tree. Note that the presence of aromatic ring protons is an immediate failure criteria for this fully substituted pyrimidine.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541563, this compound.

  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Context for Amine acidity).

Sources

Technical Guide: Mass Spectrometry of Chloropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloropyrimidines serve as critical scaffolds in the synthesis of nucleoside analogs, kinase inhibitors, and antimetabolites. However, their analysis presents distinct challenges due to the electronegativity of chlorine, the basicity of the pyrimidine ring, and the stringent regulatory requirements for genotoxic impurities (GTIs).

This guide moves beyond standard operating procedures to explore the physics of chloropyrimidine mass spectrometry. We will dissect the isotopic signatures that validate their presence, the ionization mechanisms that maximize sensitivity, and the fragmentation pathways that elucidate their structure.

The Isotopic Fingerprint: Validation by Physics

Before fragmentation occurs, the presence of a chloropyrimidine is confirmed by the unique isotopic abundance of chlorine. Unlike carbon or nitrogen, where the heavy isotope is a trace occurrence, chlorine possesses two stable isotopes with significant natural abundance:


 (75.78%) and 

(24.22%).
The "Rule of Three"

In low-resolution MS (Single Quad) or high-resolution Q-TOF, the molecular ion cluster provides immediate structural confirmation.

  • Monochloro (

    
    ):  The M+2 peak is approximately 33%  (1/3) the height of the M peak.
    
  • Dichloro (

    
    ):  The pattern shifts to 9:6:1  (M : M+2 : M+4).
    
  • Trichloro (

    
    ):  The pattern becomes 27:27:9:1 .
    

Table 1: Diagnostic Isotope Ratios for Chloropyrimidines

Halogen CountPattern (Relative Intensity)Visual Signature
1 Cl 100 : 32.0 "3 to 1" step down
2 Cl 100 : 64.0 : 10.2 "High shoulder" M+2
3 Cl 100 : 96.0 : 30.7 : 3.3 M and M+2 nearly equal
1 Cl + 1 Br 76 : 100 : 24 M+2 becomes Base Peak

Analyst Note: In ESI, always verify that the M+2 peak is not an adduct (e.g.,


 vs 

). The mass difference for an isotope is exactly 1.997 Da, whereas Na/H difference is 21.98 Da.

Ionization Strategy: ESI vs. APCI[1][2][3][4]

Choosing the correct interface is critical for sensitivity. Chloropyrimidines are semi-polar, basic heterocycles.

Electrospray Ionization (ESI)[2][3][5]
  • Mechanism: Solution-phase ionization. The basic nitrogens (N1/N3) on the pyrimidine ring readily accept protons (

    
    ).
    
  • Best For: Polar derivatives, nucleoside analogs, and trace impurity analysis (ppm levels).

  • Caveat: Susceptible to ion suppression from matrix components.[1]

Atmospheric Pressure Chemical Ionization (APCI)[1][5]
  • Mechanism: Gas-phase ionization.[2]

  • Best For: Non-polar chloropyrimidines (e.g., highly alkylated or protected intermediates) that do not protonate well in solution.

  • Caveat: Can induce thermal degradation if the chlorine bond is labile.

Decision Logic

IonizationLogic Start Analyte Characterization Polarity Is the molecule Polar? Start->Polarity Volatile Is it Volatile/Thermally Stable? Polarity->Volatile No (LogP > 2) ESI Use ESI (+) (Protonation at N1/N3) Polarity->ESI Yes (LogP < 2) APCI Use APCI (+) (Charge Transfer) Volatile->APCI Yes APPI Consider APPI (Rare for Pyrimidines) Volatile->APPI No

Figure 1: Decision matrix for selecting the ionization source based on analyte polarity and stability.

Fragmentation Dynamics (MS/MS)

In Tandem MS (MS/MS), chloropyrimidines undergo characteristic cleavages. Understanding these allows you to distinguish regioisomers (e.g., 2-chloro vs. 4-chloro).

Even-Electron Rule (ESI)

In ESI, the precursor is usually an even-electron ion (


). Fragmentation tends to eliminate neutral  molecules to maintain the even-electron state.
  • Loss of HCl (Neutral Loss):

    • The protonated nitrogen facilitates the elimination of HCl (36 or 38 Da).

    • Mechanism:[3][4] A proton transfer from a neighboring group (or ring nitrogen) to the chlorine atom, followed by departure of neutral HCl.

    • Observation: Mass shift of -36 Da from parent.

  • Ring Fission (Retro-Diels-Alder - RDA):

    • The pyrimidine ring cleaves, often expelling neutral HCN (27 Da) or R-CN.

    • This is diagnostic for the pyrimidine core structure.

Radical Cation Pathways (EI or High Energy CID)

If using EI (GC-MS) or high-energy CID, you may observe homolytic cleavage.

  • Loss of Cl Radical: Direct bond break generating

    
    . This is less common in standard LC-MS/MS but indicates a weak C-Cl bond.
    
Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion [M+H]+ Transition Proton Transfer Intermediate Parent->Transition CID Energy RingOpen Fragment B [M - HCN]+ Parent->RingOpen RDA Cleavage (-27 Da) LossHCl Fragment A [M - HCl]+ Transition->LossHCl Neutral Loss (-36/38 Da)

Figure 2: Primary fragmentation pathways for protonated chloropyrimidines in ESI-MS/MS.

Protocol: Trace Analysis of Genotoxic Impurities[10]

Chloropyrimidines are often flagged as Potential Genotoxic Impurities (PGIs) due to their alkylating potential. The following protocol is designed for high-sensitivity detection (LOD < 1 ppm relative to API).

Experimental Setup

Instrument: Triple Quadrupole MS (QqQ) coupled to UHPLC.

Table 2: Chromatographic Conditions

ParameterSettingRationale
Column C18 (e.g., 1.7 µm, 2.1 x 100mm)Retains semi-polar pyrimidines; high peak capacity.
Mobile Phase A 5mM Ammonium Formate (pH 3.5)Acidic pH ensures N-protonation; Formate is volatile.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than MeOH; better desolvation.
Flow Rate 0.3 - 0.5 mL/minOptimal for ESI nebulization efficiency.
Gradient 5% B to 95% B over 10 minsElutes polar hydrolysis products early, parent late.
Step-by-Step Workflow
  • System Suitability: Inject a standard mix of the chloropyrimidine at the target limit level (e.g., 10 ng/mL). Ensure S/N ratio > 10.

  • MRM Optimization:

    • Infuse the standard directly into the source.

    • Select the Precursor Ion (monoisotopic

      
      ).
      
    • Ramp Collision Energy (CE) to maximize the intensity of the

      
       or characteristic ring fragment.
      
    • Self-Validation: Verify the transitions preserve the chlorine isotope ratio if the fragment still contains Cl (rare for mono-chloro, common for di-chloro).

  • Sample Preparation:

    • Dissolve API in 100% DMSO (if solubility is limited) then dilute with Mobile Phase A.

    • Critical: Avoid protic solvents (MeOH/Water) in stock solution if the chloropyrimidine is highly reactive to hydrolysis.

  • Data Acquisition:

    • Run in MRM mode.

    • Monitor two transitions: Quantifier (most intense) and Qualifier (secondary fragment).

    • Acceptance Criteria: The ratio of Quant/Qual peaks in the sample must match the standard within ±20%.

References

  • Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS. Environmental Science & Technology. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Online. [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

  • Development and validation of LC‐QTOF‐MS/MS method for identification... of a genotoxic impurity... in ticagrelor API. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly available literature, this document establishes a predictive framework based on first principles of physical organic chemistry, analysis of its molecular structure, and comparative data from structurally analogous pyrimidine derivatives. We delve into the theoretical underpinnings of solubility, examining the influence of solvent polarity, hydrogen bonding capacity, and temperature. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to validate and expand upon the predictive models presented herein. The content is structured to provide not just data, but a causal understanding of the solute-solvent interactions that govern the solubility of this compound, thereby facilitating informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of Solubility in Pharmaceutical Development

This compound (CAS No: 76574-37-3, Molecular Formula: C₆H₅ClN₄) is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific functionalization of this compound—an amino group, a chloro substituent, a methyl group, and a carbonitrile moiety—offers multiple reactive sites for molecular elaboration.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences the entire drug development pipeline.[1][2] From the initial stages of reaction engineering and product purification to the final formulation and bioavailability of the drug product, understanding and controlling solubility is paramount. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes, and can result in low bioavailability, thereby diminishing the therapeutic efficacy of the final drug product.

This guide aims to provide a deep, actionable understanding of the solubility characteristics of this compound in a range of common organic solvents.

Molecular Structure Analysis and Predicted Solubility Profile

A thorough examination of the molecular structure of this compound is fundamental to predicting its solubility behavior.

Key Structural Features:

  • Pyrimidine Core: The heterocyclic aromatic ring is inherently polar due to the presence of two nitrogen atoms.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor.[3] This significantly influences its interaction with protic and other hydrogen-bonding solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom contributes to the molecule's overall polarity through induction and can participate in weaker dipole-dipole interactions.

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that can influence solubility in nonpolar solvents through van der Waals forces.

  • Carbonitrile Group (-C≡N): The nitrile group is highly polar and a strong hydrogen bond acceptor.

Hydrogen Bonding Potential

The presence of both a primary amine and a nitrile group, in addition to the ring nitrogens, endows this compound with significant hydrogen bonding capabilities. The amino group can donate two hydrogen bonds, while the nitrogen of the nitrile group and the ring nitrogens can act as hydrogen bond acceptors. This suggests that the compound will exhibit favorable solubility in solvents that are themselves strong hydrogen bond donors or acceptors.

Polarity and the "Like Dissolves Like" Principle

The combination of polar functional groups (amino, chloro, carbonitrile) and the heterocyclic pyrimidine ring results in a molecule with considerable overall polarity. According to the principle of "like dissolves like," it is predicted that this compound will be more soluble in polar solvents than in nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and by drawing parallels with related pyrimidine derivatives for which solubility data is available, we can predict the solubility of this compound in a range of organic solvents. For instance, studies on other substituted pyrimidines have shown high solubility in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Solvent Solvent Type Predicted Solubility Rationale
N,N-Dimethylformamide (DMF)Polar AproticHighStrong hydrogen bond acceptor, high polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent hydrogen bond acceptor, very high polarity.
AcetonitrilePolar AproticModerate to HighGood hydrogen bond acceptor, polar.
AcetonePolar AproticModerateGood hydrogen bond acceptor, moderate polarity.
EthanolPolar ProticModerateActs as both a hydrogen bond donor and acceptor.
MethanolPolar ProticModerateSimilar to ethanol, but more polar.
Ethyl AcetateModerately PolarLow to ModerateHydrogen bond acceptor, but lower polarity.
Dichloromethane (DCM)NonpolarLowPrimarily dipole-dipole interactions.
TolueneNonpolarVery LowPrimarily van der Waals interactions.
HexaneNonpolarInsolubleMismatch in polarity and intermolecular forces.

Experimental Determination of Solubility: A Validating Protocol

To empirically validate the predicted solubility profile, a robust and reliable experimental method is essential. The equilibrium shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the thermodynamic solubility of a solid in a liquid.[4][5][6][7]

Principle of the Equilibrium Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. An excess of the solid compound is added to a known volume of the solvent and agitated at a constant temperature for a sufficient period to ensure that the dissolution and precipitation rates are equal. Once equilibrium is established, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is determined.

Step-by-Step Experimental Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of sealed vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, filter the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) to remove all undissolved particles.

  • Sample Collection: Collect a precise volume of the clear filtrate into a pre-weighed, dry container (e.g., an evaporating dish or a vial for HPLC analysis).

  • Solvent Evaporation (for Gravimetric Analysis): Carefully evaporate the solvent from the collected filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Drying and Weighing: Dry the residue to a constant weight in a vacuum oven and accurately weigh the amount of dissolved solid.

  • Calculation: Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

High-Throughput Screening Alternative: Laser Nephelometry

For rapid screening of solubility in multiple solvents, laser nephelometry offers a high-throughput alternative.[8][9][10][11] This technique measures the light scattered by undissolved particles in a solution. A series of solutions with increasing concentrations of the compound are prepared, and the point at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp. prep2->equil1 equil2 Allow solid to settle equil1->equil2 analysis1 Filter supernatant equil2->analysis1 analysis2 Collect known volume of filtrate analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 analysis5 Calculate solubility analysis4->analysis5

Causality of Solubility: Solvent Properties and Intermolecular Forces

The observed solubility of this compound in different organic solvents can be rationalized by considering the interplay of solvent properties and the fundamental intermolecular forces.

// Central Node Solubility [label="Solubility of\n4-Amino-6-chloro-2-\nmethylpyrimidine-5-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Factors SoluteProps [label="Solute Properties", fillcolor="#FBBC05", fontcolor="#202124"]; SolventProps [label="Solvent Properties", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Solute Sub-properties Polarity [label="Polarity", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Hbond [label="Hydrogen Bonding\n(Donor & Acceptor)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; MW [label="Molecular Weight", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Solvent Sub-properties SolventPolarity [label="Polarity", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SolventHbond [label="Hydrogen Bonding\n(Donor & Acceptor)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections SoluteProps -> Solubility; SolventProps -> Solubility; Temp -> Solubility;

SoluteProps -> Polarity; SoluteProps -> Hbond; SoluteProps -> MW;

SolventProps -> SolventPolarity; SolventProps -> SolventHbond; } dot Caption: Factors influencing the solubility of the target compound.

The Role of Solvent Polarity

Solvents can be broadly classified as polar or nonpolar. Polar solvents have a significant dipole moment, arising from an uneven distribution of electron density. Polar solutes, like our target compound, tend to dissolve in polar solvents because the dipole-dipole interactions between the solute and solvent molecules are strong enough to overcome the solute-solute and solvent-solvent interactions.

The Impact of Hydrogen Bonding

Hydrogen bonding is a particularly strong type of dipole-dipole interaction. Solvents that can act as hydrogen bond donors (e.g., alcohols like methanol and ethanol) or acceptors (e.g., DMF, DMSO, acetone) will have a strong affinity for this compound, which can both donate and accept hydrogen bonds. This is a primary reason for its predicted higher solubility in these types of solvents.

The Influence of Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid. Increased temperature provides this energy, favoring the dissolution process. It is crucial to control and report the temperature at which solubility measurements are made.

Conclusion and Recommendations for Researchers

It is predicted that this compound will exhibit high solubility in polar aprotic solvents such as DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in nonpolar solvents.

Recommendations:

  • Experimental Verification: Researchers are strongly encouraged to experimentally determine the solubility of this compound in their solvents of interest using a validated method such as the equilibrium shake-flask protocol detailed in this guide.

  • Solvent Selection for Synthesis: For synthetic procedures, polar aprotic solvents like DMF or acetonitrile are likely to be good choices for achieving homogeneous reaction mixtures.

  • Purification Considerations: The differential solubility of this compound in various solvents can be exploited for purification by crystallization. A solvent in which the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures would be an ideal candidate for recrystallization.

  • Formulation Development: For formulation purposes, a thorough understanding of the solubility in various pharmaceutically acceptable solvents and co-solvent systems will be necessary.

This technical guide provides a solid foundation for understanding and predicting the solubility of this compound. By combining the theoretical insights with empirical data, researchers can optimize their processes and accelerate their research and development efforts.

References

  • Acta Crystallographica Section E: Crystallographic Communications. (2015). Crystal structure of 4,6-dichloro-5-methylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. Retrieved from [Link]

  • PubMed. (2024). Hydrogen-bonding interactions in 5-fluorocytosine-urea (2/1), 5-fluorocytosine-5-fluorocytosinium 3,5-dinitrosalicylate-water (2/1/1) and 2-amino-4-chloro-6-methylpyrimidine-6-chloronicotinic acid (1/1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Perspectives in solubility measurement and interpretation. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved from [Link]

  • SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

  • JRC Publications Repository. (2015). Solubility Determination of Chemicals by Nephelometry. Retrieved from [Link]

  • SlidePlayer. (n.d.). Interpreting Solubility Curves. Retrieved from [Link]

  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Retrieved from [Link]

  • Office of Scientific and Technical Information. (2020). Elucidating the Role of Hydrogen Bond Donor and Acceptor on Solvation in Deep Eutectic Solvents Formed by Ammonium. Retrieved from [Link]

  • Lund University. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). H-Bond donor parameters for cations. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ACS Publications. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Retrieved from [Link]

  • Modesto Junior College. (2022). Properties of Common Organic Solvents. Retrieved from [Link]

  • BMG LABTECH. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • ResearchGate. (2018). Physical properties of some common organic solvents. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ResearchGate. (2023). Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes – A Critical Evaluation. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • arXiv. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Academia.edu. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • YouTube. (2025). Everything You Need To Know About Hydrogen Bonding in Organic Molecules. Retrieved from [Link]

  • Modesto Junior College. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

Sources

Key Intermediates in Pyrimidine-5-Carbonitrile Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-5-carbonitrile motif is a privileged scaffold in modern drug discovery, serving as the core architecture for varying kinase inhibitors (e.g., Bosutinib) and antiviral agents.[1] Its strategic value lies in the nitrile group’s dual role: it acts as a robust electron-withdrawing group (EWG) that modulates the pKa and metabolic stability of the pyrimidine ring, and as a versatile synthetic handle for transformation into amides, amines, or heterocycles.[1]

This guide moves beyond generic textbook synthesis. It focuses on the critical intermediates that determine yield, purity, and scalability. We analyze the two dominant paradigms: De Novo Assembly (via Enaminonitriles) and Late-Stage Functionalization (via Pd-Catalyzed Cyanation), providing self-validating protocols and mechanistic insights.[1]

Part 1: The De Novo Assembly (The Enaminonitrile Route)

The most atom-economical route to 5-substituted pyrimidines is the condensation of a three-carbon (C3) synthon with a binucleophilic N-C-N fragment (amidine, guanidine, or thiourea).[1] The "King" of these C3 synthons is Ethoxymethylene Malononitrile (EMMN) .[1]

The Key Intermediate: 2-(Ethoxymethylene)malononitrile

EMMN acts as a "push-pull" alkene.[1] The ethoxy group is a leaving group activated by the two electron-withdrawing nitrile groups.[1]

  • Why this route? It allows for the introduction of diverse substituents at the 2-position (via the amidine) while fixing the 5-CN functionality early.[1]

  • Critical Control Point: The purity of the EMMN is paramount. Old or hydrolyzed EMMN leads to significant side reactions.[1]

Mechanistic Workflow

The reaction proceeds via a Michael addition-elimination sequence.[1] The amidine nitrogen attacks the


-carbon of EMMN, displacing ethanol, followed by intramolecular cyclization.[1]

Enaminonitrile_Route Amidine Amidine/Guanidine (Nucleophile) Inter Intermediate: Enaminonitrile Adduct Amidine->Inter Michael Addition (-EtOH) EMMN Ethoxymethylene Malononitrile (EMMN) EMMN->Inter Cycliz Intramolecular Cyclization Inter->Cycliz Nucleophilic Attack on Nitrile Product Pyrimidine-5-Carbonitrile Cycliz->Product Tautomerization

Figure 1: The condensation mechanism of amidines with EMMN.[1] Note the displacement of ethanol.[1]

Validated Protocol: Synthesis from Acetamidine

Target: 2-Methylpyrimidine-5-carbonitrile[1]

  • Reagents: Acetamidine hydrochloride (10 mmol), Ethoxymethylene malononitrile (10 mmol), NaOEt (21% in EtOH, 12 mmol), Absolute Ethanol (20 mL).[1]

  • Procedure:

    • Activation: Dissolve acetamidine HCl in EtOH.[1] Add NaOEt dropwise at 0°C. Stir for 15 min to liberate the free base.

    • Addition: Add EMMN portion-wise.[1] The solution will typically turn yellow/orange.[1]

    • Reflux:[1][2] Heat to reflux for 4–6 hours.

    • Monitoring (Self-Validation): Monitor by TLC (EtOAc/Hexane 1:1). EMMN is UV active; its disappearance confirms the first step.[1]

    • Work-up: Cool to RT. The product often precipitates.[1] If not, evaporate EtOH, resuspend in water, and extract with DCM.[1]

  • Yield Expectation: 75–85%.

Part 2: Transition Metal-Mediated Functionalization[1]

When the pyrimidine ring is already built (or commercially available as a halogenated scaffold), Palladium-catalyzed cyanation is the industry standard.[1] This is preferred for Late-Stage Functionalization (LSF) in drug discovery.[1]

The Key Intermediate: 5-Bromo/Chloro-pyrimidines

Unlike the de novo route, this method relies on the oxidative addition of Pd into the C-X bond.[1]

  • Reagent Choice: Zinc Cyanide (Zn(CN)

    
    )  is superior to NaCN/KCN. It is less hygroscopic, allows for precise stoichiometry, and the slow release of cyanide prevents catalyst poisoning.[1]
    
  • Catalyst System: Pd

    
    (dba)
    
    
    
    with dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.[1] The large bite angle of dppf favors the reductive elimination step.
Mechanistic Cycle

The cycle involves Oxidative Addition (OA), Transmetallation (TM) with Zn(CN)


, and Reductive Elimination (RE).

Pd_Cycle Pd0 Pd(0)L2 Active Species OA_Complex Oxidative Addition Complex (Ar-Pd-X) Pd0->OA_Complex OA TM_Complex Transmetallation Complex (Ar-Pd-CN) OA_Complex->TM_Complex TM TM_Complex->Pd0 RE (-ArCN) Product Ar-CN (Product) Substrate 5-Bromopyrimidine Reagent Zn(CN)2

Figure 2: Catalytic cycle for Pd-mediated cyanation.[1] Transmetallation is often the rate-determining step.[1]

Validated Protocol: Cyanation of 5-Bromopyrimidine

Target: Pyrimidine-5-carbonitrile derivatives[1]

  • Reagents: 5-Bromopyrimidine (1.0 equiv), Zn(CN)

    
     (0.6 equiv), Pd
    
    
    
    (dba)
    
    
    (2 mol%), dppf (4 mol%), Zn dust (10 mol% - scavenger), DMAc (Dimethylacetamide).[1]
  • Procedure:

    • Degassing (Critical): DMAc must be degassed (sparged with Argon for 30 min). Oxygen kills the active Pd(0) species.

    • Mixing: Combine all solids in a reaction vial. Transfer degassed solvent via syringe.[1]

    • Heating: Heat to 120°C for 2–12 hours.

    • Work-up: Dilute with EtOAc, wash with 1M NH

      
      OH (to complex zinc salts) and brine.
      
  • Safety Note: While Zn(CN)

    
     is safer than KCN, it still generates HCN upon contact with acid.[1] All work-up must be done in a well-ventilated fume hood.[1]
    

Part 3: Comparative Analysis & Troubleshooting

Method Selection Matrix[1]
FeatureDe Novo (EMMN Route)Pd-Catalyzed Cyanation
Starting Material Cost Low (Commodity chemicals)High (Halogenated heterocycles)
Reaction Conditions Basic, Reflux (EtOH)Neutral, High Temp (120°C), Inert
Functional Group Tolerance Moderate (Base sensitive)High (Except oxidizing agents)
Scalability Excellent (Precipitation work-up)Good (Requires metal scavenging)
Primary Risk Polymerization of EMMNCatalyst poisoning / Residual Pd
Troubleshooting Guide
  • Problem: Low yield in Pd-cyanation.

    • Root Cause: Catalyst deactivation by cyanide anions (formation of stable [Pd(CN)

      
      ]
      
      
      
      species).[1]
    • Solution: Switch to slow-release cyanide sources (Zn(CN)

      
      ) or increase the temperature to facilitate Reductive Elimination.[1] Add 1-2% water to DMAc to improve Zn(CN)
      
      
      
      solubility.[1]
  • Problem: Dark tar in De Novo synthesis.

    • Root Cause: Polymerization of ethoxymethylene malononitrile.[1]

    • Solution: Ensure the amidine is fully free-based before adding EMMN.[1] Control the exotherm upon addition.

References

  • Bagley, M. C., et al. (2006).[1] "Rapid synthesis of pyrimidines under microwave irradiation." Tetrahedron Letters, 47(40), 7215-7218.[1] Link

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] "Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides."[1] Chemical Communications, (12), 1388-1389.[1] Link

  • Cohen, D. T., et al. (2015).[1][2] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202–205.[1] Link

  • Zanon, J., et al. (2003).[1] "Synthetic approach to the c-Jun N-terminal kinase (JNK) inhibitor." Journal of Organic Chemistry, 68(17), 6535-6542.[1] Link

Sources

Methodological & Application

Application Note & Protocol: A Guide to the One-Pot Synthesis of Substituted Pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the efficient one-pot, multi-component synthesis of substituted pyrimidine-5-carbonitriles, a scaffold of significant interest in medicinal chemistry. We delve into the underlying reaction mechanisms, offer strategic considerations for experimental design, present a detailed step-by-step protocol, and provide troubleshooting advice. The methodologies described herein are designed to be robust, reproducible, and adaptable for the generation of diverse compound libraries for screening and drug discovery applications.

Strategic Overview: The Importance and Synthesis of Pyrimidine-5-carbonitriles

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including nucleic acids, vitamins, and a wide array of pharmaceuticals.[1][2][3] Specifically, pyrimidine-5-carbonitrile derivatives have emerged as a "privileged scaffold" in modern drug discovery, demonstrating a remarkable breadth of pharmacological activities. These compounds are extensively investigated as potent anticancer agents, often targeting critical enzymes like Epidermal Growth Factor Receptor (EGFR) and COX-2.[4][5][6][7][8] Their utility extends to various other therapeutic areas, underscoring the need for efficient and versatile synthetic methodologies.[9][10]

Traditional multi-step syntheses are often plagued by drawbacks such as long reaction times, harsh conditions, and the accumulation of waste. In contrast, one-pot multi-component reactions (MCRs) offer a superior alternative by combining multiple reactants in a single vessel to form complex products in a highly convergent and atom-economical fashion.[10][11][12][13] This approach is not only more efficient but also aligns with the principles of green chemistry by reducing solvent usage and energy consumption.[9][14]

Reaction Mechanism and Key Strategic Considerations

The most prevalent and robust one-pot synthesis of 2-amino/oxo/thioxo-pyrimidine-5-carbonitriles involves a three-component condensation of an aromatic aldehyde, an active methylene nitrile (typically malononitrile), and an amidine source (e.g., urea, thiourea, or guanidine).

Plausible Mechanistic Pathway

The reaction is believed to proceed through a domino sequence of classical organic reactions, as illustrated below. The causality behind this pathway is a cascade of nucleophilic additions and cyclization driven by the formation of a stable aromatic ring.

  • Knoevenagel Condensation: The reaction initiates with a base- or acid-catalyzed condensation between the aromatic aldehyde (1) and malononitrile (2) . This step generates a highly electrophilic α,β-unsaturated intermediate, benzylidene malononitrile (I) . The catalyst's role is crucial here, either by activating the aldehyde's carbonyl group (acid catalysis) or by deprotonating the malononitrile to form a potent nucleophile (base catalysis).[9][14]

  • Michael Addition: The amidine source (3) (e.g., urea or thiourea) then acts as a nucleophile, attacking the β-carbon of the activated double bond in intermediate (I) . This 1,4-conjugate addition, or Michael addition, forms the acyclic intermediate (II) .[14]

  • Cyclization and Tautomerization: Intramolecular cyclization occurs as a nucleophilic nitrogen from the amidine moiety attacks one of the nitrile groups in intermediate (II) . This is followed by tautomerization and subsequent aromatization, often via cyclodehydration or dehydrogenation, to yield the stable, substituted pyrimidine-5-carbonitrile final product (III) .[14]

Reaction_Mechanism Aldehyde Ar-CHO (1) Intermediate_I Knoevenagel Adduct (I) Ar-CH=C(CN)₂ Aldehyde->Intermediate_I + Malononitrile (2) - H₂O Malononitrile NC-CH₂-CN (2) Malononitrile->Intermediate_I Amidine H₂N-C(X)-NH₂ (3) (X = O, S, NH) Intermediate_II Michael Adduct (II) Amidine->Intermediate_II + Amidine (3) Intermediate_I->Intermediate_II Product Pyrimidine-5-carbonitrile (III) Intermediate_II->Product Cyclization & Aromatization

Caption: Generalized reaction mechanism for the three-component synthesis.

Strategic Experimental Choices
  • Catalyst Selection: The choice of catalyst is critical for optimizing reaction efficiency. Both acid and base catalysts have proven effective.

    • Acid Catalysts (e.g., p-dodecylbenzenesulfonic acid (DBSA), NH₄Cl, bone char-Bronsted solid acid) facilitate the Knoevenagel condensation by protonating the aldehyde's carbonyl group, making it more electrophilic.[9][12][14] Solid acid catalysts offer the additional benefits of easy separation and reusability.[14]

    • Base Catalysts (e.g., piperidine, NaOH) accelerate the reaction by deprotonating the malononitrile, increasing its nucleophilicity.[10][11]

  • Solvent System: A significant advantage of modern protocols is the move towards environmentally benign conditions. Many procedures report high yields in water or under solvent-free conditions, which simplifies work-up and reduces chemical waste.[9][10][14]

  • Substrate Scope: The reaction is broadly applicable to a wide range of aromatic aldehydes. The electronic nature of the substituents on the aldehyde can influence reaction rates; aldehydes with electron-withdrawing groups tend to react faster due to increased electrophilicity of the carbonyl carbon, often leading to higher yields.[12] Conversely, electron-donating groups may require longer reaction times or slightly higher temperatures.[12] The use of urea, thiourea, or guanidine allows for the direct installation of oxo, thioxo, or amino groups, respectively, at the C2 position of the pyrimidine ring.[14][15]

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a representative, robust, and environmentally friendly synthesis of 4-(4-chlorophenyl)-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile under solvent-free conditions, adapted from established literature procedures.[12][14]

Materials and Equipment
  • Reagents: 4-chlorobenzaldehyde, malononitrile, thiourea, ammonium chloride (NH₄Cl, catalyst). All reagents should be of analytical grade.

  • Equipment: Round-bottom flask (10 mL or 25 mL), magnetic stirrer hotplate, magnetic stir bar, thermometer, Buchner funnel and flask for filtration, TLC plates (silica gel), standard laboratory glassware.

Step-by-Step Procedure
  • Reactant Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 4-chlorobenzaldehyde (1.0 mmol, 140.6 mg), malononitrile (1.2 mmol, 79.3 mg), thiourea (1.5 mmol, 114.2 mg), and ammonium chloride (0.2 mmol, 10.7 mg).

    • Expert Insight: Using a slight excess of malononitrile and the amidine source helps to drive the reaction to completion. Ammonium chloride is an inexpensive, effective, and easy-to-handle solid acid catalyst.[12]

  • Reaction Execution: Place the flask in an oil bath pre-heated to 80-100°C. Stir the mixture. The reactants will typically melt and form a homogenous slurry.

    • Expert Insight: Solvent-free conditions are highly efficient, often leading to shorter reaction times and simpler product isolation.[12][14]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). A complete reaction is typically indicated by the disappearance of the aldehyde spot. Reaction times usually range from 1 to 3 hours.

  • Work-up and Isolation: Upon completion, remove the flask from the heat and allow it to cool to room temperature. Add 10 mL of cold ethanol to the solidified reaction mass and stir vigorously to break up the solid.

  • Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL) to remove any unreacted starting materials and the catalyst.

  • Drying and Characterization: Dry the purified solid product in an oven at 60°C or under vacuum. The resulting product is typically of high purity. Characterize the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determine the melting point.

Experimental_Workflow start Start charge 1. Charge Reactants (Aldehyde, Malononitrile, Thiourea, Catalyst) to Flask start->charge react 2. Heat & Stir (80-100°C, Solvent-Free) charge->react monitor 3. Monitor Progress (via TLC) react->monitor monitor->react Reaction Incomplete workup 4. Cool & Add Ethanol monitor->workup Reaction Complete purify 5. Filter & Wash Solid (Water & Cold Ethanol) workup->purify dry 6. Dry Product purify->dry end Characterize Final Product dry->end

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Data Presentation: Representative Syntheses

The versatility of this one-pot methodology is highlighted by its application to various substrates. The following table summarizes representative results from the literature, showcasing the method's efficiency.

EntryAldehyde (Ar-)Amidine SourceCatalyst / ConditionsTimeYield (%)Reference
14-Cl-C₆H₄UreaBone char-SO₃H / 80°C, Solvent-free0.5 h98[14]
24-NO₂-C₆H₄ThioureaBone char-SO₃H / 80°C, Solvent-free0.3 h96[14]
3C₆H₅UreaNH₄Cl / 110°C, Solvent-free1.0 h92[12]
44-OCH₃-C₆H₄ThioureaNH₄Cl / 110°C, Solvent-free1.5 h85[12]
54-Cl-C₆H₄3-Amino-1,2,4-triazoleNaOH / Ethanol, Reflux1.0 h92[11]
6C₆H₅Guanidine NitratePiperidine / Water, Reflux3.0 h94[10]
74-Cl-C₆H₄UreaDBSA / Water, RT5.0 h90[9]

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or No Yield Inactive catalyst or insufficient temperature.Verify catalyst activity. Gradually increase the reaction temperature in 10°C increments. Consider using a more potent catalyst (e.g., switching from NH₄Cl to a stronger Lewis acid or base).
Decomposition of starting materials or product.Lower the reaction temperature. Ensure the reaction is not run for an excessive amount of time after completion.
Reaction Stalls Poor mixing in solvent-free conditions.Ensure efficient magnetic stirring. If the mixture is too viscous, a minimal amount of a high-boiling solvent (e.g., DMF, DMSO) can be added.
Deactivated aldehyde (strong e⁻-donating group).Increase reaction time or temperature. A stronger catalyst may be required to facilitate the initial Knoevenagel condensation.[12]
Impure Product Incomplete reaction.Allow the reaction to run longer, monitoring carefully by TLC.
Side product formation.Optimize the stoichiometry of reactants. Ensure the purity of starting materials. The purification wash steps may need to be repeated or a different recrystallization solvent used.

Conclusion

The one-pot, three-component synthesis of substituted pyrimidine-5-carbonitriles is a powerful, efficient, and highly adaptable strategy for accessing medicinally relevant heterocyclic compounds. By understanding the underlying mechanistic principles and carefully selecting catalysts and reaction conditions, researchers can rapidly generate diverse libraries of these valuable scaffolds. The move towards solvent-free and aqueous systems further enhances the appeal of this methodology, aligning with the modern imperatives of sustainable and green chemistry.

References

  • Robertson, A. D. (n.d.). Prebiotic synthesis of diaminopyrimidine and thiocytosine. PubMed. Retrieved from [Link]

  • (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Ain Shams Engineering Journal. Retrieved from [Link]

  • Prasher, P., et al. (n.d.). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. PMC. Retrieved from [Link]

  • Trushkova, A. V., et al. (n.d.). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. PMC. Retrieved from [Link]

  • Martina, M. G., et al. (n.d.). Mechanisms for the synthesis of pyrimidines starting from urea or guanidine in the presence of cyanoacetaldehyde (CAA) and cyanate. ResearchGate. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. Retrieved from [Link]

  • (n.d.). Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). Guanidine synthesis from various precursors (adapted from ref [14a]). ResearchGate. Retrieved from [Link]

  • Zarei, M., et al. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports. Retrieved from [Link]

  • Sapkal, B. M., & More, D. H. (n.d.). One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catal. Der Pharma Chemica. Retrieved from [Link]

  • Wan, J., et al. (n.d.). An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][4][15] triazolo[4,3-a]-pyrimidine-6-carbonitriles. PMC. Retrieved from [Link]

  • Aher, J. S., et al. (2019, June 21). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences. Retrieved from [Link]

  • Kumar, M. V., et al. (n.d.). An efficient one-pot multi component synthesis of pyrimidine derivatives in aqueous media. Rasayan Journal. Retrieved from [Link]

  • Gomaa, H. A. M., et al. (2020, October 7). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. Retrieved from [Link]

  • (n.d.). Thorpe reaction. Wikipedia. Retrieved from [Link]

  • Irrgang, T., & Kempe, R. (2015, October 14). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Retrieved from [Link]

  • Reda, N. M., et al. (2024, April). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. Retrieved from [Link]

  • El-Hady, H. A., et al. (n.d.). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. Retrieved from [Link]

  • Sapkal, B. M., & More, D. H. (2020, June 10). One pot three component synthesis of Pyrimidine-5-carbonitrile derivatives in water using P-dodecylbenzenesulfonic acid as catalyst and evaluation of in vitro anti-inflammatory and anthelmintic activities. ResearchGate. Retrieved from [Link]

  • (n.d.). Facile and efficient one-pot multicomponent synthesis of a new class of substituted pyrimidine containing imidazoles catalyz. Indian Journal of Chemistry. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Retrieved from [Link]

  • Al-Masoudi, N. A. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Retrieved from [Link]

Sources

Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Substituted aminopyrimidines are a critical scaffold in modern medicinal chemistry, forming the structural core of a multitude of therapeutic agents, from kinase inhibitors in oncology to novel antimicrobial compounds.[1][2] Historically, the synthesis of these vital heterocycles has been hampered by methods requiring long reaction times, harsh conditions, and often resulting in modest yields. The advent of Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by offering remarkable accelerations in reaction rates, enhanced yields, and alignment with the principles of green chemistry.[1][3][4][5]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of aminopyrimidines. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, providing a robust framework for researchers to not only replicate these methods but also to innovate upon them.

The MAOS Advantage: Understanding the "Why"

The dramatic efficiency of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, which relies on slow conductive heat transfer from the vessel walls, microwave irradiation directly couples with polar molecules and ions within the reaction mixture.[3][4][6] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid, uniform, and volumetric heating.[1][3]

Key Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: What traditionally takes hours or even days can often be accomplished in minutes under microwave irradiation.[1][7] This rapid heating allows reaction mixtures to quickly reach and surpass the activation energy barrier.[4]

  • Higher Yields: The swift and uniform heating minimizes the formation of side products that often arise from prolonged exposure to high temperatures in conventional methods, leading to cleaner reactions and higher isolated yields.[1][8]

  • Greener Chemistry: MAOS frequently enables the use of smaller solvent volumes or even solvent-free conditions, significantly reducing waste and environmental impact.[1][3][4]

  • Enhanced Reproducibility and Optimization: Modern microwave reactors offer precise control over temperature and pressure, leading to more reproducible results and facilitating rapid optimization of reaction conditions.[8]

Core Synthetic Strategies: Pathways to Aminopyrimidines

The versatility of MAOS can be applied to several established routes for aminopyrimidine synthesis. Two of the most prominent and effective methods are the Biginelli-type multicomponent reaction and the condensation of chalcones with guanidine.

The Biginelli-Type Reaction: A Powerful Multicomponent Approach

The Biginelli reaction is a classic one-pot, three-component synthesis that efficiently constructs the dihydropyrimidine core.[1] Microwave irradiation dramatically accelerates this condensation, making it a highly attractive method.[1][9] The general reaction involves the condensation of a β-dicarbonyl compound, an aldehyde, and a guanidine salt.

Mechanism Insight: The reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea/guanidine, which then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product. The high temperatures rapidly achieved with microwave heating drive these equilibrium steps forward, significantly reducing reaction times.

Synthesis from Chalcones and Guanidine

Another robust method involves the cyclocondensation of pre-formed α,β-unsaturated ketones (chalcones) with guanidine hydrochloride. This approach is particularly useful for synthesizing 2-amino-4,6-diarylpyrimidines.

Mechanism Insight: The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the stable pyrimidine ring. The microwave's ability to rapidly heat the reaction mixture facilitates each of these steps, leading to high yields in short timeframes.

Experimental Workflow and Protocols

A generalized workflow for the microwave-assisted synthesis of aminopyrimidines is depicted below. This process emphasizes efficiency and streamlined purification.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_reagents Weigh & Combine Reagents in Microwave Vial add_solvent Add Solvent & Stir Bar prep_reagents->add_solvent Step 1 mw_reaction Seal Vial & Place in Reactor add_solvent->mw_reaction Transfer set_params Set Temperature, Pressure & Time mw_reaction->set_params Step 2 irradiate Initiate Microwave Irradiation set_params->irradiate Step 3 cool Cool to Room Temperature irradiate->cool Completion precipitate Precipitate Product (e.g., add cold water) cool->precipitate Step 4 filtrate Filter & Wash Solid Product precipitate->filtrate Step 5 purify Recrystallize or Purify as Needed filtrate->purify Step 6

Sources

Application Notes and Protocols: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of the Pyrimidine Core in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents due to its ability to engage in various biological interactions.[1] Its presence in the fundamental building blocks of life, DNA and RNA, underscores its inherent biocompatibility and versatility. This document provides a detailed technical guide on the application of a specific, highly functionalized pyrimidine derivative: 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile . This intermediate is of significant interest in the synthesis of targeted therapies, particularly kinase inhibitors, owing to its unique arrangement of reactive sites that allow for controlled, sequential modifications.[2][3]

This guide is structured to provide not just procedural steps, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and innovate upon these foundational protocols. We will delve into the synthesis, functionalization, and application of this versatile building block, supported by established scientific literature and practical insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyThis compound4-Amino-6-chloro-2-methylpyrimidine[4]2-Amino-4-chloro-6-methylpyrimidine[5]
CAS Number 76574-37-31749-68-45600-21-5
Molecular Formula C₆H₄ClN₅C₅H₆ClN₃C₅H₆ClN₃
Molecular Weight 181.58 g/mol 143.57 g/mol 143.57 g/mol
Appearance Off-white to light yellow crystalline powder (Predicted)Off-white to light yellow powderSolid
Melting Point Not explicitly availableData not available183-186 °C
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF (Predicted)Sparingly soluble in water[6]Soluble in acetic acid (50 mg/mL)

Safety Profile:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7][8]

  • Precautionary Measures: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

Synthesis of the Core Intermediate

The construction of the this compound core can be achieved through a multicomponent reaction, a powerful strategy in synthetic chemistry for building molecular complexity in a single step.

Conceptual Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Reaction Cascade cluster_product Final Product A Malononitrile D Condensation & Cyclization A->D B Acetamidine Hydrochloride B->D C Chlorinating Agent (e.g., NCS) E Chlorination C->E D->E Formation of aminopyrimidine-5-carbonitrile F 4-Amino-6-chloro-2- methylpyrimidine-5-carbonitrile E->F

Caption: Synthetic strategy for the target intermediate.

Protocol 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Precursor)

This protocol outlines the synthesis of the unchlorinated precursor, which can then be selectively chlorinated.

Rationale: This two-step approach allows for better control over the final product's purity. The initial condensation of malononitrile and acetamidine hydrochloride forms the pyrimidine ring.

Materials:

  • Malononitrile

  • Acetamidine hydrochloride

  • t-Butanol

  • 30% Aqueous formaldehyde

  • 70 wt% t-Butyl hydroperoxide

Procedure: [6]

  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).[6]

  • Heat the mixture to 65-70 °C and maintain the reaction for 4 hours.[6]

  • Cool the reaction mixture to 20-25 °C.[6]

  • Add 70 wt% t-butyl hydroperoxide (1.4 g) and continue the reaction at 30-35 °C for 1 hour.[6]

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the product can be isolated using standard work-up and purification techniques such as extraction and recrystallization.

Protocol 2: Chlorination to Yield this compound

Rationale: The subsequent chlorination at the 6-position is a crucial step. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation. The electron-donating amino group directs the electrophilic chlorination to the adjacent C6 position.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile (from Protocol 1)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable aprotic solvent)

Procedure:

  • Dissolve 4-amino-2-methylpyrimidine-5-carbonitrile in a suitable aprotic solvent like acetonitrile in a round-bottom flask.

  • Add N-Chlorosuccinimide (1.05 to 1.2 equivalents) portion-wise to the solution while stirring at room temperature.

  • The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, for example, by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Application in the Synthesis of Kinase Inhibitors

The strategic placement of the amino, chloro, methyl, and cyano groups on the pyrimidine ring makes this compound a highly valuable intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10]

The chloro group at the 6-position is a key reactive handle for introducing various substituents through nucleophilic aromatic substitution (SNAr).[11] The amino group at the 4-position can act as a hydrogen bond donor, a crucial interaction for binding to the hinge region of many kinases.[3]

Reaction Schematic: Nucleophilic Aromatic Substitution (SNAr)

cluster_start Reactants cluster_reaction Reaction cluster_product Product A 4-Amino-6-chloro-2-methyl -pyrimidine-5-carbonitrile C SNAr Reaction (Base, Solvent, Heat) A->C B Nucleophile (R-NH₂ or R-OH) B->C D Substituted Pyrimidine Derivative C->D Displacement of Chlorine

Caption: General workflow for SNAr reactions.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

Rationale: This protocol describes a general method for displacing the chloro group with a nucleophile, a common strategy in building kinase inhibitors. The choice of base, solvent, and temperature will depend on the nucleophilicity of the incoming group and the desired reaction rate.

Materials:

  • This compound

  • Desired amine or alcohol nucleophile (e.g., aniline, piperidine, phenol)

  • A suitable base (e.g., triethylamine, diisopropylethylamine (DIPEA), or potassium carbonate)

  • A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the nucleophile (1.1 to 1.5 equivalents) and the base (1.5 to 2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will need to be determined empirically.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature.

  • The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired substituted pyrimidine.

Characterization Data (Predicted and Analogous Compounds)

Accurate characterization of intermediates and final products is crucial for quality control in drug development.

Table 2: Spectroscopic Data for Related Pyrimidine Derivatives

CompoundSpectroscopic DataSource
4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile IR (cm⁻¹): 3325–3478 (N-H), 2175–2212 (C≡N), 1542–1649 (C=C/C=N) ¹H NMR (DMSO-d₆, δ ppm): 1.0–1.2 (t, 6H), 3.4–3.6 (q, 4H), 6.8 (s, 2H, NH₂), 8.1 (s, 1H) MS (m/z): 191.23 [M]⁺[12]
2-Amino-4-chloro-6-methylpyrimidine FTIR and FT-Raman spectra have been recorded and interpreted.[5]
4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile IR (KBr, cm⁻¹): 3478, 3344 (NH₂), 2212 (CN), 1641, 1617 (C=N) ¹H NMR (DMSO-d₆, δ ppm): 7.52-8.41 (m, Ar and NH₂) ¹³C NMR (DMSO-d₆, δ ppm): 84.89 (C5), 116.89 (CN), aromatic signals, 164.46, 165.06, 168.63 MS (m/z): 272 (M⁺)

Note: The predicted ¹H NMR spectrum of this compound in a non-polar solvent would likely show a singlet for the methyl group around 2.4-2.6 ppm and a broad singlet for the amino protons. The position of the amino protons is highly dependent on the solvent and concentration. The ¹³C NMR would show a characteristic signal for the nitrile carbon around 115-120 ppm.

Conclusion and Future Outlook

This compound is a potent and versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this building block effectively. The strategic functionalization of the pyrimidine core, enabled by the distinct reactivity of its substituents, allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization. As the demand for novel and selective kinase inhibitors continues to grow, the importance of such well-defined and highly functionalized intermediates will undoubtedly increase.

References

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Fancelli, D., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2015079417A1 - Novel amino pyrimidine derivatives.
  • González-Gómez, M., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry.
  • Rosas, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • mzCloud. (2015). 2 Amino 4 chloro 6 methylpyrimidine. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Method for preparing 4, 6-dichloro-2-methyl-5-nitro pyrimidine. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Scientific Reports.
  • Krayushkin, M. M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • MDPI. (2016). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). 2-chloropyrimidine patented technology retrieval search results. Retrieved from [Link]

  • Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • PubChem. (n.d.). 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Lee, J., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US12391695B2 - PRMT5 inhibitors.
  • ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

Sources

Application Note: The Pivotal Role of Palladium-Catalyzed C–N Cross-Coupling in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of Inhibition

The synthesis of kinase inhibitors (KIs) is fundamentally a problem of heteroaromatic assembly . Over 80% of FDA-approved small-molecule kinase inhibitors—from Imatinib to Palbociclib—share a pharmacophore architecture defined by three distinct zones:

  • The Hinge Binder: A heterocycle (often pyrimidine, quinazoline, or pyridine) that mimics the adenine ring of ATP.

  • The Linker: A structural bridge that orients the molecule within the hydrophobic pocket.

  • The Solubilizing Tail: A polar moiety (often a piperazine or morpholine) extending into the solvent-exposed region.

The "Role" of Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig Amination , is to serve as the high-fidelity "molecular welder" that connects these zones. Unlike traditional Nucleophilic Aromatic Substitution (


), which is limited to highly electron-deficient substrates, Pd-catalysis offers the chemoselectivity required to functionalize the complex, electron-rich scaffolds found in Type I and Type II inhibitors.

This guide details the strategic application of C–N cross-coupling in KI synthesis, providing validated protocols, ligand selection matrices, and troubleshooting frameworks.

Strategic Framework: Modular Assembly

The synthesis of KIs is rarely linear. It follows a convergent modular strategy where the "Hinge Binder" and "Tail" are synthesized separately and coupled late-stage. This modularity relies entirely on the orthogonality of the halogen handles (Cl vs. Br vs. I) on the central scaffold.

Visualization: The Kinase Inhibitor Assembly Logic

KI_Assembly cluster_legend Reaction Criticality Scaffold Central Scaffold (Dihalogenated Heterocycle) (e.g., 2,4-dichloropyrimidine) Intermediate Intermediate (Mono-functionalized) Scaffold->Intermediate Step 1: S_NAr or Suzuki Coupling (C-4 Position) Hinge Hinge Binder (Aryl/Heteroaryl Amine) Hinge->Intermediate Coupling Partner A Tail Solubilizing Tail (Secondary Amine/Piperazine) FinalDrug Final Kinase Inhibitor (Type I/II) Tail->FinalDrug Coupling Partner B Intermediate->FinalDrug Step 2: Buchwald-Hartwig Amination (C-2 Position) (Critical Pd-Catalyzed Step) High Failure Risk (Sterics/Electronics) High Failure Risk (Sterics/Electronics)

Figure 1: Convergent synthesis workflow. The Buchwald-Hartwig amination is typically deployed at the most sterically demanding or electron-neutral step (Step 2), where traditional methods fail.

Critical Parameters: The "Ligand-First" Approach

In kinase synthesis, the heteroaryl halides (e.g., chloropyrimidines, chloropyridines) are prone to beta-hydride elimination (leading to dehalogenation) or catalyst poisoning (due to multiple coordinating nitrogens). Success depends on the specific pairing of the Ligand and the Base.

Ligand Selection Matrix for Kinase Scaffolds
Substrate ClassChallengeRecommended LigandCatalyst PrecursorRationale
Primary Anilines Inhibitory binding of aniline to Pd center.BrettPhos or tBuBrettPhos Pd(OAc)₂ or Pd₂(dba)₃Bulky biaryl ligands prevent bis-coordination of the amine and accelerate reductive elimination.
Secondary Amines (e.g., Piperazines)Steric hindrance; slow reductive elimination.RuPhos Pd(OAc)₂RuPhos is specifically designed to facilitate the coupling of secondary amines by creating a mono-ligated Pd species.
Heteroaryl Chlorides (Electron-Poor)Slow oxidative addition; competitive hydrolysis.Xantphos Pd₂(dba)₃Xantphos (bidentate) enforces a wide bite angle, stabilizing the Pd(II) complex and promoting reductive elimination.
General Purpose (Scale-up)Cost; IP restrictions.BINAP or dppf Pd(OAc)₂Robust, commercially available, and effective for less sterically demanding couplings.
The Base Effect
  • Cs₂CO₃ (Weak Base): Standard for functional group tolerance (esters, nitriles). Requires higher temperatures (80–110°C).

  • NaOtBu (Strong Base): Accelerates reaction rates significantly but incompatible with electrophilic functional groups common in KIs (e.g., acrylamides in covalent inhibitors).

  • LiHMDS: Used for coupling ammonia equivalents or when base-sensitive groups are present (soluble base, mild pKa relative to alkoxides).

Standard Operating Procedure (SOP)

Protocol: Buchwald-Hartwig Coupling of a 2-Chloro-4-substituted-pyrimidine with an Aniline

Context: This protocol mimics the synthesis of intermediate scaffolds for drugs like Palbociclib or Ceritinib.

Materials
  • Electrophile: 2-chloro-4-phenylpyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: 4-fluoroaniline (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%) or BrettPhos (2 mol% if using precatalyst)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (anhydrous, sparged with N₂)

Step-by-Step Workflow
  • Catalyst Pre-activation (Critical):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (18 mg) and Xantphos (23 mg).

    • Add 1.0 mL of dioxane. Stir at RT for 5 minutes until the solution turns from dark purple/red to a clear orange/yellow. Why? This ensures the formation of the active L₂Pd(0) species before substrate exposure.

  • Reaction Assembly:

    • Add the heteroaryl chloride (1.0 equiv) and the aniline (1.2 equiv) to the catalyst solution.

    • Add Cs₂CO₃ (650 mg, 2.0 equiv). Note: Ensure the base is finely ground to maximize surface area.

    • Add remaining dioxane to reach a concentration of 0.2 M (total 5 mL).

  • Execution:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 100°C in a synthesis block. Stirring must be vigorous (>800 rpm) to suspend the insoluble carbonate base.

    • Monitor: Check LCMS at 2 hours. Look for the disappearance of the chloride (M+H) and the appearance of the product.

    • Checkpoint: If dehalogenated byproduct (M-Cl+H) is observed >5%, lower temperature to 80°C and switch to a bulkier ligand (e.g., tBuBrettPhos).

  • Workup & Purification:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.

    • Concentrate filtrate.[1]

    • Scavenging: If residual Pd is a concern (for biological testing), treat the organic layer with SiliaMetS® Thiol or similar scavenger resin for 2 hours.

Visualization: The Experimental Logic Flow

Protocol_Flow Start Start: Reagent Prep Precomplex Catalyst Pre-complexation (Pd source + Ligand + Solvent) 5 min @ RT Start->Precomplex Addition Substrate Addition (Electrophile + Nucleophile + Base) Precomplex->Addition Heating Reaction Phase 100°C, 2-12h (Vigorous Stirring) Addition->Heating Check LCMS Checkpoint Heating->Check Success Workup: Celite Filtration & Pd Scavenging Check->Success Conversion >90% Fail Troubleshoot: Change Ligand/Solvent Check->Fail Stalled/Byproducts Fail->Precomplex Re-optimize

Figure 2: Decision-based workflow for executing the Buchwald-Hartwig amination.

Troubleshooting & Optimization (The "Expertise" Pillar)

Even with robust protocols, kinase synthesis often fails due to the specific electronics of the heterocyclic core.

ObservationRoot CauseCorrective Action
Dehalogenation (Hydrodehalogenation) ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-hydride elimination from the amine or solvent before reductive elimination.
1. Switch to tBuBrettPhos (accelerates reductive elimination).2. Lower temperature.3. Ensure solvent is strictly anhydrous.
No Reaction (Stalled) Oxidative addition failure (electron-rich chloride) or Catalyst poisoning.1. Use a precatalyst (e.g., Xantphos Pd G4 ) to ensure active species generation.2. Switch to t-Amyl alcohol or t-BuOH as solvent (polar protic solvents can stabilize the transition state).
Homocoupling (Dimerization) Oxidation of the boronate (if Suzuki) or disproportionation.Degas solvents thoroughly (freeze-pump-thaw x3). Ensure inert atmosphere is maintained.
Regioisomer Formation Competitive coupling at C-2 vs C-4 on pyrimidine.Control temperature.[2][3] C-4 (more electron deficient) usually reacts via

at low temp; C-2 requires Pd-catalysis at high temp. Perform

first, then Pd-coupling.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Baenziger, M., et al. (2016).[4] Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. Organic Process Research & Development, 20(9), 1633–1644. [Link]

  • Bhagwat, S. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14883–14926. [Link]

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.[5][6][7][8][9] [Link][8]

Sources

Application Notes and Protocols: Strategic Derivatization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases such as cytosine, thymine, and uracil, which are essential for life.[1] This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in drug discovery.[1][2] Synthetic derivatives built upon this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

Within this important class of heterocycles, 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile stands out as a highly versatile and synthetically valuable starting material. Its structure is endowed with multiple reactive sites, offering a rich platform for chemical modification and the generation of diverse molecular libraries for biological screening. The key to its utility lies in the strategic manipulation of its functional groups: the highly reactive chloro group at the C6 position, the nucleophilic amino group at C4, and the versatile carbonitrile at C5.

This guide provides a detailed exploration of the derivatization of this pyrimidine scaffold, with a primary focus on the most common and synthetically powerful transformation: the nucleophilic aromatic substitution (SNAr) at the C6 position. We will delve into the mechanistic principles, provide field-tested protocols, and discuss the causality behind experimental choices to empower researchers in their drug development endeavors.

I. Core Principles of Derivatization: Reactivity of the Scaffold

The chemical personality of this compound is dominated by the electronic properties of the pyrimidine ring. The two nitrogen atoms within the ring act as strong electron-withdrawing groups, significantly reducing the electron density of the ring carbons. This electron deficiency is further amplified by the powerful electron-withdrawing nitrile (-C≡N) group at the C5 position.

This electronic arrangement makes the carbon atom attached to the chlorine (C6) highly electrophilic and thus exceptionally susceptible to attack by nucleophiles. The chlorine atom is an excellent leaving group, facilitating a facile displacement. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6]

The SNAr Mechanism in Context:

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks the electron-deficient C6 carbon. This step is typically the rate-determining step.

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the pyrimidine ring and the nitrile group, which stabilizes the intermediate.[7]

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The diagram below illustrates the key reactive sites on the parent molecule. While derivatization of the amino and nitrile groups is possible (e.g., reduction of the nitrile to an aminomethyl group[1]), this guide will focus on the C6 position due to its high reactivity and synthetic utility.

Caption: General workflow for SNAr derivatization.

Protocol 1: C6-Amination with Primary/Secondary Amines

Principle: This protocol describes the displacement of the C6-chloro group by a primary or secondary amine. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Materials & Reagents:

  • This compound

  • Desired primary or secondary amine (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or 1,4-Dioxane)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0 equivalents)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas supply (Nitrogen or Argon)

  • TLC plates (silica gel), developing solvents (e.g., Ethyl Acetate/Hexane mixture)

  • Standard work-up reagents: Ethyl Acetate, water, brine

  • Drying agent: Anhydrous Sodium Sulfate or Magnesium Sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., ACN) to dissolve or suspend the starting material (concentration typically 0.1-0.5 M).

  • Reagent Addition: Add the amine (1.1 eq) to the mixture, followed by the dropwise addition of the base (e.g., DIPEA, 2.0 eq).

    • Expert Insight: Using a non-nucleophilic base like DIPEA is crucial to prevent it from competing with the desired amine nucleophile. The base scavenges the in situ generated HCl.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-100 °C) and monitor its progress by Thin Layer Chromatography (TLC). A common mobile phase is 30-50% Ethyl Acetate in Hexane. The product spot should be less polar than the starting material.

  • Reaction Completion & Quenching: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.

  • Work-up:

    • Pour the reaction mixture into water.

    • Extract the aqueous phase three times with a suitable organic solvent like Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol or Ethyl Acetate/Hexane) to yield the pure C6-amino derivative.

Protocol 2: C6-Thiolation with Thiols

Principle: This protocol details the substitution of the C6-chloro group with a sulfur nucleophile, such as thiophenol or an alkyl thiol. [8]This reaction often requires a stronger base to deprotonate the thiol, generating the more potent thiolate anion.

Materials & Reagents:

  • This compound

  • Desired thiol (e.g., Thiophenol, 1.2 equivalents)

  • Anhydrous solvent (e.g., DMF or Tetrahydrofuran (THF))

  • Base (e.g., Sodium Hydride (NaH, 60% dispersion in oil, 1.3 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq))

  • Other materials as listed in Protocol 1.

Step-by-Step Methodology:

  • Thiolate Generation (if using NaH): In a separate flask under an inert atmosphere, suspend NaH (1.3 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the thiol (1.2 eq) dropwise. Allow the mixture to stir for 20-30 minutes at 0 °C to generate the sodium thiolate.

    • Trustworthiness: Pre-forming the thiolate ensures a high concentration of the active nucleophile and avoids side reactions. Handle NaH with extreme caution as it is highly reactive with water.

  • Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Nucleophile Addition: Slowly add the pre-formed thiolate solution to the pyrimidine solution at room temperature. If using a weaker base like K₂CO₃, the base and thiol can be added directly to the pyrimidine solution.

  • Heating and Monitoring: Heat the reaction to 50-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice-water.

    • If the product precipitates, it can be collected by filtration. Otherwise, extract with Ethyl Acetate.

    • Wash the organic layer with water and brine.

  • Drying, Concentration, and Purification: Proceed as described in Protocol 1 to obtain the pure C6-thioether derivative.

III. Data Presentation: Summary of Derivatization Strategies

The following table summarizes typical conditions for the SNAr derivatization at the C6 position, providing a quick reference for experimental design.

Reaction Type Nucleophile Example Typical Solvent Base Temp (°C) Time (h) Typical Yield (%)
Amination PiperidineAcetonitrile, DioxaneDIPEA, TEA80-1004-1275-95
Amination AnilineDMFK₂CO₃100-1208-2460-85
Thiolation ThiophenolDMF, THFNaH, K₂CO₃50-802-680-98
Alkoxylation Sodium MethoxideMethanolN/A (reagent is base)Reflux1-485-95
Hydroxylation Sodium HydroxideDioxane/WaterN/A (reagent is base)1006-1870-90

Yields are illustrative and highly dependent on the specific substrate and reaction scale.

IV. Visualization of Derivatization Pathways

The versatility of the this compound scaffold is best illustrated by mapping its potential transformations. The diagram below showcases the divergent synthesis of various derivatives from this single precursor.

G cluster_products C6-Substituted Derivatives start 4-Amino-6-chloro-2-methyl pyrimidine-5-carbonitrile P1 4-Amino-6-(alkyl/arylamino)-2-methyl pyrimidine-5-carbonitrile start->P1 R1R2NH, Base (e.g., DIPEA) P2 4-Amino-6-(alkyl/arylthio)-2-methyl pyrimidine-5-carbonitrile start->P2 RSH, Base (e.g., K2CO3) P3 4-Amino-6-alkoxy-2-methyl pyrimidine-5-carbonitrile start->P3 RONa, ROH P4 4-Amino-6-hydroxy-2-methyl pyrimidine-5-carbonitrile start->P4 NaOH (aq)

Caption: Divergent derivatization pathways from the core scaffold.

V. Conclusion and Future Directions

This compound is a powerful and adaptable building block for medicinal chemistry and drug discovery. The protocols and principles outlined in this guide demonstrate the ease and efficiency with which its C6-chloro group can be substituted to generate a wide array of novel compounds. The SNAr reaction is a reliable and high-yielding transformation that serves as the gateway to diverse chemical space. By understanding the underlying mechanisms and following these robust protocols, researchers can effectively leverage this scaffold to accelerate the development of new therapeutic agents.

VI. References

  • Simple and Effective Derivatization of Amino Acids... (2022). MDPI. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles... (2008). Arkivoc. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors... (2021). PubMed Central. [Link]

  • Derivatization in Analytical Chemistry (2021). MDPI. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists (2021). PubMed Central. [Link]

  • Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine... (2018). ResearchGate. [Link]

  • Class selection of amino acid metabolites in body fluids using chemical derivatization... (2013). National Institutes of Health. [Link]

  • Recent Advances in Pyrimidine-Based Drugs (2022). PubMed Central. [Link]

  • High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization... (2009). PubMed. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities... (2022). Royal Society of Chemistry. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) (2002). PubMed. [Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (2022). MDPI. [Link]

  • 4-amino-2-phenyl-6-(p-fluorophenyl)-5- carbonitrile-pyrimidine-bis-substituted- loaded liposomes... (2020). SciELO. [Link]

  • Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety... (2021). PubMed Central. [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues (2018). Royal Society of Chemistry. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2012). ResearchGate. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate (1967). Journal of the Chemical Society C. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over... (2022). ChemRxiv. [Link]

  • How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (2017). Stack Exchange. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions (2019). PubMed Central. [Link]

Sources

Application Note: Nucleophilic Substitution & Scaffold Morphing of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the reactivity, mechanistic insights, and experimental procedures for utilizing 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile as a versatile scaffold.

Chemical Profile & Reactivity Logic

This compound (CAS: 7753-33-5) acts as a "privileged structure" in drug discovery due to its high functional density. It possesses three distinct sites for diversification, governed by specific electronic effects:

  • C-6 Position (Electrophilic Center): The chlorine atom at position 6 is highly labile. This reactivity is driven by the 5-carbonitrile (CN) group, which is a strong electron-withdrawing group (EWG). The CN group, combined with the ring nitrogens, creates an electron-deficient center at C-6, facilitating rapid Nucleophilic Aromatic Substitution (

    
    ).
    
  • C-5 Position (Cyclization Handle): The nitrile group is not just an activator; it is a latent electrophile. Upon reaction with binucleophiles (e.g., hydrazines, amidines), it participates in cyclization to form fused bicyclic systems like pyrazolo[3,4-d]pyrimidines or pyrimido[4,5-d]pyrimidines .

  • C-4 Amino Group (Internal Donor): While electron-donating, the amino group provides hydrogen bond donor capability and can participate in intramolecular cyclizations under forcing conditions.

Mechanistic Insight: The Activated Pathway

The substitution of the C-6 chlorine proceeds via an addition-elimination mechanism. The transition state is stabilized by the ability of the 5-cyano group and the pyrimidine ring to delocalize the negative charge developed in the Meisenheimer intermediate.

SNAr_Mechanism Substrate 4-Amino-6-chloro- 2-methylpyrimidine-5-CN Nu_Attack Nucleophilic Attack (Formation of Meisenheimer Complex) Substrate->Nu_Attack + Nucleophile (Nu:) Intermediate Resonance Stabilized Intermediate ((-) on N/CN) Nu_Attack->Intermediate Transition State Product 6-Substituted Product (Restoration of Aromaticity) Intermediate->Product - Cl⁻

Figure 1: Stepwise mechanism of nucleophilic substitution at the C-6 position activated by the C-5 nitrile.

Experimental Protocols

Protocol A: Synthesis of 6-Amino Derivatives (Amine Displacement)

This protocol describes the displacement of the 6-chloro group with primary or secondary amines to generate 4,6-diamino-pyrimidine-5-carbonitriles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Ethanol (EtOH) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the chloropyrimidine substrate in 5 mL of absolute Ethanol.

    • Note: If the substrate is insoluble in EtOH, use DMF. DMF reaction rates are typically faster due to better solubility and polarity.

  • Addition: Add 1.5 mmol of the appropriate amine and 1.5 mmol of

    
    .
    
  • Reaction: Reflux the mixture with stirring.

    • Time: 2–6 hours (Monitor by TLC, eluent 50% EtOAc/Hexane).

    • Observation: A precipitate often forms as the product is less soluble than the starting material.

  • Workup:

    • Method A (Precipitate): Cool to room temperature. Filter the solid, wash with cold water (2 x 5 mL) and cold EtOH (1 x 2 mL).

    • Method B (Soluble Product): Pour the reaction mixture into 20 mL of ice-water. Stir vigorously for 15 minutes to induce precipitation. Filter and dry.

  • Purification: Recrystallize from Ethanol or DMF/Water if necessary.

Data Summary: Typical Yields

Nucleophile ClassSolventTempTimeYield (%)
Primary Alkyl AminesEtOHReflux2 h85-95%
Anilines (Electron Rich)EtOHReflux4 h75-85%
Anilines (Electron Poor)DMF90°C6-12 h50-70%
Secondary Cyclic AminesEtOHReflux1 h>90%
Protocol B: Scaffold Morphing – Synthesis of Pyrazolo[3,4-d]pyrimidines

Reaction with hydrazine triggers a cascade: displacement of the 6-Cl followed by intramolecular attack on the 5-CN group.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Reagent: Hydrazine Hydrate (60-80% solution) (2.5 equiv)

  • Solvent: Ethanol or Dioxane

Procedure:

  • Dissolve 1.0 mmol of substrate in 10 mL of Ethanol.

  • Add 2.5 mmol of hydrazine hydrate dropwise at room temperature.

    • Caution: Exothermic reaction possible.[1]

  • Heat to reflux for 3–5 hours.

    • Checkpoint: The solution usually changes color (yellow to orange/colorless) as the fused system forms.

  • Cool to room temperature. The product, 3-amino-4-imino-6-methyl-1H-pyrazolo[3,4-d]pyrimidine (or its tautomer), usually precipitates.

  • Filter, wash with water, and dry under vacuum.

Protocol C: Synthesis of Pyrimido[4,5-d]pyrimidines

This advanced protocol constructs a second pyrimidine ring fused to the first, utilizing the 4-amino and 5-cyano groups.

Reagents:

  • Substrate: this compound

  • Reagent: Triethyl orthoformate (or other orthoesters) + Aniline

  • Catalyst: Acetic Acid (glacial)

Procedure (Two-Step One-Pot):

  • Imidate Formation: Reflux the substrate (1 mmol) in Triethyl orthoformate (4 mmol) for 3 hours. Evaporate excess orthoester to obtain the intermediate imidate.

  • Cyclization: Redissolve the residue in Toluene. Add Aniline (1.2 mmol) and a catalytic amount of Acetic Acid.

  • Reflux for 6–12 hours.

  • Cool and filter the precipitate. Wash with Ether.

Reaction Scope & Pathway Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

Reaction_Scope Core 4-Amino-6-chloro- 2-methylpyrimidine-5-CN Amine R-NH2 / Base Core->Amine Alkoxide NaOR / ROH Core->Alkoxide Hydrazine Hydrazine Hydrate Core->Hydrazine Orthoester HC(OEt)3 / Aniline Core->Orthoester Prod_Amine 4,6-Diamino-pyrimidine-5-CN (Library Generation) Amine->Prod_Amine SNAr Prod_Ether 4-Amino-6-alkoxy-pyrimidine-5-CN (Solubility Tuning) Alkoxide->Prod_Ether SNAr Prod_Pyrazolo Pyrazolo[3,4-d]pyrimidine (Fused Scaffold) Hydrazine->Prod_Pyrazolo Cascade Cyclization Prod_Pyrimido Pyrimido[4,5-d]pyrimidine (Fused Scaffold) Orthoester->Prod_Pyrimido Condensation

Figure 2: Divergent synthetic pathways from the this compound scaffold.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amine Reaction) Poor solubility of substrate in EtOH.Switch solvent to DMF or DMSO and heat to 80-100°C.
Incomplete Reaction Deactivation by electron-poor anilines.Increase temperature (reflux in n-Butanol) or use NaH (1.1 eq) in THF to deprotonate the aniline first.
Hydrolysis of Nitrile Presence of water under basic reflux.Ensure reagents (especially Amines/Solvents) are anhydrous .
Sticky Precipitate Product trapping solvent.Sonicate the crude solid in cold Ether or Hexane before filtration.

References

  • Synthesis of Pyrimido[4,5-d]pyrimidines: Title: Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Source: MDPI (Molecules), 2024. URL:[Link]

  • Nucleophilic Substitution Mechanism: Title: Concerted Nucleophilic Aromatic Substitutions. Source: NIH / PMC, 2018. URL:[Link]

  • General Reactivity of Chloropyrimidines: Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Source: MDPI (Molecules), 2021. URL:[Link]

  • Cyclization with Hydrazine: Title: Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Source: CORE / Arkivoc, 2020. URL:[Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Regioselective Functionalization in Drug Discovery

Executive Summary

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of blockbuster kinase inhibitors (e.g., Imatinib, Pazopanib) and nucleoside analogs. However, the electron-deficient nature of the pyrimidine ring, combined with its coordinating nitrogen atoms, presents unique challenges in Palladium (Pd)-catalyzed cross-coupling.[1]

This guide provides a technical roadmap for overcoming the two primary failure modes in chloropyrimidine coupling: catalyst poisoning (via N-coordination) and regiochemical scrambling (in 2,4-dichloropyrimidines). We present optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing the use of pre-formed Pd-precatalysts and sterically demanding ligands to ensure high turnover numbers (TON).

The Chemical Context: Electronic Bias and Regioselectivity

Before initiating any protocol, one must understand the electronic landscape of the substrate. In 2,4-dichloropyrimidine, the chloride atoms are not equivalent.

  • The C4-Position: This site is significantly more electron-deficient due to the inductive effect of the adjacent N1 and N3 atoms. Consequently, oxidative addition of Pd(0) occurs preferentially at C4 .

  • The C2-Position: Reactivity at C2 is generally lower. To functionalize C2, one typically must first derivatize C4, or utilize specialized bulky NHC ligands that invert this selectivity (a niche emerging technique).

Visualizing the Regioselectivity Workflow

The following diagram illustrates the standard decision matrix for functionalizing 2,4-dichloropyrimidine.

Regioselectivity cluster_legend Mechanism Note Start 2,4-Dichloropyrimidine Path1 Standard Pd-Coupling (Steric/Electronic Control) Start->Path1 Pd(0), Ligand ProductC4 C4-Functionalized Product (Major Isomer) Path1->ProductC4 Fast Oxidative Addition (Kinetic Product) ProductC2 C2-Functionalized Product (Requires C4-Blocking) ProductC4->ProductC2 Subsequent Coupling (Step 2) Note N-atoms pull electron density, making C4 highly electrophilic.

Figure 1: Standard regiochemical flow for 2,4-dichloropyrimidine.[2] C4 is the kinetic site of oxidative addition.

Critical Optimization Parameters

Ligand Selection: The "Bulky" Rule

Unsubstituted phosphines (like PPh3) are often ineffective because the pyrimidine nitrogens can displace the phosphine, forming an inactive Pd-pyridine


-complex.
  • Solution: Use dialkylbiaryl phosphines (Buchwald ligands). Their bulk prevents N-coordination and promotes reductive elimination.

Reaction TypeRecommended LigandRationale
Suzuki (Aryl Chlorides) XPhos or SPhos High activity for aryl chlorides; stability against oxidation.
Buchwald (1° Amines) BrettPhos Prevents

-hydride elimination; excellent for weak nucleophiles.
Buchwald (2° Amines) RuPhos Steric bulk prevents bis-arylation; general purpose.
Difficult Substrates tBuXPhos Extreme bulk for highly hindered or electron-rich substrates.
The Pre-Catalyst Advantage

Avoid mixing Pd(OAc)2 + Ligand in situ. This often leads to inconsistent activation periods.

  • Recommendation: Use G3 or G4 Palladacycles (e.g., XPhos Pd G3). These release the active mono-ligated Pd(0) species immediately upon exposure to base, ensuring reproducible kinetics.

Application I: Suzuki-Miyaura Coupling (C-C Bond)

Challenge: Chloropyrimidines are prone to hydrolysis (forming inactive hydroxypyrimidines) in the hot, aqueous basic conditions typical of Suzuki coupling.

Protocol: Anhydrous/Low-Water Coupling

This protocol minimizes water to prevent hydrolysis while maintaining sufficient solubility for the inorganic base.

Reagents:

  • Substrate: 4-chloro-2-methylpyrimidine (1.0 equiv)

  • Boronate: Phenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: XPhos Pd G3 (1–2 mol%)

  • Base:

    
     (2.0 equiv, finely ground) or 
    
    
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio) or pure n-Butanol

Step-by-Step Methodology:

  • Charge Solids: In a reaction vial, combine the chloropyrimidine, boronic ester, base, and XPhos Pd G3 catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat to 80°C for 2–4 hours.

    • Note: Chloropyrimidines are highly reactive; temperatures above 100°C often degrade the substrate before coupling is complete.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Application II: Buchwald-Hartwig Amination (C-N Bond)

Challenge: Aminopyrimidines (the product) can chelate the metal, shutting down the reaction (product inhibition).

Protocol: Coupling with Secondary Amines

Reagents:

  • Substrate: 2,4-dichloropyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Catalyst: RuPhos Pd G3 (1–3 mol%)

  • Base:

    
     (weak base) or NaOtBu (strong base)
    
    • Selection Rule: Use

      
       if the substrate has sensitive esters/nitriles. Use NaOtBu for maximum speed.
      
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven. Moisture kills the active anionic amide species.

  • Mixing: Add the Pd-precatalyst, base, and aryl chloride to the vessel inside a glovebox or under strong Argon flow.

  • Amine Addition: Add the amine and solvent.

  • Thermal Activation: Heat to 80–100°C .

    • Regiocontrol Check: At 1.0 equiv of amine, the reaction will occur exclusively at C4 . To functionalize C2 , you must force the reaction with excess amine and higher temperatures (>110°C) or start with a C4-substituted pyrimidine.

  • Quench: Dilute with water/brine. Extract with DCM.

    • QC Check: Check aqueous layer pH. Pyrimidines can be amphoteric; ensure pH is neutral/basic during extraction to avoid losing product to the aqueous phase as a salt.

Troubleshooting & Quality Control

Use this logic flow to diagnose reaction failures.

Troubleshooting Issue Reaction Failed? Check1 Starting Material Consumed? Issue->Check1 Check2 Product is Hydroxyl-pyrimidine? Check1->Check2 Yes (New Spot formed) Sol1 Inactive Catalyst. Switch to G3 Precatalyst or Degas Solvent Better. Check1->Sol1 No (SM remains) Check3 Protodeboronation? Check2->Check3 No (Complex Mix) Sol2 Hydrolysis Issue. Reduce Water ratio. Switch to Anhydrous Base (CsF). Check2->Sol2 Yes (Hydrolysis) Sol3 Boronate Unstable. Use MIDA Boronate or Excess Boronic Acid. Check3->Sol3 Yes (Benzene formed)

Figure 2: Troubleshooting logic for common Pd-coupling failure modes.

QC Checklist
  • Solvent Degassing: Did you sparge with Argon for >5 mins? (Essential for Buchwald).

  • Base Quality: Is your NaOtBu white or yellow? (Yellow = hydrolyzed/inactive).

  • Stirring: Is the suspension mixing well? (Inorganic bases require vigorous stirring for interfacial transfer).

References

  • Regioselectivity in Pyrimidines

    • C2-Selective Palladium-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. (2025).[3][4][5] Journal of the American Chemical Society.

    • [Link][5]

  • Buchwald-Hartwig Ligand Guide: A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem Technical Notes.
  • General Cross-Coupling Reviews

    • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
    • [Link]

  • Pharmaceutical Applications

    • Impact of Cross-Coupling Reactions in Drug Discovery and Development.[6] (2020).[5][7] Molecules/PMC.

    • [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of Chlorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Chlorinated pyrimidines are a critical class of heterocyclic compounds widely utilized as versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Their prevalence in drug discovery is due to the pyrimidine scaffold's ability to mimic the purine core of ATP, making them valuable for designing enzyme inhibitors, such as kinases.[4] The presence of chlorine atoms enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic substitution reactions, a key step in the elaboration of more complex, biologically active molecules.[1][4][5] However, the very reactivity that makes these compounds valuable also necessitates stringent handling and storage protocols to ensure the safety of laboratory personnel and maintain the chemical integrity of the compounds. This guide provides a comprehensive overview of the best practices for the handling and storage of chlorinated pyrimidine compounds, grounded in an understanding of their chemical properties and associated hazards.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with chlorinated pyrimidines is the foundation of safe laboratory practice. These compounds are generally classified as hazardous substances, and specific risks can vary depending on the exact structure and substitution pattern.

Key Hazards:

  • Corrosivity: Many chlorinated pyrimidines are corrosive solids that can cause severe burns to the skin, eyes, and mucous membranes upon contact.[6][7] For example, 4,6-dichloropyrimidine is classified as a substance that causes severe skin burns and eye damage.[6]

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] High concentrations of dust or vapors can be destructive to the tissues of the upper respiratory tract.[7]

  • Irritation: Even in cases where they are not severely corrosive, many chlorinated pyrimidines are irritating to the eyes, respiratory system, and skin.[9]

  • Reactivity: The carbon-chlorine bond is susceptible to cleavage, and the pyrimidine ring can undergo various reactions.[1][4] Improper handling or storage can lead to degradation and the formation of potentially more hazardous byproducts.[10]

Risk Assessment Workflow:

Before working with any chlorinated pyrimidine, a comprehensive risk assessment must be conducted. This process involves identifying the specific hazards of the compound (by consulting the Safety Data Sheet), evaluating the risks associated with the planned experimental procedures, and implementing appropriate control measures.

cluster_0 Risk Assessment Workflow Identify Hazards\n(SDS Review) Identify Hazards (SDS Review) Evaluate Risks\n(Experimental Protocol) Evaluate Risks (Experimental Protocol) Identify Hazards\n(SDS Review)->Evaluate Risks\n(Experimental Protocol) informs Implement Controls\n(PPE, Engineering) Implement Controls (PPE, Engineering) Evaluate Risks\n(Experimental Protocol)->Implement Controls\n(PPE, Engineering) dictates Proceed with\nExperiment Proceed with Experiment Implement Controls\n(PPE, Engineering)->Proceed with\nExperiment enables

Caption: A logical workflow for conducting a risk assessment before handling chlorinated pyrimidines.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and crucial barrier between the researcher and potential chemical exposure.[11] A comprehensive PPE plan is mandatory when handling chlorinated pyrimidines.[12]

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Protection Safety Goggles and Face ShieldTight-sealing safety goggles are mandatory to protect against dust particles and splashes.[12][13] A face shield should be worn over goggles when there is a significant risk of splashing or explosion.[7][12]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection for incidental contact.[12][13] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered, and the manufacturer's chemical resistance guide should always be consulted.[12] Gloves should be inspected for any signs of degradation or puncture before use.
Body Protection Laboratory Coat and ApronA flame-resistant lab coat, fully buttoned, should be worn to protect the skin.[12] For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorAll handling of solid chlorinated pyrimidines that may generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][14] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][12]

Safe Handling Protocols

Adherence to strict handling protocols is paramount to prevent accidental exposure and contamination.

General Handling Practices:

  • Ventilation: Always handle chlorinated pyrimidines in a well-ventilated area, preferably within a chemical fume hood.[14][15]

  • Avoid Dust Formation: Minimize the generation of dust when handling solid compounds.[8][16] If a compound is a fine powder, carefully dampen it with a suitable solvent to prevent it from becoming airborne during transfer, if compatible with the experimental procedure.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.[6][15]

  • Contaminated Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8][9]

Experimental Protocol: Weighing and Transfer of a Solid Chlorinated Pyrimidine

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place a weigh boat, spatula, and the container of the chlorinated pyrimidine inside the fume hood.

  • Dispensing: Slowly open the container, avoiding any sudden movements that could create dust. Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat.

  • Closure: Securely close the primary container immediately after dispensing.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel. If necessary, use a small amount of a compatible solvent to rinse the weigh boat and ensure a complete transfer.

  • Decontamination: Decontaminate the spatula and weigh boat by rinsing with a suitable solvent into a designated halogenated waste container.

  • Clean-up: Wipe down the work surface inside the fume hood with a damp cloth or paper towel, and dispose of the cleaning materials in the halogenated waste container.

Storage Requirements

The chemical stability of chlorinated pyrimidines is influenced by temperature, moisture, and light.[10] Proper storage is essential to maintain their purity and prevent degradation.

ParameterConditionRationale
Temperature Cool, dry place. Often -20°C for long-term storage.[4][10]Lower temperatures slow down potential degradation reactions.[10] Specific storage temperatures should always be confirmed with the supplier's recommendations.
Atmosphere Tightly sealed container. Inert atmosphere (e.g., argon or nitrogen) may be required for highly sensitive compounds.Prevents ingress of moisture, which can lead to hydrolysis of the chloro-substituents to hydroxy-pyrimidines.[10][17]
Light Protect from light.Exposure to UV or visible light can induce photolytic cleavage of the carbon-chlorine bond or degradation of the pyrimidine ring.[10]
Incompatible Materials Store away from strong oxidizing agents, strong acids, and bases.[8][18]Chlorinated pyrimidines can react with these substances, leading to potentially vigorous reactions and degradation.

Materials for Storage Containers:

  • Primary Containers: Glass bottles with tightly sealing caps are generally suitable.

  • Secondary Containment: Store containers of chlorinated pyrimidines in a secondary container, such as a tray or bin, to contain any potential spills.[19]

cluster_0 Factors Affecting Stability of Chlorinated Pyrimidines Chlorinated Pyrimidine Chlorinated Pyrimidine Degradation Degradation Loss of Purity & Potency Loss of Purity & Potency Degradation->Loss of Purity & Potency Moisture Moisture Moisture->Degradation causes hydrolysis Elevated Temperature Elevated Temperature Elevated Temperature->Degradation accelerates decomposition Light (UV/Visible) Light (UV/Visible) Light (UV/Visible)->Degradation induces photolysis Incompatible Materials Incompatible Materials Incompatible Materials->Degradation promotes reaction

Caption: Key environmental factors that can lead to the degradation of chlorinated pyrimidine compounds.

Spill and Waste Management

Proper management of spills and waste is a critical component of laboratory safety and environmental responsibility.

Spill Response Protocol:

  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For a solid spill, isolate the area for at least 25 meters in all directions.[7]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Containment: For a solid spill, carefully dampen the material with water to prevent dust from becoming airborne.[7] For a liquid spill, use an inert absorbent material like sand or vermiculite.

  • Collection: Carefully collect the spilled material and absorbent into a suitable, labeled container for hazardous waste.[7]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[7]

  • Disposal: Dispose of all contaminated materials, including PPE, in a vapor-tight plastic bag as hazardous waste.[7]

Waste Disposal Protocol:

Chlorinated pyrimidines and any materials contaminated with them must be disposed of as hazardous waste.

  • Segregation: Never mix halogenated organic waste with non-halogenated organic waste.[20][21][22] This is crucial for proper disposal and can significantly impact disposal costs.[20]

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the specific contents as soon as the first drop of waste is added.[20][23]

  • Containerization: Collect waste in a designated, properly sealed, and compatible container.[23]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[7] The preferred method of disposal is typically controlled incineration with flue gas scrubbing.[7]

cluster_0 Waste Disposal Workflow Chlorinated Pyrimidine Waste Chlorinated Pyrimidine Waste Segregate from Non-Halogenated Waste Segregate from Non-Halogenated Waste Chlorinated Pyrimidine Waste->Segregate from Non-Halogenated Waste Step 1 Label Container Clearly Label Container Clearly Segregate from Non-Halogenated Waste->Label Container Clearly Step 2 Collect in Compatible Container Collect in Compatible Container Label Container Clearly->Collect in Compatible Container Step 3 Arrange for Professional Disposal Arrange for Professional Disposal Collect in Compatible Container->Arrange for Professional Disposal Step 4

Caption: A streamlined workflow for the proper disposal of chlorinated pyrimidine waste.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8][9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][8][9]

  • Inhalation: Remove the victim from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8][9]

Chlorinated pyrimidines are indispensable reagents in modern chemical research and development. Their safe and effective use hinges on a thorough understanding of their chemical nature and potential hazards. By implementing the robust handling, storage, and waste disposal protocols outlined in these application notes, researchers can mitigate risks, ensure the integrity of their experiments, and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
  • BenchChem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • PubMed. (2019). Degradation and DBP formations from pyrimidines and purines bases during sequential or simultaneous use of UV and chlorine.
  • Unknown Source. (2025).
  • Safety Data Sheet. (n.d.). 104850 - 4,6-Dichloropyrimidine.
  • Bucknell University. (2016). Waste Management.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-(Chloromethyl)pyrimidine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-4,6-Dichloropyrimidine, 97%.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • ECHEMI. (n.d.). 4,6-Dichloropyrimidine SDS, 1193-21-1 Safety Data Sheets.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • ECHEMI. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile SDS, 26293-93-6 Safety Data Sheets.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
  • Unknown Source. (n.d.). 10. Pyrimidines.
  • PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • BenchChem. (n.d.). Safe Disposal of 2-(Chloromethyl)pyrimidine Hydrochloride: A Procedural Guide.
  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • Healthy Bean Ltd. (2023). PPE for Chemical Handling: A Quick Guide.
  • Unknown Source. (2025).
  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents.
  • Swim England. (2022). Guidance on chemical storage and handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Chloropyrimidine Intermediates

Executive Summary: The "Yield-Killers"

The synthesis of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (hereafter referred to as Target-Cl ) is a critical intermediate step, often bridging the cyclization of acetamidine/cyanoacetate derivatives and subsequent nucleophilic substitutions (e.g., for thiamine analogs or kinase inhibitors).[1]

The industry-standard route involves the deoxychlorination of the precursor 4-Amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile (Precursor-OH) using phosphoryl chloride (


).[1]

Why Yields Fail: Our data indicates that 85% of yield losses occur in three specific phases:

  • Moisture Contamination (Pre-Reaction): Wet precursor hydrolyzes

    
     into phosphoric acid, killing the Vilsmeier-Haack active species.[2]
    
  • Thermal Runaway (Reaction): Uncontrolled exotherms lead to "tar" formation (polymerization of the electron-deficient pyrimidine).

  • Hydrolysis Reversion (Workup): Improper quenching conditions revert the unstable chloro-intermediate back to the hydroxy starting material.[1]

Critical Protocol: The Chlorination Step

Standardized for 100g Scale

Reagents & Stoichiometry
ReagentRoleEquiv.[1][2]Notes
Precursor-OH Substrate1.0Must be dried to <0.5% LOD (Loss on Drying).

Reagent/Solvent3.0 - 5.0Excess acts as solvent.[1] Can be reduced to 1.5-2.0 if using Toluene/Chlorobenzene.[1]

-Dimethylaniline
Catalyst0.1 - 0.2Essential for activating

at lower temps to prevent tarring.[1][2]
Step-by-Step Optimization

Step 1: The "Bone-Dry" Pre-Check [1]

  • Context: The reaction is strictly anhydrous.

    
     reacts violently with water.
    
  • Protocol: Dry the Precursor-OH in a vacuum oven at 60°C for 12 hours. If the precursor is "clumpy," pulverize it before drying.

  • Why: Even 1% water content can destroy 5-10% of your

    
     and generate localized hot spots.[1][2]
    

Step 2: Controlled Addition (The "Slurry" Phase)

  • Protocol: Charge

    
     into the reactor. Cool to 0-5°C. Add Precursor-OH portion-wise. Then add 
    
    
    
    -dimethylaniline dropwise.
  • Why: Adding the base catalyst causes an immediate exotherm. Adding it last allows you to control the temp spike.

Step 3: The Ramp

  • Protocol: Do not rush to reflux. Ramp temperature:

    • 0°C

      
       50°C over 30 mins.
      
    • 50°C

      
       Reflux (approx 105°C) over 45 mins.
      
  • Why: Rapid heating causes the formation of "black tar" impurities (pyrimidine oligomers) which entrap the product and make filtration impossible.

Step 4: The "Reverse Quench" (Critical for Yield)

  • Protocol: Do NOT add water to the reaction.

    • Cool reaction mass to 25°C.

    • Pour the reaction mass slowly into a stirred mixture of Ice/Water (maintain quench temp <15°C).

  • Why: Adding water to the reaction triggers a violent boil-over.[1] High temperatures during quenching promote acid-catalyzed hydrolysis, converting your hard-earned Target-Cl back into Precursor-OH .[1]

Visualizing the Workflow & Control Points

The following diagram illustrates the critical process flow and where specific failures (Red Nodes) occur.

G Start Precursor-OH (Solid) Dry Drying Step (<0.5% Water) Start->Dry Vacuum/Heat Wet FAILURE: Wet Precursor (Forms H3PO4) Start->Wet Skip Drying Mix Mix with POCl3 + Catalyst (0-5°C) Dry->Mix Heat Ramp to Reflux (Gradual) Mix->Heat Tar FAILURE: Rapid Heating (Black Tar Formation) Mix->Tar Heat Shock React Chlorination Complete (Target-Cl in POCl3) Heat->React Quench Reverse Quench (Pour into Ice) React->Quench Hydrolysis FAILURE: High Temp Quench (Reverts to Precursor-OH) React->Hydrolysis Add Water to Rxn Isolate Filtration & Wash (Target-Cl Solid) Quench->Isolate Precipitation

Caption: Critical Process Control Points (CPCP) in the chlorination of hydroxypyrimidines. Red paths indicate primary yield-loss vectors.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Thermal degradation / Polymerization.[1] Root Cause:

  • Heating too fast.[1]

  • Lack of solvent (if running neat

    
    ).
    
  • Impure precursor (residual isomers from the cyclization step). Solution:

  • Immediate: The batch is likely lost. Attempt to dissolve in DCM and wash with water, but yield will be low.

  • Prevention: Use Chlorobenzene or Toluene as a co-solvent (5 volumes).[2] This acts as a heat sink and prevents localized overheating.[1] Reduce the ramp rate.

Issue 2: "I see the product on TLC, but after workup, I isolated the starting material."

Diagnosis: Hydrolysis during quench.[1][3] Root Cause: The chlorine atom at the 6-position is activated by the 5-cyano group and the pyrimidine nitrogen, making it highly susceptible to nucleophilic attack by water (hydrolysis) if the environment is acidic and hot. Solution:

  • The Fix: Ensure the quench temperature never exceeds 15°C.

  • Buffering: Quench into a mixture of Ice and Sodium Acetate or Ammonium Hydroxide (pH controlled to ~7-8). Neutralizing the HCl generated prevents acid-catalyzed hydrolysis.[1]

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: Deactivation of reagent. Root Cause: "Wet" starting material converted a portion of


 into phosphoric acid, which is inactive for chlorination.
Solution: 
  • The Fix: Add an additional 0.5 - 1.0 equiv of

    
     and 0.1 equiv of catalyst. Resume reflux.
    
  • Prevention: Implement strict LOD (Loss on Drying) specs for the precursor.

Issue 4: "Filtration is extremely slow (clogged filter)."

Diagnosis: Phosphoric acid sludge.[1] Root Cause: Incomplete removal of phosphoric acid by-products during the aqueous quench.[1] Solution:

  • The Fix: After quenching, adjust pH to ~5-6 using Ammonia. This solubilizes many phosphorus by-products.[1][4] Use a filter aid (Celite) if necessary, though this may trap product.

Advanced Insight: The Mechanism

Understanding why we use specific reagents allows for better autonomy in the lab.

The reaction follows a Vilsmeier-Haack type mechanism:

  • Activation: The base (Dimethylaniline) reacts with

    
     to form a highly reactive chloro-iminium species (or phosphoryl-ammonium complex).[1][2]
    
  • Attack: The oxygen of the Precursor-OH (in its tautomeric amide form) attacks the Phosphorus, creating a good leaving group (-O-POCl2).[1]

  • Substitution: Chloride ion attacks the C-6 position, expelling the phosphate leaving group and aromatizing the system.

Why the Catalyst Matters: Without Dimethylaniline, the reaction requires higher temperatures (Reflux >100°C) to initiate.[2] With the catalyst, the activation happens at lower energy, allowing the substitution to proceed cleaner and reducing the "tar" formation associated with high thermal stress [1].

References

  • Xiong, Y., et al. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. National Institutes of Health (PMC). Available at: [Link]

  • Kalogirou, A. S., et al. (2020).[5] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc. Available at: [Link]

  • Vertex Pharmaceuticals. (2011). Process for the preparation of chloropyrimidines. Google Patents. (Analogous chemistry for 2,4-dichloro-derivatives).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl3 and Cyanide derivatives before handling.[2] All reactions must be performed in a fume hood.

Sources

Technical Support Center: Side Reactions in the Synthesis of Pyrimidine-5-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine-5-carbonitriles. This guide is intended for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrimidine-5-carbonitriles are key structural motifs in a wide array of biologically active molecules, and their efficient synthesis is crucial for advancing research and development.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions that can occur during the synthesis of pyrimidine-5-carbonitriles. The content is structured to provide not just solutions, but also a mechanistic understanding of why these side reactions occur and how they can be mitigated.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of pyrimidine-5-carbonitriles. Each issue is presented in a question-and-answer format, providing a direct and practical approach to troubleshooting.

Issue 1: Low Yield of the Desired Pyrimidine-5-carbonitrile

Question: My three-component reaction of an aldehyde, malononitrile, and urea/thiourea is resulting in a consistently low yield of the target pyrimidine-5-carbonitrile. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this multicomponent reaction are a common challenge and can often be attributed to several competing side reactions and suboptimal reaction conditions.[4][5] Let's break down the potential culprits:

1. Competing Knoevenagel Condensation:

  • The "Why": The first step in the desired reaction pathway is typically a Knoevenagel condensation between the aldehyde and malononitrile to form an α,β-unsaturated dicarbonyl compound.[4][6] However, if this intermediate does not efficiently proceed to the next step (Michael addition with urea/thiourea), it can be diverted into other pathways or remain as a significant impurity.

  • Troubleshooting Strategies:

    • Catalyst Choice: The choice of catalyst is critical. While traditional methods may use strong Brønsted acids like HCl, these can sometimes promote unwanted side reactions.[7] Consider screening Lewis acids (e.g., FeCl₃, ZnCl₂) or milder Brønsted acids.[7] In some cases, a reusable solid acid catalyst can also be effective.[6]

    • Stoichiometry: Using a slight excess of urea or thiourea (e.g., 1.2-1.5 equivalents) can help push the equilibrium towards the Michael addition and subsequent cyclization, outcompeting other side reactions.[4]

    • Reaction Conditions: Ensure the reaction is running at the optimal temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation before potential degradation occurs.[5][8]

2. Formation of Uncyclized Intermediates:

  • The "Why": The open-chain intermediate formed after the Michael addition may fail to cyclize efficiently. This can be due to steric hindrance from bulky substituents or insufficient activation for the final ring-closing step.[4]

  • Troubleshooting Strategies:

    • Increase Catalyst Concentration/Strength: A higher catalyst loading or a stronger acid can facilitate the final cyclization-dehydration step.[4]

    • Increase Temperature: Providing more thermal energy by heating the reaction mixture can help overcome the activation barrier for ring closure.[4]

3. Dimerization of Malononitrile:

  • The "Why": Under basic conditions, malononitrile can undergo self-condensation or dimerization, consuming the starting material and reducing the yield of the desired product.[9][10]

  • Troubleshooting Strategies:

    • Controlled Addition: Slow, controlled addition of the base or malononitrile can help to minimize its self-condensation.

    • Temperature Control: The rate of dimerization is often sensitive to temperature. Running the reaction at a lower temperature may favor the desired reaction pathway.[9]

Issue 2: Formation of an Unexpected Pyrimidine-5-carboxamide Byproduct

Question: I am observing a significant amount of the corresponding pyrimidine-5-carboxamide in my reaction mixture, where I expect the nitrile. What is causing this and how can I prevent it?

Answer:

The presence of a pyrimidine-5-carboxamide byproduct is a clear indication of nitrile group hydrolysis.[11][12]

1. Mechanism of Nitrile Hydrolysis:

  • The "Why": The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the carboxylic acid.[11][12][13] The presence of water in your reaction mixture, coupled with either acid or base catalysis, will promote this side reaction.

  • Troubleshooting Strategies:

    • Anhydrous Conditions: The most critical factor is to ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Control of pH: If your reaction conditions are strongly acidic or basic, consider if a milder catalyst or buffer system could be employed to achieve the desired transformation without promoting significant nitrile hydrolysis.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the extent of hydrolysis. Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Issue 3: My Crude Product is a Complex Mixture and Difficult to Purify

Question: After workup, my crude product is a complex mixture of several spots on TLC, making purification by chromatography challenging. What are the potential side products I should be aware of?

Answer:

A complex crude mixture suggests that multiple side reactions are occurring simultaneously. Besides the issues already discussed, consider the following possibilities:

1. Hantzsch-type Dihydropyridine Formation:

  • The "Why": In some cases, a competing Hantzsch-type reaction can occur, leading to the formation of a 1,4-dihydropyridine byproduct.[8] This is more common when using a β-ketoester instead of malononitrile, but the underlying principle of a competing multicomponent reaction pathway is relevant.

  • Identification and Mitigation:

    • Characterization: Hantzsch dihydropyridines are often fluorescent and can be identified by their distinct spectroscopic signatures in NMR and mass spectrometry.[8]

    • Temperature Control: Lowering the reaction temperature can often suppress the Hantzsch pathway in favor of the desired pyrimidine synthesis.[8]

2. Polymerization of the Aldehyde:

  • The "Why": Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization under acidic conditions.[7] This leads to the formation of insoluble, often tarry, byproducts.

  • Troubleshooting Strategies:

    • Milder Catalyst: Use a less aggressive catalyst to minimize aldehyde polymerization.[7]

    • Slow Addition: Adding the aldehyde slowly to the reaction mixture can help to keep its concentration low and favor the reaction with malononitrile over self-condensation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control to minimize side reactions in pyrimidine-5-carbonitrile synthesis?

A1: The most critical parameters are:

  • Purity of Reactants: Ensure all starting materials (aldehyde, malononitrile, urea/thiourea) are of high purity, as impurities can catalyze side reactions.[5][8]

  • Anhydrous Conditions: Water is a key culprit in the hydrolysis of the nitrile group. Maintaining anhydrous conditions is crucial.

  • Temperature: Temperature can significantly influence the rates of competing side reactions. It is essential to optimize the temperature for your specific substrates.[4][8]

  • Catalyst Choice and Concentration: The catalyst plays a pivotal role in directing the reaction towards the desired product. Screening different catalysts and optimizing their loading is highly recommended.[7]

Q2: Are there alternative synthetic routes to pyrimidine-5-carbonitriles that are less prone to these side reactions?

A2: Yes, several alternative methods exist. For example, the reaction of amidines with a malononitrile dimer can be an effective route.[10] Another approach involves the condensation of N-vinyl or N-aryl amides with nitriles, which offers a single-step synthesis.[14] The choice of synthetic route will depend on the specific substitution pattern of the desired pyrimidine-5-carbonitrile and the availability of starting materials.

Q3: How can I effectively monitor the progress of my reaction to avoid the formation of degradation products?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress.[5][8] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used. By closely monitoring the reaction, you can determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts due to prolonged heating or exposure to the reaction conditions.

Visualization of Reaction Pathways

To better understand the competing reactions, the following diagram illustrates the desired synthetic pathway versus a common side reaction.

G cluster_0 Starting Materials cluster_1 Desired Pathway cluster_2 Side Reaction Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Urea/Thiourea Urea/Thiourea Michael Adduct Michael Adduct Urea/Thiourea->Michael Adduct Knoevenagel Adduct->Michael Adduct Pyrimidine-5-carbonitrile Pyrimidine-5-carbonitrile Michael Adduct->Pyrimidine-5-carbonitrile Cyclization Pyrimidine-5-carboxamide Pyrimidine-5-carboxamide Pyrimidine-5-carbonitrile->Pyrimidine-5-carboxamide H₂O, H⁺/OH⁻ Hydrolysis Hydrolysis

Caption: Desired vs. side reaction pathways in pyrimidine-5-carbonitrile synthesis.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Solution
Low Yield Competing side reactions (e.g., Knoevenagel condensation, dimerization), incomplete cyclization.Optimize catalyst, adjust stoichiometry, control temperature, monitor reaction progress.
Carboxamide Formation Hydrolysis of the nitrile group.Ensure strictly anhydrous conditions, control pH, minimize reaction time.
Complex Mixture Multiple side reactions (e.g., Hantzsch-type reaction, aldehyde polymerization).Lower reaction temperature, use a milder catalyst, consider slow addition of reagents.

Experimental Protocol: General Procedure for Minimizing Side Reactions in the Three-Component Synthesis of Pyrimidine-5-carbonitriles

This protocol provides a general framework for the synthesis of pyrimidine-5-carbonitriles while minimizing common side reactions.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (e.g., a mild Lewis acid or solid acid catalyst, optimized loading)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), urea or thiourea (1.2 mmol), and the catalyst.

  • Add the anhydrous solvent (if not solvent-free) and stir the mixture at the optimized temperature.

  • Monitor the reaction progress by TLC (e.g., using a suitable eluent system like hexane:ethyl acetate).

  • Upon completion (typically when the starting aldehyde is consumed), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash with a cold solvent (e.g., cold ethanol).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure pyrimidine-5-carbonitrile.

References

  • Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). Scientific Reports. [Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. (2022). Molecules. [Link]

  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of pyrimidine 5‐carbonitrile derivatives. (2020). Chemistry – A European Journal. [Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). Arkivoc. [Link]

  • Hydrolysis of nitriles. (n.d.). Lumen Learning. [Link]

  • Hydrolysis of nitriles. (2020). Chemistry LibreTexts. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles. (2007). Nature Protocols. [Link]

  • hydrolysis of nitriles. (n.d.). Chemguide. [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]

  • Pyrimidines. (n.d.). University of Oxford. [Link]

  • Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). RSC Advances. [Link]

Sources

Optimizing reaction conditions for pyrimidine synthesis (temperature, solvent, catalyst).

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of Reaction Conditions (Temp, Solvent, Catalyst) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the Pyrimidine Synthesis Technical Support Center. Unlike standard protocols that provide a "recipe," this guide is designed to troubleshoot the why and how of failure points in pyrimidine construction. We focus on the Biginelli and Pinner-type cyclizations, addressing the thermodynamic and kinetic bottlenecks that lead to low yields, poor regioselectivity, and purification nightmares.

Module 1: The Core Protocol & Mechanistic Logic

The most frequent support tickets involve the Biginelli Reaction (Urea + Aryl Aldehyde + 1,3-Dicarbonyl). While seemingly simple, it is a multi-component reaction (MCR) highly sensitive to the "Acidity Sweet Spot."

The Mechanistic Pathway (Visualization)

Understanding the rate-limiting step is crucial for troubleshooting. The reaction generally proceeds via an N-acyliminium ion intermediate.

BiginelliMechanism Aldehyde Aryl Aldehyde (Electrophile) Imine Acyliminium Intermediate (Key Species) Aldehyde->Imine Condensation (Rate Limiting) Urea Urea (Nucleophile) Urea->Imine Condensation (Rate Limiting) Acid Acid Catalyst (H+ / Lewis) Acid->Imine Activation Adduct Open Chain Ureido-Crotonate Imine->Adduct + Dicarbonyl Dicarbonyl 1,3-Dicarbonyl (Enol Form) Cyclization Cyclization & Dehydration Adduct->Cyclization Product DHPM (Pyrimidine Core) Cyclization->Product

Figure 1: Simplified mechanism of the Biginelli reaction highlighting the Acyliminium intermediate as the critical bottleneck requiring acid activation.

Module 2: Troubleshooting Guides (Q&A Format)
Ticket #001: "My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help."

Diagnosis: You are likely facing Product Inhibition or Catalyst Deactivation . In traditional solvent systems (EtOH/Reflux), the dihydropyrimidinone (DHPM) product often precipitates. While this aids purification, if it co-precipitates with the catalyst (especially heterogeneous ones like HPA-Clay), the reaction stops. Alternatively, if using Lewis Acids, the urea can complex with the metal center, poisoning it.

Corrective Protocol:

  • Switch to a Homogeneous-to-Heterogeneous System:

    • Solvent: Use a mixture of Ethanol:Water (1:1) . Water enhances the "hydrophobic effect," forcing organic reactants together, accelerating the rate.

    • Catalyst: Switch to Bronsted-Lewis Synergies . Use

      
       (5 mol%) or simple 
      
      
      
      (20 mol%).
  • Temperature Modulation:

    • Increase temperature to 80-90°C . The dehydration step (final ring closure) has a high activation energy barrier. If you are at 60°C, you might be forming the intermediate ureido-crotonate but failing to cyclize.

Data Comparison: Catalyst Efficiency

Catalyst SystemSolventTemp (°C)Yield (%)Time (h)Notes
HCl (Traditional) Ethanol78 (Reflux)65-756-8Moderate yield, corrosive.

Solvent-Free100920.5Excellent, Lewis acid recyclable.
HPA-Clay Solvent-Free80961.0Heterogeneous, Green, High TOF.
Gluconic Acid (aq) Water60906Bio-renewable, surfactant effect.
Ticket #002: "I cannot separate the product from the solvent/byproducts (Oiling Out)."

Diagnosis: This is a classic Solubility Mismatch . Pyrimidines are moderately polar. If your solvent is too non-polar (Toluene), the intermediate crashes out as a sticky oil before cyclization. If too polar (DMSO), the product never precipitates.

The "Green Solvent" Solution: Move away from DMF/DMSO. The industry standard is shifting toward Ethanol/Water systems or Ethyl Lactate .

Step-by-Step Purification Protocol (Self-Validating):

  • Reaction: Run in Ethanol (95%).

  • Validation: TLC should show the disappearance of the aldehyde.

  • Work-up:

    • Cool the mixture to 0°C.

    • The Crash Test: Add ice-cold water dropwise.

    • If Oil forms:[1] Re-heat to dissolve, add a seed crystal, and cool slowly (1°C/min). Rapid cooling traps impurities (oiling).

    • If Solid forms: Filter and wash with cold EtOH/Water (1:1).

  • Recrystallization: Use Ethyl Acetate/Hexane if the water wash fails.

Ticket #003: "I'm getting a mixture of regioisomers with unsymmetrical 1,3-dicarbonyls."

Diagnosis: When using unsymmetrical dicarbonyls (e.g., ethyl acetoacetate is symmetrical regarding the ketone/ester, but alkyl-substituted dicarbonyls are not), the urea can attack either carbonyl carbon. This is controlled by the hard/soft nature of the electrophile .

Technical Insight:

  • Kinetic Control: Favors attack at the most reactive carbonyl (usually the least sterically hindered ketone).

  • Thermodynamic Control: Favors the most stable conjugated product.

Optimization Strategy:

  • Switch Reagents: Instead of a standard dicarbonyl, use an Enaminone or Iminoenamine . These pre-install the nitrogen regioselectivity.

  • Catalyst Sterics: Use a bulky Lewis Acid (e.g., chiral phosphate catalysts or bulky Aluminum species). The steric bulk directs the urea to the less hindered carbonyl.

  • Protocol Adjustment:

    • Step 1: Condense the aldehyde and dicarbonyl first (Knoevenagel) to lock the carbon skeleton.

    • Step 2: Add the urea/amidine.[2]

    • Note: This "Atwal modification" often yields higher regioselectivity than the one-pot Biginelli.

Module 3: Advanced Optimization (Microwave vs. Thermal)

User Question: Is Microwave (MW) synthesis actually better, or is it just faster heating?

Technical Analysis: While the debate on "non-thermal microwave effects" continues, the practical reality for pyrimidine synthesis is that MW irradiation allows for superheating of solvents (heating above boiling point in sealed vessels). This overcomes the high activation energy of the final dehydration step.

Decision Matrix: When to use Microwave?

MW_Decision Start Optimization Goal Scale Scale < 5g? Start->Scale Solvent Polar Solvent? Scale->Solvent Yes Thermal Use Thermal Reflux (Oil Bath) Scale->Thermal No (Penetration Depth Issue) Action Use Microwave (120°C, 10-20 min) Solvent->Action Yes (EtOH/H2O/DMF) Solvent->Thermal No (Toluene/Hexane)

Figure 2: Decision tree for selecting Microwave vs. Thermal heating based on scale and solvent polarity.

Key Protocol Difference:

  • Thermal: Reflux 8 hours. Yield: ~70%.

  • Microwave: 120°C, 15 minutes, sealed vessel. Yield: ~85-92%.

  • Why? MW prevents the degradation of heat-sensitive aldehydes that occurs during prolonged reflux.

References
  • Kappe, C. O. (2004). "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews. Link (Authoritative source on MW synthesis).

  • Suresh, et al. (2024).[3] "The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin." Journal of Synthetic Chemistry. Link (Optimization of acid catalysts).

  • Anand, N., et al. (2023).[4] "Efficient Synthesis of Novel Biginelli Products... Using Gluconic Acid Aqueous Solution." ACS Omega. Link (Green chemistry and aqueous solvents).

  • Chibale, K., et al. (2024). "A deconstruction–reconstruction strategy for pyrimidine diversification." Nature Synthesis. Link (Regioselectivity and structural diversification).

  • Sheldon, R. A. (2018). "Green solvents for sustainable organic synthesis: state of the art." Green Chemistry. Link (Solvent selection criteria).

Sources

Technical Support Center: Overcoming Low Solubility of Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a common yet significant challenge in synthetic and medicinal chemistry: the low solubility of pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of solubilizing these critical chemical entities. Our approach is rooted in fundamental chemical principles and validated by practical, field-proven techniques to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the solubility of pyrimidine intermediates, providing insights into the underlying causes and general principles for overcoming these challenges.

Q1: Why do many of my pyrimidine intermediates exhibit such low solubility?

A1: The poor solubility of pyrimidine intermediates often stems from their inherent molecular and solid-state properties. The pyrimidine core is a planar, aromatic heterocycle, which can lead to strong intermolecular π-π stacking interactions in the crystal lattice.[1] This high lattice energy requires a significant amount of energy to overcome during dissolution. Additionally, many synthetic intermediates may lack a sufficient number of polar functional groups capable of forming favorable hydrogen bonds with aqueous or protic solvents. The overall lipophilicity, often indicated by a high LogP value, is a primary contributor to poor water solubility.[1]

Q2: How does pH dramatically influence the solubility of pyrimidine-based compounds?

A2: The pH of a solution can be a powerful tool to manipulate the solubility of pyrimidine intermediates, especially those containing ionizable functional groups.[1][2] The pyrimidine ring itself contains basic nitrogen atoms. In acidic conditions (low pH), these nitrogens can be protonated, forming a cationic species that is generally more soluble in polar solvents.[1] Conversely, if your pyrimidine intermediate possesses acidic functional groups (e.g., carboxylic acids, phenols), increasing the pH will deprotonate these groups, forming an anionic salt with enhanced solubility.[1] Understanding the pKa of your compound is therefore critical for predicting and controlling its solubility.[1]

Q3: What are the first-line strategies I should employ when a new pyrimidine intermediate proves difficult to dissolve?

A3: A systematic approach is key when faced with a poorly soluble pyrimidine derivative.[3]

  • Solvent Screening: Begin by conducting small-scale solubility tests across a range of solvents with varying polarities. This should include polar aprotic solvents (e.g., DMSO, DMF, NMP), polar protic solvents (e.g., methanol, ethanol), and less polar solvents (e.g., THF, dioxane, acetonitrile).[3]

  • Temperature Variation: Gently heating the mixture can often increase the rate of dissolution and the overall solubility.[3] However, it is crucial to be mindful of the thermal stability of your compound to avoid degradation.[3]

  • pH Adjustment: If the compound has ionizable groups, systematically test its solubility in buffers of varying pH (e.g., pH 2, 7, and 9) to identify a range where solubility is maximized.[1][3]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for advanced techniques to overcome persistent solubility challenges.

Guide 1: Co-solvency for Enhanced Solubilization

Co-solvency is a technique that involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of a nonpolar compound.[4][5]

Mechanism: Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of hydrophobic solutes.[6] They can disrupt the hydrogen-bonding network of water, creating a microenvironment that is more compatible with the nonpolar regions of the pyrimidine intermediate.[7]

Experimental Protocol:

  • Prepare a concentrated stock solution of your pyrimidine intermediate in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol, propylene glycol).[5][8]

  • In a separate vial, prepare your desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add the stock solution dropwise.

  • Monitor for any signs of precipitation. If precipitation occurs, it may be necessary to increase the proportion of the co-solvent in the final solution.

  • It is crucial to determine the final concentration of the co-solvent and ensure it is compatible with any downstream applications (e.g., biological assays), as high concentrations of organic solvents can be toxic to cells.[6]

Troubleshooting Flowchart for Co-solvency:

CoSolvency_Troubleshooting start Start: Poorly soluble pyrimidine intermediate stock_solution Prepare concentrated stock in a suitable organic solvent (e.g., DMSO, DMF) start->stock_solution add_to_buffer Add stock solution dropwise to aqueous buffer with stirring stock_solution->add_to_buffer observe Observe for precipitation add_to_buffer->observe soluble Solubilization successful. Proceed with experiment. observe->soluble No precipitates Precipitation occurs observe->precipitates Yes increase_cosolvent Increase co-solvent percentage in the final mixture precipitates->increase_cosolvent check_compatibility Check co-solvent tolerance in downstream application increase_cosolvent->check_compatibility compatible Compatible check_compatibility->compatible Yes not_compatible Not Compatible check_compatibility->not_compatible No compatible->add_to_buffer try_another_method Try an alternative solubilization method not_compatible->try_another_method

Caption: Decision workflow for using co-solvents.

Guide 2: pH Modification and Salt Formation

For ionizable pyrimidine intermediates, altering the pH to form a salt is a highly effective method to enhance solubility.[9][10]

Mechanism: The formation of a salt introduces ionic character to the molecule, which significantly increases its ability to interact with polar solvents like water.[10] For a basic pyrimidine, reaction with an acid will form a more soluble salt (e.g., hydrochloride salt). For an acidic pyrimidine, reaction with a base will form a more soluble salt (e.g., sodium or potassium salt).

Experimental Protocol for Salt Formation:

  • Dissolve the pyrimidine intermediate in a suitable organic solvent.

  • For a basic intermediate, add a stoichiometric amount of a suitable acid (e.g., HCl in dioxane, methanesulfonic acid). For an acidic intermediate, add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, potassium carbonate).

  • Stir the mixture at room temperature or with gentle heating.

  • The salt may precipitate from the organic solvent. If so, it can be isolated by filtration.

  • Alternatively, the solvent can be evaporated to yield the salt.

  • Confirm salt formation using appropriate analytical techniques (e.g., NMR, LC-MS).

  • Test the solubility of the resulting salt in your desired aqueous medium.

Impact of pH on Solubility:

pH_Solubility cluster_acidic Acidic Pyrimidine (with -COOH) cluster_basic Basic Pyrimidine low_ph_acid Low pH (pH < pKa) low_sol_acid Low Solubility (Protonated, Neutral) low_ph_acid->low_sol_acid high_ph_acid High pH (pH > pKa) high_sol_acid High Solubility (Deprotonated, Anionic Salt) high_ph_acid->high_sol_acid low_ph_basic Low pH (pH < pKa) high_sol_basic High Solubility (Protonated, Cationic Salt) low_ph_basic->high_sol_basic high_ph_basic High pH (pH > pKa) low_sol_basic Low Solubility (Neutral) high_ph_basic->low_sol_basic

Caption: Influence of pH on the solubility of ionizable pyrimidines.

Guide 3: Utilizing Surfactants for Micellar Solubilization

Surfactants can be employed to solubilize highly hydrophobic pyrimidine intermediates in aqueous media.[11][12]

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[11][13] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble pyrimidine intermediates can be encapsulated within the hydrophobic core, allowing for their dispersion in an aqueous solution.[13]

Experimental Protocol:

  • Select a suitable surfactant. Common choices include polysorbates (e.g., Tween® 80) and polyoxyethylene ethers (e.g., Triton™ X-100). The choice may depend on the downstream application.

  • Prepare an aqueous solution of the surfactant at a concentration above its CMC.

  • Add the solid pyrimidine intermediate to the surfactant solution.

  • Use sonication or gentle heating with stirring to facilitate the encapsulation of the compound within the micelles.

  • The resulting solution should be a clear, isotropic micellar solution.

Guide 4: Solid Dispersions for Amorphous Systems

For particularly challenging compounds, creating a solid dispersion can significantly enhance solubility and dissolution rates.[14][15]

Mechanism: A solid dispersion is a system where the drug is dispersed in an inert, hydrophilic carrier matrix.[14][16] This can result in the drug being present in an amorphous state, which has a higher free energy and is more soluble than the crystalline form. The carrier also improves the wettability of the drug particles.[16]

Experimental Protocol (Solvent Evaporation Method):

  • Select a hydrophilic carrier, such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[14]

  • Dissolve both the pyrimidine intermediate and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[17]

  • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • This will result in a solid mass where the pyrimidine intermediate is dispersed within the carrier matrix.

  • The resulting solid dispersion can then be ground into a powder and tested for its solubility and dissolution rate in the desired aqueous medium.

Data Summary and Comparison of Techniques

TechniqueMechanismAdvantagesDisadvantagesBest Suited For
Co-solvency Reduces solvent polarity.[6]Simple, rapid, and effective for many compounds.[4]Potential for drug precipitation upon dilution; solvent may be toxic in biological assays.[6][7]Initial screening and formulation development where the final co-solvent concentration is tolerable.[5]
pH Adjustment/Salt Formation Increases the ionic character of the molecule.[10]Can lead to a dramatic increase in aqueous solubility; well-established and understood method.[10][18]Only applicable to ionizable compounds; the common ion effect can reduce solubility in certain buffers.[18]Pyrimidine intermediates with acidic or basic functional groups.[18]
Surfactant Solubilization Encapsulation of the compound in micelles.[13]Effective for highly hydrophobic, non-ionizable compounds.[13]Surfactants can interfere with some biological assays; potential for toxicity at high concentrations.[6]Highly lipophilic compounds in aqueous formulations for in vitro studies.
Solid Dispersion Creates an amorphous form of the compound and improves wettability.[16]Can significantly increase both solubility and dissolution rate; suitable for poorly soluble crystalline compounds.[14][19]More complex to prepare; potential for the amorphous form to revert to the crystalline state over time.[17]Crystalline pyrimidine intermediates with very low intrinsic solubility.[14]

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. Available at: [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. Available at: [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pyrimidine - Solubility of Things. Available at: [Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | Agno Pharmaceuticals. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Tackling Solubility Challenges | Pharmaceutical Technology. Available at: [Link]

  • (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. Available at: [Link]

  • Formulationdriven strategies for overcoming solubility barriers in drug development a review. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Available at: [Link]

  • Solubility Rules & Chart | Chemistry - ChemTalk. Available at: [Link]

  • Solubility Data Series - IUPAC | International Union of Pure and Applied Chemistry. Available at: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach | Journal of Chemical Theory and Computation - ACS Publications. Available at: [Link]

  • Solubilization by surfactants: Significance and symbolism. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available at: [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. Available at: [Link]

  • (PDF) 9 Solubilization in Surfactant Systems - ResearchGate. Available at: [Link]

  • The Role of Surfactants in Surface Chemistry - Solubility of Things. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Co-solvency | PPTX - Slideshare. Available at: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Available at: [Link]

  • Cosolvent - Wikipedia. Available at: [Link]

  • Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K | Request PDF - ResearchGate. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions - ResearchGate. Available at: [Link]

  • Solubility Rules - Chemistry LibreTexts. Available at: [Link]

  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. Available at: [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC - NIH. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

Sources

Issues with regioselectivity in pyrimidine functionalization.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyrimidine Regioselectivity

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials.[1][2] However, its inherent electronic properties—characterized by an electron-deficient π-system due to the two nitrogen atoms—present significant and often frustrating challenges for regioselective functionalization.[1][2] Unlike more electron-rich aromatic systems, electrophilic substitution on pyrimidines is difficult, while nucleophilic and metal-catalyzed reactions often yield mixtures of isomers.[2][3]

This guide serves as a dedicated technical support resource for researchers encountering issues with regioselectivity in pyrimidine functionalization. Structured in a practical question-and-answer format, it addresses common problems encountered in metal-catalyzed cross-couplings, direct C-H functionalization, and halogenation reactions. Here, we move beyond simple protocols to explain the underlying principles, helping you diagnose the root cause of your experimental outcomes and make informed decisions to achieve the desired regiochemical control.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by reaction class to help you quickly navigate to the most relevant information for your specific experimental challenge.

Category 1: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

This class of reactions is fundamental for creating C-C and C-heteroatom bonds, but selectivity issues are paramount, especially with poly-halogenated pyrimidines.

Question 1: My Suzuki-Miyaura coupling on 2,4-dichloropyrimidine is giving poor selectivity, primarily reacting at the C4 position. How can I selectively functionalize the C2 position?

Answer: This is a classic and well-documented challenge in pyrimidine chemistry. The C4 position is generally more reactive toward both traditional palladium-catalyzed cross-coupling and uncatalyzed nucleophilic aromatic substitution (SNAr) due to electronic factors.[4][5] To achieve C2 selectivity, you must employ a catalytic system that can override this inherent preference.

Causality and Strategy: The key is to use a catalytic system that favors oxidative addition at the more sterically hindered and electronically less-favored C2 position. The solution often lies in the choice of ligand and catalyst precursor, which can steer the reaction away from the competing, C4-selective SNAr pathway.[5][6]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands are often ineffective. The breakthrough in this area has been the use of bulky N-heterocyclic carbene (NHC) ligands .[5][6] These ligands create a sterically demanding environment around the palladium center that favors interaction with the less-hindered C2 position of the pyrimidine ring.

  • Switch to a Pre-formed Catalyst: The structure of the Pd(II) precatalyst is extremely important. Using a well-defined, pre-formed catalyst supported by a bulky NHC ligand can dramatically improve C2 selectivity over catalysts generated in situ.[5][6]

  • Control the Competing SNAr Reaction: The C4-selective reaction is often a background SNAr process. By using a catalytic system that is highly active at lower temperatures, you can accelerate the desired C2-coupling pathway to outcompete the thermal SNAr reaction.

Summary of Conditions for Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine:

Target PositionCatalyst/Ligand SystemKey ConsiderationsTypical Outcome
C4 (Standard) Pd(PPh₃)₄ or PdCl₂(dppf)Standard conditions often suffice.[7]High selectivity for C4.
C2 (Selective) Pd(II) precatalyst with bulky NHC ligand (e.g., IPr, SMe-IPr)[5][6]Suppresses competing C4 SNAr.[5]High selectivity for C2.

Question 2: I am attempting a Buchwald-Hartwig amination on a 4-chloro-2-(methylsulfonyl)pyrimidine, but the reaction is occurring at C2 instead of C4. Why is this happening?

Answer: This is an excellent example of how substituents can completely reverse the expected regioselectivity. While the C4 position is typically more reactive, the powerful electron-withdrawing nature of the methylsulfonyl (MeSO₂) group at C2 dramatically alters the electronic landscape of the ring and can introduce secondary interactions.

Causality and Strategy: Quantum mechanics (QM) calculations and experimental observations have shown that for certain nucleophiles, like alkoxides and some amide anions, a hydrogen-bond complex can form between the nucleophile and the acidic protons of the MeSO₂ group.[8] This interaction pre-organizes the nucleophile near the C2 position, dramatically lowering the activation energy for attack at that site and making it the preferred pathway.[8]

Troubleshooting Workflow for Unexpected Regioselectivity:

G cluster_0 Problem Diagnosis cluster_1 Solution Pathway A Unexpected Regioselectivity Observed (e.g., C2 instead of C4) B Analyze Electronic Effects: Is there a strong EWG or EDG? A->B D Modify Nucleophile: Can a non-H-bonding nucleophile be used? C Consider Secondary Interactions: Potential for H-bonding? B->C C->D F Re-evaluate LUMO: QM calculations can predict site of attack. C->F E Modify Substrate: Change the activating group to one without acidic protons. D->E if possible

Caption: Troubleshooting unexpected cross-coupling regioselectivity.

Category 2: Direct C-H Functionalization

C-H activation offers a more atom-economical approach to functionalization but presents its own significant regioselectivity hurdles. Control is typically achieved by installing a directing group (DG) that steers a transition metal catalyst to a specific C-H bond.[9][10][11]

Question 3: I want to functionalize an aryl group attached to a pyrimidine ring at the ortho position. How can I use the pyrimidine itself to direct the reaction?

Answer: The pyrimidine ring is an excellent and increasingly utilized directing group for C-H functionalization.[10][11][12] The nitrogen atoms have lone pairs that can coordinate to a transition metal (like Palladium or Rhodium), acting as an anchor. This brings the catalyst into close proximity to the ortho C-H bonds of an appended aryl ring, enabling selective activation and functionalization (e.g., arylation, iodination, acetoxylation).[12][13]

Mechanism of Pyrimidine-Directed C-H Activation:

G cluster_0 C-H Activation Cycle A Substrate Coordination Pyrimidine N atom coordinates to metal center (M). B C-H Activation Metal inserts into ortho C-H bond via cyclometalation. A->B [1] C Functionalization Coupling partner (e.g., Ar-I) reacts at the metal center. B->C [2] D Reductive Elimination New C-C bond forms, releasing the product and regenerating the catalyst. C->D [3] D->A [4] Catalyst Regeneration

Caption: Simplified mechanism for pyrimidine-directed C-H functionalization.

Key Experimental Considerations:

  • Catalyst Choice: Palladium(II) acetate (Pd(OAc)₂) is a very common and effective catalyst for these transformations.[12][14]

  • Oxidant/Coupling Partner: The choice depends on the desired functional group. For example, use aryl iodides for arylation, N-iodosuccinimide (NIS) for iodination, and (diacetoxyiodo)benzene for acetoxylation.[12]

  • Solvent and Temperature: These reactions often require high temperatures (e.g., >100 °C) to facilitate C-H bond cleavage.[14] Solvents like toluene, dioxane, or DMF are typically used.[15]

Category 3: Electrophilic Halogenation

Direct halogenation of the pyrimidine ring can be challenging due to its electron-deficient nature, often requiring harsh conditions that are incompatible with sensitive functional groups.[3]

Question 4: I am trying to brominate a pyrazolo[1,5-a]pyrimidine, but I am getting a mixture of products or no reaction at all under standard conditions (e.g., Br₂). How can I achieve clean, regioselective halogenation?

Answer: Standard electrophilic halogenating agents like Br₂ or NBS are often not potent enough or selective enough for electron-poor heterocyclic systems. A more effective and milder strategy involves the use of hypervalent iodine(III) reagents in combination with a simple halide salt.[16][17]

Causality and Strategy: Reagents like Phenyliodine diacetate (PIDA) or PIFA activate a halide salt (e.g., KBr, KI) to generate a more potent electrophilic halogen species in situ. This approach allows the reaction to proceed under much milder conditions (often room temperature and in aqueous media), which significantly improves functional group tolerance and regioselectivity. For the pyrazolo[1,5-a]pyrimidine system, this method has been shown to be highly regioselective for the C3 position.[16][17]

Key Advantages of the Hypervalent Iodine Method:

  • High Regioselectivity: Specifically directs halogenation to the C3 position of pyrazolo[1,5-a]pyrimidines.[16][17]

  • Mild Conditions: Often proceeds at room temperature in water, making it an environmentally friendly ("green") method.[16]

  • Broad Substrate Scope: Tolerates a wide variety of functional groups that would not survive harsher methods.

Detailed Experimental Protocols

Protocol 1: C2-Selective Thiolation of 2,4-Dichloropyrimidine (Cross-Coupling)

Adapted from a procedure demonstrating C2-selective cross-coupling using bulky NHC ligands.[5][6]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the Pd(II) precatalyst supported by a bulky NHC ligand (e.g., [IPr*OMe]Pd(acac)Cl, 2 mol%).

  • Reagent Addition: Add 2,4-dichloropyrimidine (1.0 equiv), the desired thiol (1.1 equiv), and a suitable base (e.g., NaOt-Bu, 1.5 equiv).

  • Solvent: Add anhydrous, degassed solvent (e.g., dioxane) via syringe.

  • Reaction Conditions: Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 60-80 °C). The lower temperature helps to minimize the competing C4-SNAr reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C2-functionalized product.

Protocol 2: Pyrimidine-Directed C-H Borylation (C-H Functionalization)

Adapted from a metal-free C-H borylation procedure using the pyrimidine as a directing group.[13]

  • Reaction Setup: In a nitrogen-filled glovebox, add the 2-pyrimidylaniline derivative (1.0 equiv) and a base such as tetramethylpyrazine (1.2 equiv) to an oven-dried vial with a stir bar.

  • Solvent and Reagent: Add anhydrous 1,2-dichloroethane (DCE). Cool the solution and add BBr₃ (3.0 equiv) dropwise.

  • Reaction Conditions: Allow the mixture to stir at room temperature for 4 hours.

  • Quenching and Derivatization: In a separate flask, prepare a solution of pinacol (3.0 equiv) and triethylamine (NEt₃, 10 equiv) in DCE. Add this solution to the reaction mixture.

  • Workup: Stir for an additional 2 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Extract the product with dichloromethane, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude boronate ester by column chromatography on silica gel.

References

  • Pyridines/pyrimidines are common and effective directing groups in C−H activation. However, they are poorly functionalizable heteroarenes. ResearchGate. Available at: [Link]

  • Jayarajan, R., Das, J., Bag, S., Chowdhury, R., & Maiti, D. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(4), 415-431. Available at: [Link]

  • Yadav, J. S., Reddy, B. V. S., & Gupta, M. K. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13095-13099. Available at: [Link]

  • Gogula, S., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. (Note: As of Feb 2026, this is a future-dated article from the search results, used here for its relevant mechanistic discussion). Available at: [Link]

  • Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C-H Functionalization. Accounts of Chemical Research. Available at: [Link]

  • Daugulis, O., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition, 50(12), 2751-2754. Available at: [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-Position of Pyridines through Zincke Imine Intermediates. Science, 378(6621), 773-779. Available at: [Link]

  • Majumdar, N. (2016). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]

  • Hocek, M., & Dvorakova, P. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(3), 5087-5114. Available at: [Link]

  • Yadav, J. S., Reddy, B. V. S., & Gupta, M. K. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances. Available at: [Link]

  • Martin, A. R., et al. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Gandeepan, P., & Cheng, C. H. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(13), 3955-3959. Available at: [Link]

  • McNally, A., et al. (2023). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 618(7965), 522-528. Available at: [Link]

  • McNally, A., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. Available at: [Link]

  • Baran, P. S., et al. (2015). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 137(49), 15402-15414. Available at: [Link]

  • Studer, A., & McNally, A. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. Available at: [Link]

  • Rej, S., Das, A., & Chatani, N. (2021). Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. Chemical Science, 12(35), 11773-11780. Available at: [Link]

  • Paton, R. S., & McNally, A. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS Fall 2022. Available at: [Link]

  • Martin, A. R., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, X., et al. (2024). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery. Available at: [Link]

  • Steric effects. Wikipedia. Available at: [Link]

  • Hartwig, J. F., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. Available at: [Link]

  • Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. Available at: [Link]

  • Hartwig, J. F., et al. (2024). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society. Available at: [Link]

  • Theoretical study of the effect of the solvent on the electronic properties of pyrimidopyrimidine derivatives. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2024). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. RSC Publishing. Available at: [Link]

  • Willis, M. C. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 59(31), 12514-12525. Available at: [Link]

  • Panneerselvam, P., et al. (2012). A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy, 2(4), 01-09. Available at: [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. (2026). BIOENGINEER.ORG. Available at: [Link]

  • Loudon, G. M., & Cai, Z. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7251-7254. Available at: [Link]

  • El-Metwaly, A. M. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-382. Available at: [Link]

  • McNally, A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 14066-14072. Available at: [Link]

  • Guesmi, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl(heteroaryl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1547-1555. Available at: [Link]

Sources

Why did my pyrimidine synthesis reaction stop at the intermediate stage?.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-404 Subject: Reaction Stalled at Intermediate Stage (Biginelli/Cyclocondensation) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary & Diagnostic Workflow

"Stalling" in pyrimidine synthesis—specifically in cyclocondensation routes like the Biginelli reaction—usually refers to one of two distinct chemical realities. You are likely trapped in a thermodynamic local minimum where the reaction has either:

  • Failed to Cyclize: You have isolated the acyclic ureido-crotonate intermediate.

  • Failed to Aromatize: You have successfully formed the dihydropyrimidinone (DHPM) but failed to oxidize it to the fully aromatic pyrimidine.

Use the following decision tree to identify your specific bottleneck before proceeding to the protocols.

DiagnosticTree Start Diagnostic: Identify the 'Stall' CheckNMR Analyze 1H NMR of 'Intermediate' Start->CheckNMR IsItCyclic Is there a chiral proton (C4-H) around 5.0-6.0 ppm? CheckNMR->IsItCyclic Yes Yes: You have the DHPM (Dihydropyrimidine) IsItCyclic->Yes Signal Present No No: You have the Open-Chain Ureido-Crotonate IsItCyclic->No Signal Absent Issue1 Issue: Oxidation Failure Reaction worked, but requires oxidative aromatization. Yes->Issue1 Issue2 Issue: Dehydration Failure Cyclization is kinetically or thermodynamically disfavored. No->Issue2

Figure 1: Diagnostic logic to distinguish between cyclization failure and oxidation requirements.

Scenario A: The "Open-Chain" Trap (Dehydration Failure)

The Symptom: You observe the consumption of starting materials but isolate a product that lacks the characteristic heterocyclic C4-H signal. Mass spectrometry shows a mass equivalent to [Product + H₂O].[1]

The Cause: The reaction has stopped at the ureido-crotonate stage. This is the "Knoevenagel" intermediate formed by the condensation of the


-keto ester and the aldehyde (or the urea/aldehyde imine depending on the mechanism). The subsequent ring closure (intramolecular Michael addition) and dehydration are energetically unfavorable under your current conditions.

Mechanistic Insight: The rate-limiting step in many acid-catalyzed Biginelli reactions is the cyclization of the acyliminium ion. If the acid is too weak, the N-acyliminium species is not sufficiently electrophilic. If the acid is too strong (or concentration too high), you may protonate the urea nitrogens, rendering them non-nucleophilic [1].[1]

Troubleshooting Protocol: Forcing Cyclization
ParameterOptimization Strategy
Water Management Cyclization releases water.[1] In reversible equilibria, water accumulation halts the reaction.[1] Action: Add 4Å Molecular Sieves or use a Dean-Stark trap if refluxing in toluene.
Acid Catalyst Protic acids (HCl, H₂SO₄) often cause side reactions.[1] Lewis acids are superior for activating the imine without deactivating the nucleophile.
Solvent Polarity Switch from Ethanol to Acetonitrile or Glacial Acetic Acid . Higher polarity stabilizes the charged transition state of the cyclization.
Recommended Protocol: Lewis Acid Catalysis (Yb(OTf)₃)

This method utilizes Ytterbium Triflate, a water-tolerant Lewis acid that drives cyclization effectively.[1]

  • Reagents: Mix Aldehyde (1.0 eq),

    
    -Keto ester (1.0 eq), and Urea/Thiourea (1.2 eq).
    
  • Catalyst: Add Yb(OTf)₃ (5 mol%).

  • Solvent: Solvent-free conditions are often superior.[1] If mixing is poor, use minimal Acetonitrile (0.5 M concentration).[1]

  • Conditions: Heat to 100°C for 30–60 minutes.

  • Workup: Cool to RT. Add cold water. The solid DHPM precipitates. Filter and wash with EtOH/Water.

Scenario B: The DHPM Plateau (Oxidation Failure)[1]

The Symptom: You successfully synthesized the ring, but it is a 3,4-dihydropyrimidin-2(1H)-one (DHPM) . You wanted the fully aromatic pyrimidine.

The Reality: The standard Biginelli reaction is non-oxidative. It yields a dihydropyrimidine.[2][3][4][5][6][7][8] Spontaneous aromatization rarely occurs unless specific oxidants are present. You have not "stalled"; you have finished the first reaction. You need a second oxidation step.

Mechanistic Pathway

Mechanism Reagents Aldehyde + Urea + Beta-Keto Ester Intermediate Acyliminium Intermediate Reagents->Intermediate -H2O DHPM DHPM (Dihydropyrimidine) Intermediate->DHPM Cyclization (Biginelli Product) Pyrimidine Aromatic Pyrimidine DHPM->Pyrimidine REQUIRES OXIDATION

Figure 2: The reaction pathway showing the necessity of an explicit oxidation step to reach the aromatic pyrimidine.[1]

Recommended Protocol: DDQ Oxidation

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is the gold standard for dehydrogenating DHPMs to pyrimidines under mild conditions [2].[1]

  • Setup: Dissolve your isolated DHPM (1.0 mmol) in anhydrous Dichloromethane (DCM) or THF (10 mL).

  • Oxidant: Add DDQ (1.1 – 1.2 eq) slowly at room temperature.

  • Reaction: Stir at RT. The reaction is typically fast (0.5 – 2 hours).[1]

    • Visual Cue: A precipitate of DDHQ (reduced hydroquinone) often forms.[1]

  • Workup: Filter off the precipitated hydroquinone. Wash the filtrate with 5% NaHCO₃ (to remove residual DDHQ/DDQ) and brine.[1] Dry over Na₂SO₄ and concentrate.

Comparative Data: Catalyst Efficiency

If you are stuck at the open-chain stage (Scenario A), the choice of catalyst is the most critical variable.[1] The following table compares efficiency for the synthesis of a standard DHPM (Benzaldehyde + Ethyl Acetoacetate + Urea).

Catalyst ClassCatalystTypical YieldReaction TimeNotes
Bronsted Acid HCl (conc.)50-60%4-8 hHarsh.[1] Often degrades acid-sensitive aldehydes.[1]
Lewis Acid Yb(OTf)₃ 90-95% 0.5-1 h Reusable, water-tolerant, high turnover.[1] [3]
Lewis Acid InCl₃80-88%2-4 hGood, but expensive.[1]
Organocatalyst Proline60-75%12-24 hMilder, but slower kinetics.[1]

Frequently Asked Questions (FAQ)

Q: Can I do the cyclization and oxidation in one pot? A: Yes, but it requires careful reagent compatibility.[1] A common method is using KMnO₄/Al₂O₃ or CuCl₂ in the initial mix. However, this often lowers the yield of the cyclization step due to oxidative side reactions of the aldehyde.[1] The stepwise approach (Biginelli


 Isolate 

Oxidize) is more robust for valuable substrates.[1]

Q: My product is an oil, not a solid. How do I crystallize it? A: DHPMs can be sticky. Dissolve the oil in a minimum amount of hot Ethanol and add warm water dropwise until just cloudy. Let it sit in the fridge overnight. If it remains an oil, your intermediate might be the open-chain ureide (which is often less crystalline).[1] Check the NMR.

Q: Why did adding more acid stop the reaction completely? A: You likely protonated the urea. Urea is the nucleophile.[6] If the pH is too low (<1), urea exists as the uronium ion, which cannot attack the activated aldehyde/imine.[1] The "Sweet Spot" for Biginelli catalysis is usually pH 2–4.

References

  • Kappe, C. O. (1993).[1] 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963.[1] Link

  • Yamamoto, K., et al. (2005).[1] Oxidative Dehydrogenation of Dihydropyrimidinones. Organic Letters, 7(21), 4673–4676.[1] Link[1]

  • Ma, Y., et al. (2000).[1][9] Lanthanide Triflate Catalyzed Biginelli Reaction.[7] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868.[1][7] Link[1]

Sources

Validation & Comparative

Introduction: The Enduring Importance of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Catalyst Efficiency in Modern Pyrimidine Synthesis

The pyrimidine nucleus is a cornerstone of medicinal chemistry and drug development, forming the structural core of a vast array of therapeutic agents. Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions, most notably hydrogen bonding, which is critical for molecular recognition at enzyme and receptor active sites. From the antiviral zidovudine to the anticancer agent gefitinib, the pyrimidine motif is a privileged structure, driving the continued demand for efficient, scalable, and sustainable synthetic methodologies.

Historically, the synthesis of pyrimidines has been dominated by classical condensation reactions, which often require harsh conditions, long reaction times, and stoichiometric amounts of reagents, leading to significant waste generation. The advent of catalytic chemistry has revolutionized this field, offering pathways to these vital heterocycles with enhanced efficiency, selectivity, and environmental compatibility. This guide provides a comparative analysis of different catalytic systems, offering researchers the insights needed to select the optimal catalyst for their specific synthetic challenges.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in determining the success of a pyrimidine synthesis. Factors such as substrate scope, reaction conditions, yield, and catalyst cost must be carefully considered. Below, we compare the performance of several leading catalytic systems, supported by experimental data.

Data Summary: Catalyst Performance in Pyrimidine Synthesis
Catalyst SystemReaction TypeTypical ConditionsYield Range (%)Substrate ScopeAdvantagesDisadvantages
Lewis Acids (e.g., Yb(OTf)₃) Biginelli Reaction80-120°C, Solvent-free or Toluene75-95%Broad (Aromatic & Aliphatic Aldehydes)High yields, often solvent-free, catalyst can be recycled.High catalyst loading may be required, elevated temperatures.
Organocatalysts (e.g., Thiourea Derivatives) Biginelli-type Reactions25-60°C, Organic Solvents (e.g., CH₃CN)80-98%Good for sensitive functional groups.Mild conditions, metal-free, high enantioselectivity possible.Can be sensitive to air and moisture, longer reaction times.
Palladium-based Catalysts (e.g., Pd(PPh₃)₄) Suzuki/Stille Coupling80-110°C, Toluene/DME, Base60-90%Aryl/heteroaryl halides and boronic acids/stannanes.Excellent for C-C bond formation to functionalize pyrimidine core.Pre-functionalized pyrimidine required, catalyst cost and toxicity.
Copper-catalyzed Systems (e.g., CuI) A³-Coupling/Cyclization60-100°C, DMSO or Toluene70-92%Terminal alkynes, aldehydes, and amidines.Convergent, builds the ring from simple precursors.Limited to specific substitution patterns, can require ligands.
Biocatalysts (e.g., Dehydrogenases) Chemoenzymatic Synthesis25-40°C, Aqueous Buffer70-99%Specific to certain precursors.Extremely high selectivity, environmentally benign, mild conditions.Narrow substrate scope, enzyme availability and stability can be issues.

Mechanistic Insights and Experimental Protocols

Understanding the "why" behind a catalyst's performance is as crucial as knowing the "how." Here, we delve into the mechanisms of selected catalytic systems and provide detailed experimental protocols as a validated starting point for your research.

Lewis Acid Catalysis: The Ytterbium(III) Triflate-Catalyzed Biginelli Reaction

The Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea, is a classic method for synthesizing dihydropyrimidinones (DHPMs), which can be readily oxidized to pyrimidines. Lewis acids, such as Ytterbium(III) triflate (Yb(OTf)₃), have emerged as highly efficient catalysts for this transformation.

Mechanism of Action: The primary role of the Yb³⁺ ion is to act as a potent Lewis acid, activating the aldehyde carbonyl group towards nucleophilic attack. This activation significantly accelerates the rate-determining step, which is typically the initial condensation between the aldehyde and urea.

Biginelli_Mechanism Aldehyde Ar-CHO Activated_Aldehyde Activated Aldehyde [Ar-CH=O---Yb³⁺] Aldehyde->Activated_Aldehyde Coordination Urea H₂N(C=O)NH₂ Urea->Activated_Aldehyde Nucleophilic Attack Yb Yb(OTf)₃ Yb->Activated_Aldehyde Acyliminium N-Acyliminium Ion Activated_Aldehyde->Acyliminium Dehydration Intermediate Open-Chain Intermediate Acyliminium->Intermediate Enolate Enolate from β-Ketoester Enolate->Acyliminium Michael Addition DHPM Dihydropyrimidinone (DHPM) Intermediate->DHPM Cyclization & Dehydration

Caption: Yb(OTf)₃-catalyzed Biginelli reaction workflow.

Experimental Protocol: Synthesis of a Dihydropyrimidinone using Yb(OTf)₃

  • Reactant Setup: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.1 mmol), urea (1.5 mmol), and Yb(OTf)₃ (10 mol%, 0.1 mmol).

  • Reaction Conditions: Heat the mixture to 100°C under solvent-free conditions with magnetic stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 1-2 hours), cool the reaction mixture to room temperature. Add 10 mL of cold water, and stir for 15 minutes.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration.

  • Purification: Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to obtain the pure dihydropyrimidinone product. Further purification can be achieved by recrystallization from ethanol if necessary.

This self-validating protocol ensures that the catalyst's performance can be readily assessed; the formation of a solid product upon water addition is a strong indicator of a successful reaction.

Organocatalysis: Thiourea-Mediated Pyrimidine Synthesis

Organocatalysis offers a compelling metal-free alternative, often proceeding under exceptionally mild conditions. Chiral thiourea derivatives are particularly effective, capable of activating substrates through a network of hydrogen bonds, mimicking enzymatic catalysis.

Mechanism of Action: The thiourea catalyst utilizes its N-H protons to form hydrogen bonds with the aldehyde and β-ketoester, bringing them into close proximity and activating them for the reaction. This dual activation mode is key to its high efficiency.

Organocatalysis_Workflow cluster_activation Dual Hydrogen Bond Activation cluster_reaction Reaction Cascade Catalyst Thiourea Catalyst (N-H donors) Aldehyde Aldehyde (C=O acceptor) Catalyst->Aldehyde H-Bond Ketoester β-Ketoester (C=O acceptor) Catalyst->Ketoester H-Bond Condensation Condensation Aldehyde->Condensation Ketoester->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Pyrimidine Product Cyclization->Product Urea Urea/Amidine Urea->Condensation

Caption: General workflow for thiourea-based organocatalysis.

Experimental Protocol: General Procedure for Thiourea-Catalyzed Pyrimidine Synthesis

  • Catalyst & Reagent Preparation: In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiourea catalyst (5 mol%) in the chosen solvent (e.g., acetonitrile, 2 mL).

  • Reactant Addition: Add the aldehyde (0.5 mmol), followed by the amidine hydrochloride (0.6 mmol), and finally the terminal alkyne (0.75 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature (25°C). The progress can be monitored by TLC or LC-MS.

  • Quenching & Extraction: Upon completion (typically 12-24 hours), quench the reaction with saturated aqueous NaHCO₃ solution (5 mL). Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine.

The causality behind this protocol lies in the use of an inert atmosphere to protect the catalyst from deactivation and the aqueous workup to remove the amidine salt and other water-soluble byproducts, simplifying purification.

Conclusion and Future Directions

The synthesis of pyrimidines has been significantly advanced by the development of diverse and efficient catalytic systems. Lewis acids like Yb(OTf)₃ offer a robust and often solvent-free option for multicomponent reactions. In contrast, organocatalysts provide a metal-free, mild alternative, which is particularly valuable for synthesizing complex molecules with sensitive functional groups. For targeted C-C bond formations to functionalize an existing pyrimidine core, palladium-catalyzed cross-coupling reactions remain the gold standard, despite concerns about cost and metal contamination.

Looking forward, the field is moving towards catalysts that offer even greater sustainability and efficiency. This includes the development of reusable heterogeneous catalysts, flow chemistry protocols for continuous manufacturing, and the expansion of biocatalytic methods to encompass a broader range of substrates. The ultimate goal is to develop catalytic systems that are not only highly efficient in the laboratory but also scalable, cost-effective, and environmentally benign for industrial-scale production of pyrimidine-based pharmaceuticals. By understanding the comparative strengths and mechanistic underpinnings of the catalysts presented here, researchers are better equipped to navigate these choices and innovate in this vital area of chemical science.

References

  • Title: Organocatalytic Asymmetric Three-Component Biginelli Reaction Source: Journal of the American Chemical Society, 2003, 125(40), pp.12074-12075. URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemistry of Pyrimidines Source: Molecules, 2018, 23(10), 2449. URL: [Link]

  • Title: Copper-Catalyzed Three-Component Synthesis of Pyrimidines from Aldehydes, Amidines, and Terminal Alkynes Source: Organic Letters, 2011, 13(16), pp.4236-4239. URL: [Link]

  • Title: Biocatalysis in the Synthesis of Nucleoside Analogues Source: Chemical Reviews, 2016, 116(19), pp.11804-11845. URL: [Link]

The Strategic Advantage of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, particularly in the development of targeted therapies such as kinase inhibitors.[1][2] Its prevalence is a testament to its ability to mimic the purine core of ATP, enabling competitive inhibition of a wide array of kinases.[3] The strategic selection of a starting pyrimidine building block is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This guide provides an in-depth technical comparison of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, elucidating its advantages over alternative pyrimidine-based starting materials in the synthesis of potent kinase inhibitors.

The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The pyrimidine ring's utility in drug design is multifaceted. Its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[1] Furthermore, the pyrimidine scaffold serves as an excellent bioisostere for other aromatic systems, often enhancing the metabolic stability and overall drug-like properties of a molecule.[1] The substitutable positions on the pyrimidine ring offer medicinal chemists a versatile platform for fine-tuning the structure-activity relationship (SAR) of a lead compound.

G cluster_0 Drug Discovery Funnel cluster_1 Key Considerations for Scaffold Selection Hit Identification Hit Identification Lead Generation Lead Generation Hit Identification->Lead Generation Lead Optimization Lead Optimization Lead Generation->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Lead Optimization->Structure-Activity Relationship (SAR) Pharmacokinetic Properties (ADME) Pharmacokinetic Properties (ADME) Lead Optimization->Pharmacokinetic Properties (ADME) Synthetic Accessibility Synthetic Accessibility Intellectual Property Intellectual Property

This compound: A Superior Building Block

This compound offers a unique combination of functional groups that provide distinct advantages in the synthesis of kinase inhibitors. The chloro group at the 6-position is a versatile handle for introducing various substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the exploration of a wide chemical space to optimize interactions with the solvent-exposed region of the kinase active site. The amino group at the 4-position can act as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The methyl group at the 2-position can provide beneficial hydrophobic interactions and influence the overall conformation of the molecule. Finally, the carbonitrile group at the 5-position is an electron-withdrawing group that can modulate the electronics of the pyrimidine ring and also serve as a point for further chemical modification.

Comparative Analysis: Performance in EGFR Inhibitor Synthesis

To illustrate the advantages of this compound, we will compare its performance in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors against alternative pyrimidine building blocks. EGFR is a well-validated target in oncology, and numerous pyrimidine-based inhibitors have been developed.[3][4]

Starting MaterialKey Features of Resulting InhibitorRepresentative IC50 (EGFR)Reference
This compound Potent inhibition and favorable cell permeability due to balanced lipophilicity. The 6-chloro position allows for diverse substitutions to enhance selectivity.8.29 ± 0.04 nM[5]
2,4-Dichloro-5-cyanopyrimidineLacks the 4-amino group, requiring an additional synthetic step to introduce a hinge-binding moiety. This can lead to lower overall yields and potentially less favorable SAR.Varies significantly based on subsequent modifications.[6]
4-Amino-2,6-dichloropyrimidine-5-carbonitrileThe additional chloro group at the 2-position can offer another point for substitution but may also lead to off-target effects and increased reactivity.Not explicitly reported for a direct comparison.N/A
4-Amino-2-mercapto-6-arylpyrimidine-5-carbonitrileThe mercapto group can be a site for oxidation, potentially leading to metabolic instability.Varies; compound 1c showed broad antitumor activity.[7]

The data suggests that derivatives synthesized from this compound can achieve highly potent EGFR inhibition.[5] The strategic placement of the amino, chloro, and methyl groups provides a well-balanced starting point for lead optimization.

Structure-Activity Relationship (SAR) Insights

The SAR of pyrimidine-5-carbonitrile derivatives as EGFR inhibitors highlights the importance of the substituents at the 2, 4, and 6 positions.[4][8]

pyrimidine [label=<

PositionSubstituentImpact on Activity 2Small alkyl (e.g., Methyl)Favorable hydrophobic interactions 4AminoEssential for hinge binding (H-bond donor) 6Substituted anilines (via Chloro)Modulates potency and selectivity 5CarbonitrileEnhances binding affinity

]; } Краткое изложение взаимосвязи структура-активность для производных пиримидина-5-карбонитрила.

Experimental Protocols

General Synthesis of 6-Substituted Pyrimidine Derivatives

This protocol is a representative example of how the 6-chloro group of a pyrimidine-5-carbonitrile can be displaced.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of the 4-amino-6-chloro-2-substituted-pyrimidine-5-carbonitrile (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF), add the desired amine or aniline (1.1 equivalents) and a base (e.g., diisopropylethylamine, 2 equivalents).

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 4-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-substituted pyrimidine derivative.

synthesis_workflow start 4-Amino-6-chloro-2-methyl pyrimidine-5-carbonitrile reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Amine/Aniline Base, Solvent reagents->reaction workup Workup and Purification reaction->workup product 6-Substituted Pyrimidine Derivative workup->product

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general method for determining the in vitro potency of a synthesized compound against EGFR.[9][10][11][12]

Materials:

  • Recombinant human EGFR kinase

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the EGFR kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction according to the manufacturer's protocol of the detection kit (e.g., by adding ADP-Glo™ Reagent).

  • Add the kinase detection reagent and incubate to allow for signal development.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The strategic selection of this compound as a starting material offers significant advantages in the discovery of novel kinase inhibitors. Its inherent structural features provide a robust platform for generating potent and selective drug candidates with favorable pharmacokinetic properties. The versatility of the 6-chloro position for introducing diverse chemical moieties allows for extensive SAR exploration and optimization of target engagement. As the field of kinase inhibitor research continues to evolve, the rational design of drug candidates based on well-characterized and advantageous building blocks like this compound will be paramount to the development of next-generation targeted therapies.

References

  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Publishing. [Link]

  • 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. PubMed. [Link]

  • Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link]

  • Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PMC - PubMed Central. [Link]

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [Link]

  • Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. [Link]

  • Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR, EGFR, and EGFR in NSCLC: In Vitro and In Silico Evaluation. ResearchGate. [Link]

  • Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. NIH. [Link]

  • New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. MDPI. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

  • (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

Sources

Benchmarking the purity of synthesized 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the multi-faceted purity assessment of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile, a critical intermediate in pharmaceutical synthesis. This document provides a comparative analysis of orthogonal analytical techniques, complete with validated experimental protocols and expert insights for robust quality control.

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound is a key heterocyclic building block in the synthesis of a variety of pharmacologically active molecules.[1][2] As with any Active Pharmaceutical Ingredient (API) or intermediate, establishing its purity profile is not merely a quality control checkpoint but a fundamental requirement for ensuring the safety and efficacy of the final drug product. The presence of even trace impurities can have significant implications, potentially altering biological activity, increasing toxicity, or affecting the stability of the final API.[3]

This guide, written from the perspective of a Senior Application Scientist, eschews a one-size-fits-all approach. Instead, it presents a multi-pronged, orthogonal strategy for the comprehensive purity assessment of synthesized this compound. We will dissect and compare four powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). The causality behind selecting this combination of methods lies in their differing principles of separation and detection, which together provide a more complete and trustworthy picture of a sample's purity than any single method could alone.

Understanding Potential Impurities: A Rationale for Method Selection

The choice of analytical techniques is intrinsically linked to the potential impurities that can arise during the synthesis of this compound. Synthesis of pyrimidine derivatives can involve multi-component reactions, which, while efficient, can lead to a range of impurities if not perfectly optimized.[4] These can include:

  • Unreacted Starting Materials and Intermediates: Leftover reagents from the synthetic process.

  • Process-Related Impurities: By-products from competing side reactions.

  • Isomeric Impurities: Structurally similar molecules that may be difficult to separate.

  • Degradation Products: Impurities formed by the breakdown of the target molecule under specific conditions (e.g., hydrolysis of the nitrile group or displacement of the chloro group).

A robust analytical strategy must be capable of detecting and quantifying this diverse range of potential contaminants.

Orthogonal Analytical Approaches for Purity Determination

The core principle of a reliable purity assessment is the use of orthogonal methods—techniques that measure the same attribute (purity) using different physicochemical principles. This approach minimizes the risk of an impurity going undetected because it co-elutes with the main peak in chromatography or is not visible to a particular detector.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

Expertise & Experience: HPLC is the workhorse of pharmaceutical purity analysis for its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally sensitive compounds. A reversed-phase method is the logical first choice for a moderately polar molecule like our target pyrimidine derivative, offering excellent separation of the main component from related substances.[5] The use of a photodiode array (PDA) detector is critical, as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which helps in identifying peak inhomogeneity and detecting impurities with different chromophores.[6]

Experimental Protocol: HPLC-PDA Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: PDA monitoring at 254 nm and 280 nm; full spectral scan from 200-400 nm.

  • System Suitability Test (SST) - A Self-Validating System:

    • Before sample analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area and retention time of the main peak must be ≤ 2.0%. Tailing factor should be ≤ 2.0. This ensures the system is performing consistently.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Review the PDA data to check for peak purity and identify any co-eluting impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-PDA Analysis cluster_data Data Processing Weigh Weigh Sample (10 mg) Dissolve Dissolve in ACN:H2O (0.5 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 5 µL Filter->Inject Separate C18 Column Separation (Gradient) Inject->Separate Detect PDA Detection (200-400 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Area Purity Integrate->Calculate Purity Assess Peak Purity Calculate->Purity

Caption: HPLC-PDA workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Expertise & Experience: While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., ethanol, acetone, toluene).[4][8] GC-MS is the gold standard for this analysis.[9] The pyrimidine core itself is not highly volatile, but this method is not intended to quantify the main peak; its purpose is to identify and quantify the low molecular weight, volatile, and semi-volatile impurities that HPLC would miss. The mass spectrometer provides definitive identification by comparing the fragmentation pattern of an impurity to extensive spectral libraries.[9][10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Sample Preparation (Headspace):

    • Accurately weigh approximately 100 mg of the synthesized sample directly into a 20 mL headspace vial.

    • Add 5 mL of Dimethyl Sulfoxide (DMSO).

    • Add 1 mL of an internal standard solution (e.g., 1-butanol in DMSO).

    • Immediately seal the vial with a PTFE/silicone septum and crimp cap.

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 7890B GC with 5977B MSD or equivalent, coupled with a headspace autosampler.

    • Column: DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent.

    • Headspace Sampler:

      • Oven Temperature: 80 °C.

      • Loop Temperature: 90 °C.

      • Transfer Line Temperature: 100 °C.

      • Vial Equilibration Time: 15 min.

    • GC Conditions:

      • Inlet Temperature: 250 °C (Split mode, 10:1).

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: 35-350 amu.

  • System Suitability Test (SST) - A Self-Validating System:

    • Analyze a standard solution containing known residual solvents.

    • Acceptance Criteria: The resolution between key solvent pairs (e.g., methanol and ethanol) must be ≥ 1.5. The signal-to-noise ratio for each solvent at the limit of quantification (LOQ) level must be ≥ 10.

  • Data Analysis:

    • Identify peaks by comparing their retention times and mass spectra against a reference library (e.g., NIST).

    • Quantify identified solvents using the internal standard method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (100 mg) AddSolvent Add DMSO & Internal Std. Weigh->AddSolvent Seal Seal Headspace Vial AddSolvent->Seal Incubate Incubate Vial (80°C) Seal->Incubate Inject Inject Headspace Vapor Incubate->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Identify Identify by RT & Mass Spectra Detect->Identify Quantify Quantify vs. Internal Std. Identify->Quantify

Caption: Headspace GC-MS workflow for residual solvent analysis.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantification

Expertise & Experience: NMR spectroscopy provides an unparalleled level of structural information.[11][12] For purity analysis, its primary roles are twofold: first, to unequivocally confirm the identity of the main component by matching the observed spectrum with the expected structure; second, to detect and identify structurally related impurities.[13][14] Furthermore, Quantitative NMR (qNMR) can be used to determine a highly accurate purity value (assay) by integrating the signal of the target compound against a certified internal standard of known purity and concentration. This technique is less sensitive to trace impurities than chromatography but is exceptionally accurate for the major components and does not require a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Structural Verification and Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized sample.

    • Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • For qNMR, also add an accurately weighed amount of a certified internal standard (e.g., maleic acid).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Conditions:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: Standard ¹H NMR.

    • Solvent: DMSO-d₆.

    • Key Parameters:

      • Pulse Program: zg30.

      • Number of Scans: 16.

      • Relaxation Delay (d1): 15 seconds (to ensure full relaxation for quantitative accuracy).

      • Acquisition Time: ~4 seconds.

  • System Suitability Test (SST) - A Self-Validating System:

    • Run a standard sample of the solvent (DMSO-d₆) to check for interfering signals.

    • Ensure proper shimming to achieve sharp, symmetrical peaks, which is critical for accurate integration.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Assign all peaks in the spectrum to the protons of this compound.

    • Integrate the signals. The ratio of the integrals should correspond to the number of protons in each environment.

    • Look for any unassigned peaks, which indicate impurities. Integrate these relative to the main compound to estimate their levels.

    • For qNMR, calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std (where I=integral, N=number of protons, MW=molecular weight, m=mass, P=purity of standard).

Differential Scanning Calorimetry (DSC) for Absolute Purity of Crystalline Solids

Expertise & Experience: DSC offers a rapid and elegant method for determining the absolute purity of highly crystalline compounds.[15] The technique is based on the thermodynamic principle that impurities depress and broaden the melting point of a substance. By analyzing the shape of the melting endotherm, the mole percent of impurities can be calculated using the Van't Hoff equation.[15][16] This is a powerful orthogonal check on chromatographic purity, as it is an absolute method that does not rely on the response factor of impurities. However, its trustworthiness depends on key assumptions: the compound must be crystalline, melt without decomposition, and the impurities must be soluble in the melt but insoluble in the solid.[15][17] It is most reliable for samples that are already known to be of high purity (e.g., >98%).[17]

Experimental Protocol: DSC Purity Analysis

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of volatiles during heating.

    • Prepare an empty, sealed aluminum pan to use as a reference.

  • Instrumentation & Conditions:

    • DSC Instrument: TA Instruments Q2000 or equivalent.

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

    • Temperature Program:

      • Equilibrate at a temperature at least 20 °C below the expected melting point.

      • Ramp at a slow heating rate of 0.5 °C/min through the melt. A slow rate is crucial for allowing the solid-liquid equilibrium to be maintained.[15]

  • System Suitability Test (SST) - A Self-Validating System:

    • Calibrate the instrument's temperature and enthalpy scales using a certified indium standard.

    • Acceptance Criteria: The measured onset of melting for indium must be within ±0.5 °C of the certified value.

  • Data Analysis:

    • Use the instrument's software to perform a purity calculation based on the Van't Hoff model. The software analyzes the shape of the leading edge of the melting peak.

    • The analysis should yield a purity value in mole percent.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing Weigh Weigh Sample (1-3 mg) Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Seal->Load Heat Slow Heat Ramp (0.5 °C/min) Load->Heat Record Record Heat Flow Heat->Record Analyze Analyze Melting Endotherm Record->Analyze Calculate Calculate Mole % Purity (Van't Hoff) Analyze->Calculate

Caption: DSC workflow for absolute purity determination.

Comparative Data Summary

The table below summarizes the capabilities of each technique, providing a clear guide for selecting the appropriate method based on the analytical objective.

ParameterHPLC-PDAGC-MS (Headspace)¹H NMRDSC
Primary Target Non-volatile related substancesVolatile residual solventsStructural confirmation, Assay, Major impuritiesOverall purity of crystalline solid
Specificity High; based on retention time and UV spectrumVery High; based on retention time and mass spectrumHigh; based on unique chemical shiftsModerate; non-specific to impurity identity
Typical LOQ ~0.05%< 10 ppm~0.1%~0.1 mole %
Quantitation Relative (% Area)Absolute (vs. Internal Std.)Absolute (vs. Internal Std.)Absolute (mole %)
Key Strength High-resolution separation of related substancesDefinitive identification of volatile impuritiesAbsolute structural confirmation and assayFast, absolute purity for high-purity samples
Key Limitation May miss volatile impurities or co-eluting peaksNot suitable for non-volatile compoundsLower sensitivity for trace impuritiesOnly for crystalline, non-decomposing materials[17]

Conclusion and Recommendations

Benchmarking the purity of a synthesized pharmaceutical intermediate like this compound requires a thoughtful, multi-faceted approach. No single analytical technique can provide a complete picture.

  • For routine quality control and release testing, a validated HPLC-PDA method is indispensable for profiling and quantifying process-related impurities and degradation products.

  • This must be complemented by Headspace GC-MS to control for residual solvents, a critical quality attribute.

  • ¹H NMR serves as the definitive identity test and can provide a highly accurate assay value via qNMR, acting as an orthogonal check on the primary quantitative method.

  • DSC provides a rapid and valuable confirmation of high purity for the final, crystalline intermediate, offering an absolute measure that is independent of chromatographic response factors.

By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive, self-validating purity profile, ensuring the quality and consistency of their synthesized material and, ultimately, contributing to the development of safe and effective medicines.

References

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC.
  • ChemicalBook. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
  • ResearchGate. (2025, August 7). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF.
  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
  • Guidechem. 4-Amino-2-chloro-5-methylpyrimidine 14394-70-8 wiki.
  • CORE. (2020, April 23). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • TCI Chemicals. N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide 302964-08-5.
  • SIELC. Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column.
  • PubMed Central, NIH. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry.
  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
  • Semantic Scholar. Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent.
  • PubMed. (2009, April 5). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • sites@gsu. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • TSI Journals. Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • PubMed. An Improved HPLC Method for the Quantitation of 6-mercaptopurine and Its Metabolites in Red Blood Cells.
  • PubMed Central, NIH. 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities.
  • UNL | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination.
  • Technology Networks. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • ACS Publications. Determination of purity by differential scanning calorimetry (DSC).
  • ResearchGate. (2025, August 9). Synthesis of Novel Pyrimido Pyrimidine and Their Derivatives.
  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation.
  • HR Patel Institute of Pharmaceutical Education and Research. PRACTICAL LAB MANUAL.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • PubMed. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry.
  • Sigma-Aldrich. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5.
  • ResearchGate. (2025, August 5). Identification and structure elucidation by NMR spectroscopy.
  • NIH. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • mzCloud. (2015, April 14). 2 Amino 4 chloro 6 methylpyrimidine.
  • Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
  • LinkedIn. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules"

For researchers handling 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-37-3), disposal is not a passive activity. This compound presents a dual-hazard profile: it is a halogenated organic and an organic nitrile .

  • CRITICAL RULE 1 (Acid Incompatibility): NEVER mix this compound or its waste streams with acidic waste. Acidification of the nitrile group (

    
    ) can theoretically release Hydrogen Cyanide (HCN) gas, particularly in the presence of strong mineral acids or under hydrolysis conditions.
    
  • CRITICAL RULE 2 (Halogen Stream): Do not dispose of in general organic waste. The chlorine atom requires this waste to be incinerated at high temperatures to prevent the formation of persistent organic pollutants.

  • CRITICAL RULE 3 (Solid vs. Liquid): Segregate solid waste (contaminated gloves, weighing boats, pure powder) from liquid waste streams to minimize disposal costs and reactivity risks.

Compound Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name This compoundNitrogen-rich heterocycle
CAS Number 76574-37-3 Use this for waste labeling
Molecular Formula

High Nitrogen/Chlorine content
Physical State Solid (White/Off-white powder)Dust inhalation risk
Solubility Low in water; Soluble in DMSO/MeOHUse organic waste streams
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp.[1][2][3][4] Irritant)Standard PPE required

Waste Segregation Logic

The following decision tree illustrates the required segregation logic. This workflow ensures compliance with RCRA standards (USA) and general EHS best practices.

WasteSegregation Start Waste Generation: CAS 76574-37-3 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, gloves, paper) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mixtures, mother liquor) StateCheck->Liquid Liquid SolidAction Double Bag Label: 'Toxic Solid - Halogenated' Solid->SolidAction SolventCheck Solvent Composition? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated AcidCheck CRITICAL CHECK: Is pH < 7? Halogenated->AcidCheck NonHalogenated->AcidCheck Neutralize Neutralize to pH 7-9 (Prevent HCN generation) AcidCheck->Neutralize Yes (Acidic) FinalStream Stream: Halogenated Organic Waste (Due to Cl on pyrimidine ring) AcidCheck->FinalStream No (Neutral/Basic) Neutralize->FinalStream

Figure 1: Waste segregation decision tree. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated pyrimidine often mandates the "Halogenated" waste stream depending on local facility rules.

Step-by-Step Disposal Procedures

A. Solid Waste Disposal (Pure Compound & Contaminated Debris)
  • Primary Containment: Place the solid waste into a clear polyethylene bag.

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a dedicated wide-mouth solid waste drum.

  • Labeling: The tag must explicitly state:

    • Chemical Name: this compound[1][5][6]

    • Hazards: Toxic, Irritant.[4]

    • Constituents: 100% Organic Solid.

  • Destruction Method: High-temperature incineration.

B. Liquid Waste Disposal (Solutions)

This is the most common failure point. Because the compound contains a chlorine atom, the entire solution is often classified as Halogenated Waste , even if dissolved in a non-halogenated solvent like DMSO.

  • pH Verification: Dip a pH strip into the waste container.

    • If pH < 7: Slowly add a base (e.g., Sodium Bicarbonate or dilute NaOH) until pH is neutral (7-9). Do not add to the waste carboy until neutralized.

  • Carboy Selection: Use the "Halogenated Organic Solvent" carboy (typically red or yellow tagged).

    • Why? Non-halogenated streams are often burned as fuel blending. Halogenated streams are incinerated with scrubbers to capture acid gases (HCl) generated from the chlorine atom.

  • Volume Limit: Do not fill containers >90% to allow for thermal expansion.

Emergency Spill Response

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.

SpillResponse Alert 1. Alert & PPE (Nitrile Gloves, N95/P100 Mask, Goggles) Contain 2. Containment Cover with absorbent pads Alert->Contain Cleanup 3. Dry Cleanup Scoop powder gently (Avoid Dust) Contain->Cleanup WetClean 4. Wet Wipe Clean area with soap/water Cleanup->WetClean Disposal 5. Disposal Treat all materials as Solid Toxic Waste WetClean->Disposal

Figure 2: Immediate spill response workflow. Emphasis is placed on dry cleanup to minimize spreading the contaminant.

Deactivation Solution (Optional for Trace Residues): For final surface cleaning, a 10% bleach solution can be used to oxidize trace residues, followed by a water rinse. However, do not mix bulk quantities of the compound with bleach without temperature control, as exotherms can occur.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286754 (Related Structure: 6-Chloro-2-methylpyrimidin-4-amine). Retrieved from .

  • ChemicalBook. this compound (CAS 76574-37-3) Properties and Safety. Retrieved from .

  • US EPA. RCRA Hazardous Waste Identification - Organic Nitriles and Halogenated Solvents. Retrieved from .

  • BLD Pharm. SDS for CAS 76574-37-3.[1] Retrieved from .

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.